Bamethan Sulfate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H19NO2.H2O4S/c2*1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h2*4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMADWNFXEEFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O.CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972621 | |
| Record name | Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5716-20-1 | |
| Record name | Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bamethan sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAMETHAN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2L3E1W827 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bamethan Sulfate
This guide provides a comprehensive technical overview of the synthesis and characterization of Bamethan Sulfate, a peripherally acting sympathomimetic amine with vasodilating properties.[1] Intended for researchers, medicinal chemists, and drug development professionals, this document elucidates a plausible synthetic pathway, details the underlying chemical principles, and outlines a robust analytical framework for the comprehensive characterization of the final compound.
Introduction to Bamethan Sulfate: A Vasodilator of Interest
Bamethan Sulfate, chemically known as bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid[2], is a beta-adrenergic agonist.[1] Its primary pharmacological action involves the relaxation of smooth muscles in peripheral blood vessels, leading to vasodilation and increased blood flow.[1] This mechanism of action makes it a compound of interest for therapeutic applications in conditions characterized by poor peripheral circulation. The parent compound, Bamethan, has the chemical formula C12H19NO2.[2]
| Property | Value | Source |
| Chemical Formula | C24H40N2O8S | [2] |
| IUPAC Name | bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid | [2] |
| CAS Number | 5716-20-1 | [2] |
| Molecular Weight | 516.6 g/mol | [2] |
| Synonyms | Bamethan hemisulfate salt, Vasculat, Butedrin, Bamethan sulphate | [2] |
Proposed Synthesis Pathway of Bamethan Sulfate
The overall synthetic strategy involves the following key transformations:
-
α-Bromination of the starting ketone.
-
Nucleophilic substitution to introduce the butylamino group.
-
Reduction of the ketone to a secondary alcohol.
-
Salt formation to yield the final sulfate salt.
Caption: Proposed Synthesis Pathway for Bamethan Sulfate.
Step-by-Step Synthesis Protocol
The synthesis initiates with the selective bromination of 4-hydroxyacetophenone at the α-position to the carbonyl group. This reaction is typically acid-catalyzed.
Protocol:
-
Dissolve 4-hydroxyacetophenone in a suitable solvent such as chloroform at an elevated temperature (e.g., 65°C).
-
Add a catalytic amount of concentrated sulfuric acid to the solution with stirring.
-
Slowly add a stoichiometric amount of bromine to the reaction mixture.
-
Maintain the reaction at temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2-bromo-1-(4-hydroxyphenyl)ethanone.
Causality: The acidic medium protonates the carbonyl oxygen, facilitating enol formation. The enol then acts as a nucleophile, attacking the bromine to yield the α-brominated product.
The α-bromo ketone is then reacted with n-butylamine to introduce the butylamino side chain via a nucleophilic substitution reaction.
Protocol:
-
Dissolve the crude 2-bromo-1-(4-hydroxyphenyl)ethanone in a polar aprotic solvent such as acetonitrile.
-
Add an excess of n-butylamine to the solution. The excess amine also acts as a base to neutralize the hydrobromic acid byproduct.
-
Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the excess n-butylamine and solvent under reduced pressure.
-
The resulting crude product, 2-(butylamino)-1-(4-hydroxyphenyl)ethanone, can be purified by column chromatography if necessary.
Causality: The nitrogen atom of n-butylamine acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide ion.
The ketone functionality in 2-(butylamino)-1-(4-hydroxyphenyl)ethanone is selectively reduced to a secondary alcohol to yield Bamethan free base.
Protocol:
-
Dissolve the 2-(butylamino)-1-(4-hydroxyphenyl)ethanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product into a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude Bamethan free base.
Causality: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes. The hydride ion attacks the electrophilic carbonyl carbon, and upon workup, the resulting alkoxide is protonated to form the alcohol.
The final step involves the formation of the sulfate salt to improve the stability and solubility of the compound.
Protocol:
-
Dissolve the purified Bamethan free base in a suitable solvent such as isopropanol.
-
Slowly add a stoichiometric amount of a solution of sulfuric acid in the same solvent with vigorous stirring.
-
The Bamethan Sulfate will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: The basic amino group of Bamethan is protonated by the strong acid, sulfuric acid, to form the corresponding ammonium sulfate salt.
Comprehensive Characterization of Bamethan Sulfate
A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized Bamethan Sulfate.
Caption: Analytical Workflow for Bamethan Sulfate Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of Bamethan Sulfate.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
-
Aromatic Protons: Doublets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the para-substituted benzene ring.
-
Methine Proton (-CH(OH)-): A multiplet adjacent to the hydroxyl and amino groups.
-
Methylene Protons (-CH₂-N-): Multiplets corresponding to the two methylene groups of the butyl chain and the methylene group adjacent to the nitrogen.
-
Methyl Protons (-CH₃): A triplet at the upfield region corresponding to the terminal methyl group of the butyl chain.
-
Hydroxyl and Amine Protons: Broad signals that may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region (typically δ 110-160 ppm).
-
Carbonyl Carbon (in intermediate): A signal around δ 190-200 ppm, which will be absent in the final product.
-
Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the butyl group and the ethanolamine backbone.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of Bamethan.
Expected Mass Spectral Data:
-
Molecular Ion: In positive ion mode, the protonated molecule of the Bamethan free base [M+H]⁺ would be expected at m/z 210.15.
-
Fragmentation Pattern: Phenylethanolamines often exhibit characteristic fragmentation patterns. Common fragmentation pathways include the cleavage of the C-C bond between the aromatic ring and the ethanolamine side chain, and the loss of water from the protonated molecule.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 210.15 | Protonated Bamethan free base |
| [M+H-H₂O]⁺ | 192.14 | Loss of water from the protonated molecule |
| [M+H-C₄H₁₀N]⁺ | 137.06 | Cleavage of the bond between the benzylic carbon and the amino-substituted carbon |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized Bamethan Sulfate and for quantification.
Proposed HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the phenyl ring (around 220-230 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
This method should provide a sharp, well-resolved peak for Bamethan, allowing for accurate purity determination by calculating the peak area percentage.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Bamethan Sulfate molecule.
Expected FTIR Absorption Bands (cm⁻¹):
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.
-
N-H Stretch: A moderate band in the same region as the O-H stretch.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
S=O Stretch (Sulfate): A strong, characteristic band around 1230 cm⁻¹.
-
C-O Stretch: A band in the region of 1000-1200 cm⁻¹.
Conclusion
This technical guide has outlined a plausible and robust synthetic pathway for Bamethan Sulfate, starting from readily available materials. The detailed protocols and the rationale behind each step provide a solid foundation for its practical implementation in a laboratory setting. Furthermore, the comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. This integrated approach to synthesis and characterization is crucial for advancing research and development in the field of cardiovascular pharmaceuticals.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Bamethan Sulfate? Retrieved from [Link]
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PubChem. (n.d.). Bamethan Sulfate. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery and Development of Bamethan Sulfate
This guide provides a comprehensive technical overview of the discovery, history, and development of Bamethan Sulfate. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this peripheral vasodilator. The content herein is structured to offer not just a historical account, but also insights into the scientific rationale behind its experimental evaluation and clinical application.
Introduction: The Quest for Peripheral Vasodilation
Peripheral arterial disease (PAD) is a condition marked by the narrowing of arteries, leading to reduced blood flow to the limbs. This can cause a range of symptoms from intermittent claudation to more severe critical limb ischemia. A primary therapeutic strategy in the management of PAD has been the use of vasodilator drugs to widen blood vessels and improve circulation. Bamethan Sulfate emerged from this therapeutic quest as a synthetic compound designed to address the unmet need for effective peripheral vasodilators. While it has been on the market for several decades, a detailed technical understanding of its development is crucial for contemporary researchers in vascular pharmacology.[1]
Discovery and Synthesis: A Look into the Chemical Origins
While the precise historical details of the initial synthesis of Bamethan are not extensively documented in readily available literature, its chemical structure as 1-(4-hydroxyphenyl)-2-(butylamino)ethanol suggests a development pathway rooted in the modification of sympathomimetic amines. The synthesis of similar phenylalkanolamine derivatives often involves a multi-step process.
A plausible synthetic route for Bamethan would likely begin with a Friedel-Crafts acylation of phenol to produce 2-chloro-1-(4-hydroxyphenyl)ethanone. This intermediate could then undergo a reaction with n-butylamine to substitute the chlorine atom, forming an aminoketone. The final step would involve the reduction of the ketone group to a secondary alcohol, yielding Bamethan. The sulfate salt is then formed by reacting the free base with sulfuric acid.
A patent application for related compounds describes the preparation of 2-chloro-1-(4-hydroxyphenyl)-ethanone from phenol via a Friedel-Crafts reaction, albeit with a reported yield of only 50%.[2] This underscores the challenges in the efficient synthesis of such compounds.
Pharmacological Profile: Unraveling the Mechanism of Action
Bamethan Sulfate's primary therapeutic effect is vasodilation, which it achieves through its interaction with the adrenergic system.[3] It is classified as a beta-adrenergic agonist.[3]
Primary Mechanism: Beta-Adrenergic Agonism
Bamethan primarily acts as an agonist at beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[3] Stimulation of these receptors initiates a signaling cascade that leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and an increase in blood flow.[3]
Secondary Mechanism: Alpha-Adrenergic Antagonism
In addition to its beta-agonist activity, Bamethan has been observed to have a mild antagonistic effect on alpha-adrenergic receptors.[3] Since alpha-adrenergic stimulation typically leads to vasoconstriction, this antagonistic action further contributes to the overall vasodilatory effect by preventing the narrowing of blood vessels.[3]
Signaling Pathway
The vasodilatory action of Bamethan is mediated through the canonical beta-adrenergic signaling pathway. Upon binding to beta-adrenergic receptors on vascular smooth muscle cells, Bamethan triggers the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, leading to vasodilation.
Signaling pathway of Bamethan Sulfate leading to vasodilation.
Experimental Evaluation: From the Bench to the Clinic
The pharmacological effects of Bamethan Sulfate have been characterized through a combination of in vitro and in vivo studies, as well as clinical trials.
In Vitro Vasodilation Assay
A standard method to assess the vasodilatory properties of a compound like Bamethan is the use of isolated arterial rings in an organ bath system.
Experimental Protocol: Isolated Arterial Ring Assay
-
Tissue Preparation: A segment of a suitable artery (e.g., rat aorta or mesenteric artery) is carefully dissected and cleaned of surrounding connective tissue. The artery is then cut into rings of 2-3 mm in length.
-
Mounting: The arterial rings are mounted between two L-shaped stainless-steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, the Krebs solution is changed every 15-20 minutes.
-
Pre-contraction: To induce a stable contraction, a vasoconstrictor agent such as phenylephrine (1 µM) or potassium chloride (60 mM) is added to the organ bath.
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of Bamethan Sulfate are added to the bath.
-
Data Recording: The changes in isometric tension are continuously recorded. The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) can be calculated to determine the potency of Bamethan Sulfate as a vasodilator.
Experimental workflow for in vitro vasodilation assay.
Pharmacokinetic Studies
A 1981 study on the pharmacokinetics of radiolabeled Bamethan in humans provided key insights into its absorption, distribution, metabolism, and excretion. The study demonstrated complete enteric absorption. Following intravenous injection, 40% of the dose was excreted unchanged in the urine, while after oral administration, this figure was 30%. This suggests a significant first-pass metabolism. The biological half-life was determined to be 2.5 hours, with peak serum levels observed at 30 minutes post-ingestion.[2]
| Parameter | Value | Reference |
| Bioavailability | 75% | [2] |
| Biological Half-life | 2.5 hours | [2] |
| Time to Peak Serum Level | 30 minutes | [2] |
Clinical Development and Application
Peripheral Vascular Disease:
Early clinical investigations of Bamethan Sulfate focused on its efficacy in treating arteriosclerosis obliterans, a severe form of PAD. A clinical trial published in 1967 explored its use in this patient population, providing an early indication of its therapeutic potential.[4] However, a later study in 1972 on vasodilator drugs in arteriosclerosis obliterans presented more cautionary findings.[5]
Tocolysis:
The 1960s saw a surge in research into beta-adrenergic agonists for the suppression of premature labor, a practice known as tocolysis.[3][6] Given Bamethan's classification as a beta-agonist, it is plausible that it was investigated for this indication during this period, alongside other compounds like isoxsuprine and orciprenaline. However, specific clinical trial data on the use of Bamethan Sulfate for tocolysis is not prominent in the available literature. The focus in tocolytic therapy has since shifted to other agents, and the use of beta-agonists, in general, has been met with caution due to potential side effects.
Conclusion and Future Perspectives
Bamethan Sulfate represents an early effort in the development of synthetic vasodilators for the treatment of peripheral vascular diseases. Its mechanism of action as a beta-adrenergic agonist with some alpha-adrenergic antagonist properties is well-established. While it has a history of clinical use, the availability of detailed preclinical and clinical data in the public domain is limited. For contemporary researchers, a re-evaluation of Bamethan Sulfate using modern pharmacological techniques, such as receptor binding assays to determine its affinity and selectivity for different adrenergic receptor subtypes, could provide valuable insights. Furthermore, a more thorough investigation of its historical development, potentially through a review of archived documents and early publications, would be beneficial for a complete understanding of its place in the history of vascular pharmacology.
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Tocolysis with beta-adrenergic receptor agonists.
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What is Bamethan Sulfate used for?.[1]
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The effect of bamethan on cardiovascular response.[7]
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[Pharmacokinetics of 3H-bamethan in humans].[2]
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What is the mechanism of Bamethan Sulfate? - Patsnap Synapse.[3]
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Bamethan | C12H19NO2 | CID 2292 - PubChem - NIH.[8]
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Bamethan - Wikipedia.[7]
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Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.[6]
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A historical narrative review through the field of tocolysis in threatened preterm birth - NIH.[1]
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Tocolysis with beta-adrenergic receptor agonists - ResearchGate.[9]
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Failure of vasodilator drugs in arteriosclerosis obliterans - PubMed.[5]
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Clinical use of bamethane sulfate - PubMed.[4]
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Characterization of the beta-adrenergic receptors of cultured human epidermal keratinocytes - PubMed.[12]
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Beta-adrenergic receptor binding characteristics and responsiveness in cultured Wistar-Kyoto rat arterial smooth muscle cells - PubMed.[13]
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A Brief History of Great Discoveries in Pharmacology: In Celebration of the Centennial Anniversary of the Founding of the Americ - ASPET.[16]
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Initial Evidence in Thromboangiitis Obliterans (Buerger's Disease) Treatment with Bosentan.[17]
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Synthesis and activity of N-n-butyl-n-hexylamine hydrochloride (BHA) - PubMed.[18]
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Synthesis of 4H-1,4-Benzothiazine-1,1-dioxides (Sulfones) - ResearchGate.[19]
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Cyclic Sulfamidates as Lactam Precursors. An Efficient Asymmetric Synthesis of (-)-Aphanorphine. | Request PDF - ResearchGate.[20]
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Bamethan Sulfate mechanism of action as a beta-adrenergic agonist
An In-Depth Technical Guide to the Mechanism of Action of Bamethan Sulfate as a Beta-Adrenergic Agonist
Executive Summary
Bamethan sulfate is a peripherally acting vasodilator primarily utilized in the management of circulatory disorders such as peripheral artery disease.[1][2] Its therapeutic effect is rooted in its function as a beta-adrenergic agonist.[3][4] This guide delineates the molecular mechanism underpinning Bamethan sulfate's activity, from receptor interaction to downstream cellular signaling and the ultimate physiological response. Bamethan stimulates beta-adrenergic receptors on vascular smooth muscle, initiating a G-protein-mediated cascade that elevates intracellular cyclic adenosine monophosphate (cAMP).[1][5][6] This increase in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates key intracellular proteins, resulting in smooth muscle relaxation, vasodilation, and improved blood flow to peripheral tissues.[1][6] This document provides a detailed examination of this pathway, alongside the validated experimental protocols used to characterize such beta-adrenergic agonists, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Therapeutic Context of Bamethan Sulfate
Peripheral vascular diseases are characterized by restricted blood flow to the extremities, often leading to ischemia, pain, and impaired function.[1] A primary therapeutic strategy involves the use of vasodilator drugs to widen blood vessels and restore adequate circulation.[7] Bamethan sulfate belongs to the class of 2-amino-1-phenylethanol derivatives and has been used clinically for its vasodilatory properties.[8]
The adrenergic system, a critical component of the sympathetic nervous system, plays a pivotal role in regulating vascular tone.[1] Adrenergic receptors are classified into alpha (α) and beta (β) subtypes. While activation of α-adrenergic receptors typically leads to vasoconstriction, stimulation of β-receptors, particularly the β2 subtype prevalent in the smooth muscle of peripheral arterioles, induces vasodilation.[5][6] Bamethan sulfate exerts its primary effect by acting as an agonist at these beta-adrenergic receptors, mimicking the action of endogenous catecholamines like epinephrine to promote vascular relaxation.[1][4]
Core Mechanism of Action: Beta-Adrenergic Receptor Activation
The vasodilatory action of Bamethan sulfate is initiated by its binding to beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[3] While Bamethan is broadly classified as a beta-agonist, its pronounced effect on peripheral blood vessels strongly suggests a significant interaction with the β2-adrenergic receptor subtype.[5][9]
Upon binding, Bamethan sulfate induces a conformational change in the receptor, which facilitates the activation of an associated heterotrimeric Gs protein (stimulatory G protein).[6] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit. The GTP-bound Gαs subunit then dissociates from the Gβγ dimer and interacts with its primary effector, adenylyl cyclase.[10]
Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[5][10] The subsequent rise in intracellular cAMP concentration is the central event in the signaling cascade. cAMP then activates Protein Kinase A (PKA), which phosphorylates several downstream targets within the smooth muscle cell, culminating in vasodilation.[6] There is also some evidence suggesting Bamethan may have a mild antagonistic effect on alpha-adrenergic receptors, which would further contribute to its vasodilatory profile by inhibiting vasoconstriction.[1][4]
Signaling Pathway Diagram
The following diagram illustrates the Gs-protein-coupled signaling cascade initiated by Bamethan sulfate at the β2-adrenergic receptor.
Caption: Bamethan Sulfate signaling cascade via the β2-adrenergic receptor.
Pharmacological Profile
A comprehensive understanding of a drug's mechanism requires quantitative analysis of its interaction with the target receptor. For a beta-agonist like Bamethan, two key parameters are binding affinity (Ki or Kd) and functional potency (EC50).
| Parameter | Description | Typical Assay |
| Binding Affinity (Ki) | The equilibrium dissociation constant for the inhibitor (competitor). It reflects the concentration of the competing ligand (e.g., Bamethan) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates higher binding affinity. | Radioligand Binding Assay |
| Functional Potency (EC50) | The concentration of an agonist that produces 50% of the maximal possible effect. For Bamethan, this would be the concentration required to achieve 50% of the maximum cAMP production or vasodilation. A lower EC50 value indicates higher potency. | cAMP Accumulation Assay |
| Efficacy (Emax) | The maximum response achievable from an agonist. It is compared to a full agonist like Isoproterenol. | cAMP Accumulation Assay |
Note: Specific, publicly available Ki and EC50 values for Bamethan Sulfate are limited. The characterization of such parameters is a fundamental step in drug development and is typically performed using the experimental protocols outlined below.
Experimental Validation: Protocols for Agonist Characterization
The characterization of Bamethan sulfate as a beta-adrenergic agonist relies on established in vitro pharmacological assays. The following protocols provide a self-validating system to determine receptor binding affinity and functional potency.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This competitive binding assay quantifies the affinity of an unlabeled compound (the "cold" ligand, Bamethan sulfate) for the receptor by measuring its ability to displace a radiolabeled ligand (the "hot" ligand) with known high affinity for the receptor.[11]
Causality Behind Experimental Choices:
-
Receptor Source: Cell membranes from tissues or cultured cells stably expressing the human β2-adrenergic receptor are used to ensure a consistent and specific target.[12]
-
Radioligand: A high-affinity, subtype-specific radiolabeled antagonist, such as [¹²⁵I]-Iodocyanopindolol, is chosen to provide a stable and measurable signal.[11][12] An antagonist is preferred over an agonist radioligand as its binding is not affected by G-protein coupling states, simplifying the analysis.
-
Non-Specific Binding: A high concentration of a non-labeled antagonist (e.g., Propranolol) is used to define non-specific binding—the portion of the radioligand signal that is not bound to the target receptor.[13] This is critical for calculating the actual specific binding.
Caption: Workflow for a cell-based cAMP accumulation assay.
-
Cell Culture: Seed cells stably expressing the β2-adrenergic receptor into a 96-well plate and culture overnight. [14]2. Assay Preparation: Remove the culture medium and wash the cells. Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes. [14]3. Compound Stimulation: Add serially diluted concentrations of Bamethan sulfate to the wells. Include wells with buffer only (basal level) and wells with a known full agonist like Isoproterenol (maximum stimulation).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production. [15]5. Cell Lysis: Terminate the stimulation by adding a lysis buffer provided with the cAMP detection kit. This releases the intracellular cAMP for measurement. [14]6. cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay technology (e.g., HTRF, AlphaScreen). [14][15]This typically involves adding detection reagents that generate a signal inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well into a cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of Bamethan sulfate.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. [14]
-
Physiological Consequences and Therapeutic Rationale
The molecular mechanism of Bamethan sulfate translates directly to its therapeutic application. The activation of the β2-adrenergic receptor/cAMP/PKA pathway in the vascular smooth muscle of peripheral arteries leads to a decrease in intracellular calcium concentrations and inactivation of myosin light-chain kinase. [6]This biochemical cascade results in smooth muscle relaxation. [6] The consequent widening (vasodilation) of these blood vessels reduces peripheral vascular resistance. [2]This reduction in resistance improves blood flow and oxygenation to the limbs, thereby alleviating the symptoms of peripheral vascular diseases like intermittent claudication and Raynaud's phenomenon. [1]
Conclusion
Bamethan sulfate functions as a potent peripheral vasodilator through its primary mechanism as a beta-adrenergic agonist. By stimulating the β2-adrenergic receptor, it activates the canonical Gs-adenylyl cyclase-cAMP signaling pathway, leading to smooth muscle relaxation and increased peripheral blood flow. The pharmacological profile of Bamethan, including its receptor affinity and functional potency, can be precisely defined using a combination of in vitro radioligand binding and cAMP accumulation assays. This detailed understanding of its molecular mechanism of action provides a solid scientific foundation for its clinical use in treating circulatory disorders and serves as a framework for the development of novel, more selective vasodilatory agents.
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An In-Depth Technical Guide to the Pharmacological Profile of Bamethan Sulfate
Executive Summary: This document provides a comprehensive technical overview of Bamethan Sulfate, a peripheral vasodilator used in the management of circulatory disorders.[1] We delve into its chemical characteristics, mechanism of action, pharmacodynamic and pharmacokinetic profiles, therapeutic applications, and key methodologies for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and field-proven insights to support further investigation and application.
Introduction and Chemical Identity
Bamethan Sulfate is a synthetic pharmaceutical compound classified as a peripheral vasodilator, belonging to the 2-amino-1-phenylethanol derivative class.[2] It has been utilized for several decades in the treatment of conditions characterized by poor blood circulation, such as peripheral artery disease.[1] Its therapeutic effect is primarily derived from its ability to widen blood vessels, thereby enhancing blood flow and improving tissue oxygenation.[3][4] The active moiety, Bamethan, is formulated as a sulfate salt to improve its pharmaceutical properties.
Chemical and Physical Properties
A summary of the key chemical identifiers and physical properties for Bamethan Sulfate is presented below.
| Property | Value | Source |
| IUPAC Name | bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid | [5] |
| Molecular Formula | C₂₄H₄₀N₂O₈S | [5][6][7] |
| Molecular Weight | 516.6 g/mol | [5][6] |
| CAS Number | 5716-20-1 | [5][7] |
| Parent Compound | Bamethan (CID: 2292) | [2][5] |
| Synonyms | Vasculat, Butedrin, Bupatol, Bamethan hemisulfate | [5][6] |
Core Pharmacology
The pharmacological activity of Bamethan Sulfate is centered on its interaction with the sympathetic nervous system's control of vascular tone.
Mechanism of Action
The primary mechanism of Bamethan Sulfate is its function as a beta-adrenergic agonist .[3] By stimulating beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels, it triggers a signaling cascade that leads to muscle relaxation and subsequent vasodilation.[3] This action increases the diameter of arteries and veins, reducing vascular resistance and improving blood flow to the extremities.[3][4]
Additionally, Bamethan Sulfate is reported to have a mild antagonistic effect on alpha-adrenergic receptors .[3] Since alpha-adrenergic stimulation typically causes vasoconstriction, this secondary antagonistic action further contributes to its overall vasodilatory effect by preventing the narrowing of blood vessels.[1][3]
Pharmacodynamics
The principal pharmacodynamic effect of Bamethan Sulfate is the relaxation of vascular smooth muscle, leading to measurable physiological changes.[1] These effects are particularly beneficial in disease states characterized by peripheral vasoconstriction.
Table 2: Expected Pharmacodynamic Endpoints for Bamethan Sulfate
| Parameter | Expected Outcome | Rationale |
|---|---|---|
| Peripheral Blood Flow | Increase | Direct result of vasodilation in arterioles. |
| Systemic Blood Pressure | Decrease | Reduction in peripheral vascular resistance can lead to hypotension, a potential side effect.[3] |
| Limb Temperature | Increase | Improved circulation brings warmer core blood to the extremities. |
| Ankle-Brachial Index (ABI) | Improvement | In patients with PAD, an increased ratio indicates better perfusion in the lower limbs. |
Pharmacokinetics
Detailed pharmacokinetic data for Bamethan Sulfate, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. As a small molecule, it is expected to be absorbed orally and distributed systemically. Metabolism is likely to occur in the liver, with subsequent renal excretion of metabolites. Definitive studies are required to quantify these parameters.
Table 3: Key Pharmacokinetic Parameters for Investigation
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum plasma concentration | Defines the peak drug exposure. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the curve | Represents total drug exposure over time. |
| t₁/₂ (Half-life) | Time for plasma concentration to reduce by 50% | Determines dosing frequency. |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time | Measures the efficiency of drug elimination. |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes | Indicates the extent of tissue distribution. |
Therapeutic Applications and Safety Profile
Therapeutic Uses
Bamethan Sulfate is prescribed for various peripheral vascular diseases where improving blood flow is critical.[3] Key indications include:
-
Intermittent Claudication: Alleviates pain and cramping in the legs that occur during exercise due to poor circulation.[3]
-
Raynaud's Phenomenon: Reduces the frequency and severity of vasospastic attacks in the fingers and toes.[3]
-
Arteriosclerosis: Used as an adjunct therapy to manage symptoms related to narrowed arteries.[1]
Adverse Effects and Safety Considerations
While generally well-tolerated, Bamethan Sulfate can cause side effects, primarily related to its vasodilatory action.[8]
-
Common Side Effects: Gastrointestinal discomfort (nausea, vomiting), dizziness, headache, flushing (a warm sensation), and palpitations or increased heart rate.[5][8]
-
Cardiovascular: Its vasodilatory effects can lead to systemic hypotension (low blood pressure), requiring careful monitoring, especially in patients with pre-existing cardiovascular conditions.[3]
-
Allergic Reactions: Though rare, hypersensitivity reactions such as rash, itching, and swelling can occur and require immediate medical attention.[8]
Methodologies for Preclinical Evaluation
To characterize the pharmacological profile of a compound like Bamethan Sulfate, a series of validated experimental protocols are essential. The following sections describe key methodologies, emphasizing the rationale behind their application.
In Vitro Efficacy: Aortic Ring Vasodilation Assay
This experiment directly assesses the compound's ability to relax vascular tissue. The choice of an isolated aortic ring provides a self-contained biological system where the direct effects on smooth muscle can be quantified without systemic influences.
Protocol Steps:
-
Tissue Preparation: A thoracic aorta is carefully excised from a euthanized laboratory animal (e.g., a rat). It is cleaned of adhering connective tissue and cut into 2-3 mm rings.
-
Mounting: Rings are mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1.5g) for 60-90 minutes, with buffer changes every 15-20 minutes.
-
Pre-constriction: To measure relaxation, the tissue must first be contracted. A vasoconstrictor, such as Phenylephrine (an α₁-agonist) or KCl, is added to the bath to induce a stable, sub-maximal contraction. This step is critical as it provides the necessary vascular tone against which relaxation can be measured.
-
Cumulative Dosing: Once the contraction plateaus, Bamethan Sulfate is added to the bath in a cumulative, log-incremental concentration manner (e.g., 1 nM to 100 µM).
-
Data Acquisition: The percentage of relaxation relative to the pre-constricted tension is recorded for each concentration.
-
Analysis: A concentration-response curve is plotted to determine the EC₅₀ (potency) and Emax (efficacy) of the compound.
In Vivo Pharmacodynamics: Laser Doppler Flowmetry
This non-invasive technique is used to assess real-time changes in microvascular blood perfusion in a living animal model, providing direct evidence of the drug's effect in a physiological system.
Protocol Steps:
-
Animal Preparation: An anesthetized animal (e.g., a mouse or rat) is placed on a heating pad to maintain body temperature. A specific tissue area, such as the hindlimb paw or skin, is selected for measurement.
-
Probe Placement: A laser Doppler probe is positioned securely over the measurement site without applying pressure, which could occlude blood flow.
-
Baseline Recording: After a stabilization period, baseline blood perfusion is recorded continuously for 10-15 minutes to establish a stable signal.
-
Drug Administration: Bamethan Sulfate is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at the desired dose. A vehicle control group is run in parallel.
-
Post-Dose Monitoring: Blood perfusion is continuously monitored for a defined period (e.g., 60 minutes) to capture the onset, magnitude, and duration of the vascular response.
-
Data Analysis: The change in blood perfusion is calculated as a percentage of the baseline reading. The results are compared between the vehicle- and drug-treated groups to determine statistical significance. This self-validating system ensures that observed changes are due to the compound and not experimental variability.
Conclusion
Bamethan Sulfate is a well-established peripheral vasodilator with a clear mechanism of action centered on beta-adrenergic agonism.[3] Its utility in treating circulatory disorders is well-documented, though its clinical use must be balanced against potential side effects like hypotension.[3][8] For drug development professionals, a thorough characterization using modern preclinical methodologies is crucial to explore its full potential and potential for new therapeutic applications. Future research should focus on obtaining definitive pharmacokinetic data and exploring its efficacy in a broader range of vascular-related pathologies.
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Bamethan Sulfate structure-activity relationship (SAR) studies
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Bamethan Sulfate
Authored by: A Senior Application Scientist
Foreword
In the landscape of peripheral vasodilators, Bamethan Sulfate holds a significant place due to its efficacy in improving blood flow in circulatory disorders.[1][2] Its therapeutic action is rooted in its interaction with the adrenergic system, specifically as a β-adrenergic agonist.[1][3] Understanding the precise relationship between its molecular architecture and its biological function—the structure-activity relationship (SAR)—is paramount for the development of next-generation therapeutics with enhanced potency, selectivity, and improved safety profiles. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing a deep dive into the SAR of Bamethan Sulfate. We will dissect its core structure, explore the functional consequences of molecular modifications, and detail the robust experimental workflows required to validate these findings.
The Pharmacological Profile of Bamethan Sulfate
Bamethan is a synthetic phenylethanolamine derivative used clinically as its sulfate salt.[4][5][6] Its primary therapeutic application is in treating peripheral vascular diseases, such as intermittent claudication and Raynaud's phenomenon, where it functions to widen blood vessels and enhance circulation.[1][2][7]
Mechanism of Action: Bamethan exerts its vasodilatory effects primarily by acting as a β-adrenergic receptor agonist.[1][3] Stimulation of β-receptors, particularly β2-receptors located on the smooth muscle cells of peripheral artery walls, initiates a signaling cascade that leads to muscle relaxation and vasodilation.[1][8] Some evidence also suggests a mild antagonistic effect at α-adrenergic receptors, which would further contribute to its vasodilatory action by preventing vasoconstriction.[1][2]
The Core Chemical Scaffold
To comprehend the SAR of Bamethan, we must first appreciate its fundamental structure. Bamethan belongs to the β-phenylethylamine class of compounds, which is the foundational skeleton for many sympathomimetic drugs.[9][10]
Below is a diagram illustrating the core structure of Bamethan, highlighting the key regions that are critical for its activity and are the primary targets for SAR investigation.
Caption: Core chemical structure of Bamethan, highlighting key modifiable regions.
Deconstructing the Structure-Activity Relationship of β-Adrenergic Agonists
The SAR of Bamethan is best understood within the broader context of phenylethanolamine-based β-agonists. Decades of research have established several foundational principles that govern the interaction of these molecules with adrenergic receptors.
The Aromatic Ring: A Hydrogen Bonding Anchor
Maximal β-agonist activity is typically observed in catecholamines, which possess hydroxyl groups at the 3 and 4 positions of the phenyl ring.[9][10] These groups are critical for high-affinity binding, acting as hydrogen bond donors and acceptors within the receptor's binding pocket.
-
Bamethan's 4-Hydroxy Group: Bamethan features a single hydroxyl group at the para (4) position. This group is essential for its activity, providing a crucial hydrogen bonding interaction. The absence of the meta (3) hydroxyl group, however, differentiates it from non-selective catecholamines like isoproterenol. This modification reduces its susceptibility to metabolic degradation by catechol-O-methyltransferase (COMT), which can improve oral bioavailability and duration of action.[10]
-
SAR Exploration: An essential avenue for SAR studies involves replacing or modifying this 4-OH group. For instance, converting it to a methoxy ether would likely reduce activity by eliminating the hydrogen bond-donating capability. Conversely, exploring other hydrogen-bonding groups, such as a hydroxymethyl group (as seen in the β2-selective agonist Salbutamol), could modulate receptor selectivity and potency.[10]
The Ethanolamine Side Chain: Stereochemistry and Spacing
The ethanolamine portion of the molecule is vital for correct orientation and interaction within the receptor.
-
β-Hydroxyl Group: The hydroxyl group on the β-carbon (the carbon adjacent to the phenyl ring) is a key feature for direct agonist activity.[10][11] Its presence enhances both α- and β-agonist activity.[9] For maximal potency, this carbon must possess the (R)-absolute configuration.[11] Bamethan is commercially available as a racemic mixture (DL-Bamethan), meaning it contains a 50:50 mix of the (R) and (S) enantiomers.[4][12] This implies that only half of the administered dose is maximally effective, presenting a clear opportunity for optimization by developing an enantiomerically pure (R)-Bamethan.
-
α-Carbon Substitution: Substitution on the α-carbon (the carbon adjacent to the amino group) generally reduces direct receptor activity.[11][13] Bamethan is unsubstituted at this position, which is consistent with its direct-acting agonist profile.
The Amino Group: The Key to Receptor Selectivity
The substituent on the terminal nitrogen atom is arguably the most critical determinant of adrenergic receptor selectivity.[10][11]
-
The Role of Bulk: A well-established SAR principle is that as the steric bulk of the N-alkyl substituent increases, α-agonist activity decreases while β-agonist activity increases.[10]
-
Norepinephrine (N-H): Potent α and β1 agonist.
-
Epinephrine (N-CH₃): Potent α, β1, and β2 agonist.
-
Isoproterenol (N-isopropyl): Potent, non-selective β-agonist with negligible α-activity.
-
Salbutamol (N-tert-butyl): Selective β2-agonist.
-
-
Bamethan's N-Butyl Group: Bamethan possesses an n-butyl group. This substituent is larger than the methyl group of epinephrine, which explains its preferential β-adrenergic activity.[10] However, it is less sterically hindered than the tert-butyl group found in highly β2-selective agonists. This intermediate bulk likely contributes to its profile as a potent β-agonist with some reported activity at other adrenergic receptors.
-
SAR Exploration: This is the most fertile ground for Bamethan SAR studies. A systematic investigation of the N-alkyl group would be highly informative.
| Hypothetical N-Substituent Modification | Predicted Effect on Activity | Rationale |
| Isopropyl | Increase β-receptor potency | Increased steric bulk favors β-receptor binding over α.[10] |
| Isobutyl | Similar or slightly enhanced β-potency | Branching increases bulk, potentially improving receptor fit. |
| sec-Butyl | Potentially increased β2-selectivity | Increased branching near the nitrogen atom can enhance β2-selectivity. |
| tert-Butyl | Significant increase in β2-selectivity | The bulky t-butyl group is a classic motif for β2-selective agonists.[10][11] |
| Phenyl-ethyl | May introduce mixed agonist/antagonist properties | Large aromatic substituents can alter the binding mode and functional outcome. |
Experimental Workflow for a Bamethan SAR Study
A rigorous SAR study requires a systematic approach encompassing molecular design, chemical synthesis, and comprehensive pharmacological evaluation.
Caption: A typical iterative workflow for a Structure-Activity Relationship (SAR) study.
Protocol 1: Synthesis of N-Alkyl Analogs of Bamethan
This protocol outlines a general reductive amination approach to synthesize a library of Bamethan analogs with varying N-alkyl substituents.
-
Protection: Protect the phenolic hydroxyl group of 4-hydroxy-α-aminoacetophenone with a suitable protecting group (e.g., benzyl ether) to prevent side reactions.
-
Reductive Amination: React the protected keto-amine with a desired aldehyde or ketone (e.g., isobutyraldehyde for the N-isobutyl analog) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This one-pot reaction forms the secondary amine.
-
Reduction of Ketone: Reduce the ketone on the side chain to the crucial β-hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄). This step creates the racemic alcohol.
-
Deprotection: Remove the phenolic protecting group (e.g., via catalytic hydrogenation for a benzyl group) to yield the final Bamethan analog.
-
Purification & Characterization: Purify the final product using column chromatography or recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Radioligand Binding Assay for Adrenergic Receptors
This protocol determines the binding affinity (Ki) of the synthesized analogs for human β1, β2, and β3 adrenergic receptors. This is a self-validating system as it includes controls to ensure the assay is performing correctly.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human β1, β2, or β3 receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Synthesized Bamethan analogs at various concentrations.
-
-
Procedure:
-
Preparation: In a 96-well plate, add assay buffer.
-
Total Binding: Add cell membranes and [³H]-CGP 12177 (at a concentration near its Kd).
-
Non-Specific Binding: In separate wells, add cell membranes, [³H]-CGP 12177, and a high concentration of propranolol to saturate all receptors. This measures background binding.
-
Competitive Binding: In remaining wells, add cell membranes, [³H]-CGP 12177, and serial dilutions of the test compound (Bamethan analog).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: Wash the filters, dry them, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 3: cAMP Accumulation Functional Assay
This assay measures the functional consequence of receptor binding, determining whether a compound is an agonist and quantifying its potency (EC50) and efficacy (Emax). β-receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP).[8]
Caption: Simplified β-adrenergic receptor signaling pathway leading to vasodilation.
-
Materials:
-
Whole cells expressing the target β-receptor subtype.
-
Stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Isoproterenol (a full agonist, used as a positive control).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluency.
-
Starvation: Aspirate growth media and replace with serum-free media for 2-4 hours.
-
Stimulation: Add serial dilutions of the test compound or isoproterenol (control) prepared in stimulation buffer.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, typically expressed as a percentage of the response to isoproterenol).
-
Conclusion and Future Directions
The structure-activity relationship of Bamethan Sulfate is a classic example of medicinal chemistry principles applied to adrenergic pharmacology. Its activity is dictated by the interplay between the 4-hydroxyphenyl group, the stereospecific β-hydroxyl, and the size of the N-butyl substituent. The most promising path for developing superior analogs lies in the systematic modification of the N-alkyl group to enhance β2-receptor selectivity, which could lead to more targeted vasodilation with a reduced potential for off-target effects (e.g., cardiac stimulation via β1-receptors). Furthermore, the synthesis of the pure (R)-enantiomer of Bamethan and its most promising analogs is a critical step toward maximizing therapeutic potency. By employing the robust synthetic and pharmacological workflows detailed in this guide, researchers can effectively navigate the chemical space around the Bamethan scaffold to uncover novel drug candidates with superior clinical profiles.
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An In-Depth Technical Guide to the Chemical Synthesis of Bamethan Sulfate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of Bamethan Sulfate, a β2-adrenergic agonist, and its analogs. As a phenylethanolamine derivative, the synthesis of Bamethan and related structures is of significant interest to medicinal chemists and drug development professionals. This document outlines plausible and scientifically grounded synthetic routes, delves into the key chemical transformations, and provides detailed experimental protocols for the synthesis of crucial precursors and the final target molecule. Furthermore, it addresses the purification and characterization of Bamethan Sulfate and discusses the structure-activity relationships of its analogs, offering valuable insights for the design of novel therapeutic agents.
Introduction to Bamethan and its Therapeutic Significance
Bamethan, chemically known as 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a sympathomimetic amine that acts as a β2-adrenergic agonist. Its sulfate salt, Bamethan Sulfate, has been utilized therapeutically for its vasodilating properties, particularly in the management of peripheral vascular diseases. The phenylethanolamine scaffold is a well-established pharmacophore, and the structural features of Bamethan, including the para-hydroxyphenyl group, the ethanolamine side chain, and the N-butyl substituent, are critical for its biological activity. Understanding the synthesis of Bamethan and its analogs is fundamental for the exploration of new derivatives with potentially improved pharmacological profiles.
Core Synthetic Strategies for Bamethan and its Analogs
The synthesis of Bamethan and its analogs can be approached through several strategic disconnections. A common and logical approach involves the construction of the phenylethanolamine backbone followed by the introduction of the N-butyl group. A key intermediate in this strategy is a protected or unprotected α-amino ketone derived from a readily available starting material like p-hydroxyacetophenone.
A plausible and efficient synthetic pathway can be envisioned in three main stages:
-
Synthesis of a Key Intermediate: Preparation of an α-halo- or α-aminoacetophenone derivative from p-hydroxyacetophenone.
-
Introduction of the Amino Group: Amination of the α-substituted acetophenone with n-butylamine.
-
Reduction and Salt Formation: Reduction of the ketone functionality to a secondary alcohol and subsequent formation of the sulfate salt.
The following diagram illustrates this general synthetic workflow:
Caption: General workflow for the synthesis of Bamethan Sulfate.
An alternative and highly effective method for the amination and reduction steps is reductive amination . This one-pot or sequential process involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key transformations in the synthesis of Bamethan Sulfate.
Synthesis of the Precursor: p-Hydroxyacetophenone
p-Hydroxyacetophenone is a crucial starting material. While commercially available, its synthesis from phenol via the Fries rearrangement of phenyl acetate is a classic and instructive method.
Protocol 1: Synthesis of p-Hydroxyacetophenone via Fries Rearrangement
-
Acetylation of Phenol: To a stirred solution of phenol (1.0 eq) in acetic anhydride (1.5 eq), slowly add a catalytic amount of concentrated sulfuric acid. The reaction is typically exothermic. After the initial reaction subsides, heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours.
-
Fries Rearrangement: Cool the reaction mixture and slowly add anhydrous aluminum chloride (AlCl₃) (2.5-3.0 eq) in portions while maintaining the temperature below 10 °C. After the addition is complete, slowly heat the mixture to 160-170 °C and maintain this temperature for 30-60 minutes.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The product will precipitate as a solid.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., water-ethanol mixture) to yield pure p-hydroxyacetophenone.
Synthesis of Bamethan via Reductive Amination
Reductive amination offers a direct and efficient route to Bamethan from p-hydroxyacetophenone and n-butylamine.
Protocol 2: Reductive Amination of p-Hydroxyacetophenone
-
Imine Formation: In a round-bottom flask, dissolve p-hydroxyacetophenone (1.0 eq) and n-butylamine (1.2 eq) in a suitable solvent such as methanol or ethanol. Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation. Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be effective and may offer better selectivity for the iminium ion over the ketone[1].
-
Work-up: After the reduction is complete (monitored by TLC), carefully add water to quench the excess reducing agent. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extraction and Isolation: Wash the aqueous solution with a nonpolar solvent like diethyl ether to remove any unreacted starting material. Then, basify the aqueous layer with a base such as sodium hydroxide to a pH of 9-10 to deprotonate the amine. Extract the product into a suitable organic solvent like ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Bamethan.
The following diagram illustrates the reductive amination pathway:
Sources
The Emergence of Bamethan: A Technical Guide to Its Early Pharmacological Profile
Executive Summary: Bamethan (also known as N-Butylnorsynephrine) is a peripheral vasodilator that emerged from the pharmacological explorations of the mid-20th century.[1] While the specific "discovery" moment is not well-documented in modern databases, its early characterization established it as a beta-adrenergic agonist.[2] This guide synthesizes the foundational pharmacological knowledge of Bamethan, detailing its mechanism of action, key experimental findings, and the protocols that defined its initial therapeutic potential for cardiovascular conditions.[1] It is intended for researchers and drug development professionals interested in the history and science of adrenergic pharmacology.
Introduction: The Context of Adrenergic Agonists
The development of Bamethan occurred during a period of intense investigation into the sympathetic nervous system and its chemical mediators.[3] Researchers were actively exploring derivatives of phenylethylamine and ethanolamine to create compounds with specific effects on adrenergic receptors, which are crucial in regulating vascular tone and blood pressure.[4][5] Bamethan, chemically known as 1-(p-hydroxyphenyl)-2-butylamino-1-ethanol or 4-[2-(butylamino)-1-hydroxyethyl]phenol, is a structural analog of norephedrine.[1][6] Its development was aimed at achieving vasodilation to improve blood flow in peripheral vascular diseases.[2]
Pharmacological Mechanism of Action: A Beta-Adrenergic Focus
Early research identified Bamethan as a beta-adrenergic agonist.[2] Its primary therapeutic effect is achieved by stimulating beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels.[2] This stimulation initiates a signaling cascade that leads to muscle relaxation and, consequently, vasodilation.[2]
Key aspects of its mechanism include:
-
Primary Beta-Adrenergic Agonism: Bamethan's main action is stimulating beta-adrenergic receptors, which leads to the relaxation of vascular smooth muscles and increased blood flow to peripheral tissues.[2]
-
Secondary Alpha-Adrenergic Effects: Some studies have noted that Bamethan may also have a mild antagonistic effect on alpha-adrenergic receptors.[2] Since alpha-receptors typically mediate vasoconstriction, this secondary action could further contribute to its overall vasodilatory effect.[2]
The signaling pathway initiated by Bamethan at the beta-adrenergic receptor is a classic G-protein coupled receptor (GPCR) cascade, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.
Caption: Bamethan's signaling pathway leading to vasodilation.
Foundational Pharmacological & Clinical Findings
Early clinical and pharmacokinetic studies provided essential data on Bamethan's behavior in humans. These investigations were crucial for establishing its therapeutic profile, including dosage and administration for conditions like intermittent claudication and Raynaud's phenomenon.[2]
Pharmacokinetic Profile
A key study using radiolabelled Bamethan provided the following insights:
-
Absorption: The drug is completely absorbed from the gut.[7]
-
Bioavailability: Despite complete absorption, it undergoes a significant first-pass metabolism in the liver, resulting in a bioavailability of approximately 75%.[7]
-
Half-life: The biological half-life of Bamethan is about 2.5 hours.[7]
-
Peak Levels: Peak serum levels are reached quickly, typically around 30 minutes after oral ingestion.[7]
Cardiovascular Effects
Clinical trials in the 1960s evaluated the direct effects of Bamethan on the cardiovascular system. These studies confirmed its vasodilatory action and its impact on key cardiovascular parameters.[8]
| Parameter | Observation | Source |
| Blood Pressure | A decrease in both erect and supine blood pressure was noted. | [9] |
| Heart Rate | Changes in heart rate were also documented as a response to the vasodilation. | [8] |
| Peripheral Blood Flow | The primary therapeutic goal, improved blood flow in peripheral tissues, was achieved. | [2] |
Key Experimental Protocols from Early Research
The characterization of Bamethan relied on established pharmacological methods of the time. A representative experimental workflow for assessing its vasodilatory effects would have involved an isolated tissue bath preparation.
Protocol: Isolated Aortic Ring Assay for Vasodilation
-
Tissue Preparation:
-
A segment of the thoracic aorta is excised from a laboratory animal (e.g., a rat).
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
The endothelial layer may be intentionally removed by gentle rubbing to distinguish between endothelium-dependent and -independent effects.
-
-
Mounting:
-
The aortic rings are mounted in an isolated organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (95% O2, 5% CO2).
-
One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.
-
-
Equilibration and Pre-contraction:
-
The tissue is allowed to equilibrate under a resting tension for 60-90 minutes.
-
The viability of the smooth muscle is confirmed by inducing a contraction with a vasoconstrictor agent, such as phenylephrine or potassium chloride.
-
-
Drug Administration:
-
Once a stable contraction plateau is reached, cumulative concentrations of Bamethan are added to the bath.
-
The relaxation response is recorded as a percentage decrease from the pre-contracted state.
-
-
Data Analysis:
-
A concentration-response curve is plotted to determine the potency (EC50) and efficacy of Bamethan as a vasodilator.
-
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An In-Depth Technical Guide to the Physicochemical Characteristics of Bamethan Sulfate: Solubility, Stability, and Degradation Profile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Bamethan sulfate, a sympathomimetic amine, holds therapeutic potential that necessitates a comprehensive understanding of its fundamental physicochemical properties. This technical guide provides an in-depth exploration of the solubility, stability, and degradation profile of bamethan sulfate. In the absence of extensive published experimental data, this document synthesizes established principles of pharmaceutical analysis and forced degradation studies to present a robust framework for the characterization of this active pharmaceutical ingredient (API). Herein, we delineate theorized degradation pathways based on the molecule's inherent chemical functionalities and propose detailed, field-proven experimental protocols for a comprehensive forced degradation study. This guide is intended to empower researchers and drug development professionals to establish a thorough understanding of bamethan sulfate's behavior under various stress conditions, thereby ensuring the development of stable and efficacious pharmaceutical formulations.
Introduction: The Imperative of Physicochemical Profiling in Drug Development
The journey of a drug candidate from discovery to a marketed therapeutic is underpinned by a rigorous evaluation of its physicochemical properties. Among these, solubility, stability, and degradation profile are paramount, as they directly influence bioavailability, shelf-life, and patient safety. Bamethan sulfate, with its characteristic phenolic, secondary amine, and benzylic alcohol moieties, presents a unique set of challenges and considerations in formulation development. A priori knowledge of its degradation pathways and stability liabilities is not merely a regulatory requirement but a foundational element of rational drug design and development.[1][2][3] This guide serves as a comprehensive resource, amalgamating theoretical insights with practical, actionable experimental designs to thoroughly characterize bamethan sulfate.
Physicochemical Properties of Bamethan Sulfate
A foundational understanding of the intrinsic properties of bamethan sulfate is critical for predicting its behavior in various formulation and storage conditions.
| Property | Value | Source |
| Chemical Name | bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid | [4] |
| CAS Number | 5716-20-1 | [5] |
| Molecular Formula | C₂₄H₄₀N₂O₈S | [4] |
| Molecular Weight | 516.6 g/mol | [4] |
| Appearance | (Predicted) White to off-white solid | |
| Storage Temperature | +5°C | [6] |
Solubility Profile: A Proposed Investigative Framework
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability.[7] A comprehensive solubility profile in a range of pharmaceutically relevant solvents is therefore essential. In the absence of specific published data for bamethan sulfate, a systematic experimental approach is proposed.
Proposed Experimental Protocol for Solubility Determination
A reliable method for determining solubility is the equilibrium solubility method.
Objective: To determine the solubility of bamethan sulfate in a variety of aqueous and organic solvents at controlled temperatures.
Materials:
-
Bamethan Sulfate reference standard
-
Purified water (USP)
-
pH buffers (pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
Methanol
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Acetonitrile
-
Shaking incubator/water bath
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Centrifuge
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of bamethan sulfate to a known volume of each solvent in separate, sealed containers.
-
Equilibrate the samples in a shaking incubator at controlled temperatures (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by Stability-Indicating HPLC-UV Method:
-
Analyze the diluted samples using a validated stability-indicating HPLC-UV method (a proposed method is detailed in Section 5).
-
Calculate the concentration of bamethan sulfate in the original supernatant based on the dilution factor.
-
-
Data Reporting:
-
Express solubility in mg/mL.
-
Anticipated Solubility Characteristics
Based on its chemical structure, which includes polar functional groups such as hydroxyl, amine, and sulfate, bamethan sulfate is expected to exhibit:
-
Good aqueous solubility , particularly in acidic to neutral pH ranges where the amine group is protonated.
-
Moderate to good solubility in polar organic solvents like methanol, ethanol, and DMSO.
-
Limited solubility in non-polar organic solvents.
Stability and Degradation Profile: A Forced Degradation Approach
Forced degradation studies are the cornerstone of understanding a drug substance's intrinsic stability and identifying potential degradation products.[1][3][10][11][12] These studies involve subjecting the API to stress conditions that are more severe than accelerated stability testing to generate degradation products in a shorter timeframe.
Theorized Degradation Pathways of Bamethan Sulfate
The chemical structure of bamethan sulfate suggests several potential degradation pathways:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially leading to the formation of quinone-type structures. The secondary amine and benzylic alcohol can also be sites of oxidation.[13]
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, the sulfate salt itself could be subject to dissociation in solution.[13]
-
Photodegradation: The aromatic ring and its electron-donating hydroxyl group can absorb UV radiation, potentially leading to photolytic cleavage or rearrangement.
-
Thermal Degradation: Elevated temperatures can provide the energy for various degradation reactions, including dehydration of the benzylic alcohol or cleavage of the butylamino side chain.
Caption: Theorized Degradation Pathways of Bamethan Sulfate.
Proposed Experimental Design for a Forced Degradation Study
The following protocols are designed to generate a meaningful degradation profile for bamethan sulfate, aiming for 5-20% degradation to avoid the formation of secondary, irrelevant degradation products.[1]
Caption: Proposed Forced Degradation Study Workflow.
-
Acidic Hydrolysis: Dissolve bamethan sulfate in 0.1 M hydrochloric acid and heat at 60°C.
-
Basic Hydrolysis: Dissolve bamethan sulfate in 0.1 M sodium hydroxide and keep at room temperature.
-
Neutral Hydrolysis: Dissolve bamethan sulfate in purified water and heat at 60°C.
Self-Validating System: Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics. If no degradation is observed, the temperature can be increased.
-
Dissolve bamethan sulfate in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light.
-
Samples should be analyzed at appropriate time intervals.
Causality: The use of a common oxidizing agent like hydrogen peroxide helps to identify susceptibility to oxidative stress that might be encountered during manufacturing or storage.
-
Expose solid bamethan sulfate and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
Trustworthiness: Adherence to ICH guidelines ensures that the photostability data generated is relevant and comparable.
-
Expose solid bamethan sulfate to dry heat at 60°C in a calibrated oven.
-
Monitor for degradation over a period of several days.
Expertise: The choice of 60°C is a standard starting point for thermal stress testing, providing a balance between accelerating degradation and avoiding unrealistic degradation pathways.
Proposed Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is proposed.
HPLC-UV Method for Quantification
| Parameter | Proposed Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient elution with:A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient is necessary to elute both the polar parent drug and potentially less polar degradation products. Formic acid improves peak shape and is compatible with MS. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection Wavelength | To be determined by UV scan (likely around 275 nm due to the phenolic chromophore) | Maximizes sensitivity for the parent drug and its chromophoric degradation products. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
LC-MS/MS for Identification of Degradation Products
-
The same chromatographic conditions as the HPLC-UV method can be used.
-
A mass spectrometer (e.g., Quadrupole Time-of-Flight) should be used to obtain accurate mass measurements of the parent ion and its fragment ions for both bamethan sulfate and its degradation products.
-
This data will be instrumental in elucidating the structures of the unknown degradation products.[14]
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a comprehensive, albeit predictive, framework for the characterization of bamethan sulfate's solubility, stability, and degradation profile. The proposed experimental protocols, grounded in established scientific principles and regulatory guidelines, offer a clear roadmap for researchers and drug development professionals. By systematically investigating these critical physicochemical properties, a robust data package can be generated to support the development of stable, safe, and effective pharmaceutical formulations of bamethan sulfate. The insights gained from such studies are invaluable for mitigating risks, ensuring regulatory compliance, and ultimately, delivering high-quality medicines to patients.
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An In-depth Technical Guide to the Basic Pharmacology of Bamethan Sulfate
Abstract
Bamethan Sulfate is a synthetic peripheral vasodilator with a history of use in circulatory disorders. This technical guide provides a comprehensive examination of its basic pharmacology, intended for researchers, scientists, and professionals in drug development. While Bamethan Sulfate has been clinically utilized, this guide synthesizes the available scientific literature to detail its mechanism of action, pharmacokinetic profile, and the experimental methodologies relevant to its pharmacological characterization. This document also highlights areas where further research is warranted to fully elucidate its pharmacological and metabolic profile, thereby offering a foundational resource for future investigation.
Introduction
Bamethan Sulfate is a pharmaceutical agent classified as a peripheral vasodilator.[1][2] It has been primarily indicated for the treatment of peripheral vascular diseases, such as arteriosclerosis obliterans, where impaired blood flow to the extremities is a key pathological feature.[3] As a member of the phenylethanolamine class of compounds, its structure lends itself to interaction with the adrenergic system, which is central to the regulation of vascular tone.[4] Understanding the fundamental pharmacology of Bamethan Sulfate is crucial for appreciating its therapeutic applications and for identifying potential avenues for the development of novel, more targeted vasodilator therapies. This guide aims to provide a detailed overview of its core pharmacological principles, drawing from the available scientific evidence.
Mechanism of Action: A Dual Adrenergic Interface
The primary therapeutic effect of Bamethan Sulfate, vasodilation, is achieved through its interaction with adrenergic receptors on vascular smooth muscle cells.[5][6] Its mechanism is twofold, involving both agonistic and antagonistic activities at different adrenergic receptor subtypes.
Primary Mechanism: Beta-Adrenergic Agonism
Bamethan Sulfate functions predominantly as a beta-adrenergic agonist.[5][6] Stimulation of beta-adrenergic receptors, particularly the β2 subtype prevalent in the smooth muscle of peripheral arterioles, initiates a signaling cascade that leads to muscle relaxation and, consequently, vasodilation.[7] This process enhances blood flow to the tissues.[5]
The signaling pathway is initiated by the binding of Bamethan Sulfate to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation and vasodilation.[7][8]
Secondary Mechanism: Mild Alpha-Adrenergic Antagonism
In addition to its beta-agonist activity, Bamethan Sulfate is reported to exhibit mild alpha-adrenergic antagonistic effects.[5][9] Alpha-adrenergic receptors, upon stimulation by endogenous catecholamines like norepinephrine, typically mediate vasoconstriction.[10] By weakly blocking these receptors, Bamethan Sulfate can further contribute to its overall vasodilatory effect by preventing the narrowing of blood vessels.[5]
Note on Quantitative Data: Despite its established mechanism of action, a comprehensive search of the scientific literature did not yield specific quantitative data on the binding affinities (e.g., Ki or IC50 values) of Bamethan Sulfate for beta and alpha-adrenergic receptor subtypes. Such data would be invaluable for a more precise understanding of its receptor selectivity and potency. This represents a significant gap in the publicly available pharmacological data for this compound.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of Bamethan Sulfate has been investigated in humans, providing insights into its absorption, bioavailability, and elimination.
Absorption and Bioavailability
A study utilizing radiolabeled Bamethan demonstrated complete enteric absorption following oral administration, as evidenced by identical amounts of radioactivity excreted in the urine after both intravenous and oral administration.[11] However, the bioavailability of the unchanged drug after oral ingestion is approximately 75%, which is indicative of a considerable first-pass metabolism.[11] Peak serum levels are observed rapidly, at around 30 minutes post-ingestion.[11]
Elimination and Half-Life
The biological half-life of Bamethan is reported to be 2.5 hours.[11] After intravenous injection, about 40% of the dose is excreted as the unchanged drug in the urine, while this figure is approximately 30% after oral administration.[11] The remainder of the drug is eliminated as metabolites, though the specific metabolic pathways and the chemical nature of these metabolites have not been fully characterized in the available literature.
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability (Oral) | ~75% | [11] |
| Time to Peak Serum Level | ~30 minutes | [11] |
| Biological Half-Life | 2.5 hours | [11] |
| Urinary Excretion (Unchanged Drug - IV) | ~40% | [11] |
| Urinary Excretion (Unchanged Drug - Oral) | ~30% | [11] |
Experimental Protocols for Pharmacological Characterization
While specific studies detailing the use of Bamethan Sulfate in modern in vitro and in vivo models are scarce in the recent literature, its pharmacological properties can be thoroughly investigated using established, validated experimental protocols for peripheral vasodilators.
In Vitro Assessment of Vasodilation: The Isolated Aortic Ring Assay
The isolated aortic ring assay is a gold-standard ex vivo method to directly assess the vasodilatory or vasoconstrictive effects of a compound on arterial smooth muscle.[1][12][13][14]
Objective: To determine the concentration-dependent vasodilatory effect of Bamethan Sulfate on isolated arterial rings pre-constricted with a vasoconstrictor agent.
Methodology:
-
Tissue Preparation:
-
Euthanize a laboratory animal (commonly a rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Carefully dissect the thoracic aorta and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[14]
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 1-2 mm in width.[1]
-
-
Experimental Setup:
-
Suspend the aortic rings in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[13]
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.
-
Allow the rings to equilibrate under a resting tension for a specified period.
-
-
Experimental Procedure:
-
Induce a sustained contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or a high potassium solution.
-
Once a stable contraction plateau is achieved, cumulatively add increasing concentrations of Bamethan Sulfate to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
To investigate the role of the endothelium, the experiment can be repeated in rings where the endothelium has been mechanically removed.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation effect).
-
In Vivo Assessment of Peripheral Blood Flow: The Murine Hindlimb Ischemia Model
The murine hindlimb ischemia model is a widely used in vivo model to study peripheral artery disease and to evaluate the efficacy of therapeutic interventions aimed at improving blood flow to ischemic tissues.[15][16][17][18][19]
Objective: To assess the ability of Bamethan Sulfate to improve blood flow recovery in a mouse model of surgically induced hindlimb ischemia.
Methodology:
-
Induction of Hindlimb Ischemia:
-
Anesthetize the mouse according to approved protocols.
-
Make a small incision in the skin overlying the femoral artery.
-
Isolate the femoral artery and ligate it at one or more points to obstruct blood flow to the distal hindlimb. In some variations of the model, a segment of the artery is excised.[16]
-
-
Drug Administration:
-
Administer Bamethan Sulfate to the animals through an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A control group should receive a vehicle.
-
-
Assessment of Blood Perfusion:
-
Measure blood flow in the ischemic and contralateral (non-ischemic) limbs at baseline and at multiple time points post-surgery and treatment.
-
Laser Doppler Perfusion Imaging (LDPI) is a non-invasive technique commonly used for this purpose. It provides a quantitative measure of microvascular perfusion.[15][16][18]
-
-
Data Analysis:
-
Calculate the perfusion ratio of the ischemic limb to the non-ischemic limb for each animal at each time point.
-
Compare the perfusion recovery over time between the Bamethan Sulfate-treated groups and the control group.
-
Functional outcomes, such as limb necrosis and ambulatory function, can also be assessed and scored.[16]
-
-
Histological Analysis:
-
At the end of the study, harvest tissues from the hindlimb muscles for histological analysis.
-
Assess parameters such as capillary density (e.g., using CD31 staining) and muscle fiber morphology to evaluate tissue viability and neovascularization.[16]
-
Therapeutic Use and Clinical Perspective
Bamethan Sulfate has been clinically used for the management of peripheral vascular diseases.[3] The rationale for its use stems from its ability to increase blood flow to the extremities, which can alleviate symptoms such as intermittent claudication. However, it is important to note that the therapeutic landscape for peripheral artery disease has evolved, with a range of other pharmacological and interventional strategies now available.[20][21][22] The clinical utility of older peripheral vasodilators has been a subject of debate, and current treatment guidelines often emphasize lifestyle modifications, antiplatelet therapy, and statins as foundational treatments.[20][21]
Conclusion
Bamethan Sulfate is a peripheral vasodilator with a clear mechanism of action centered on its agonist activity at beta-adrenergic receptors, complemented by a mild alpha-adrenergic antagonism. Its pharmacokinetic profile in humans indicates good absorption but significant first-pass metabolism, with a relatively short half-life. While its clinical use has been established, there is a notable lack of publicly available, modern preclinical data, particularly quantitative receptor binding affinities and detailed metabolic pathways. The experimental protocols outlined in this guide provide a framework for future research that could fill these knowledge gaps and further refine our understanding of the pharmacology of Bamethan Sulfate and similar compounds. Such research would be instrumental in the ongoing development of effective therapies for peripheral vascular diseases.
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Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of Bamethan Sulfate in Human Plasma
Introduction
Bamethan sulfate is a peripheral vasodilator agent used in the management of vascular diseases.[1] As with any therapeutic agent, understanding its pharmacokinetic profile is paramount for optimizing dosing regimens and ensuring patient safety. A robust and reliable analytical method for the quantification of Bamethan sulfate in biological matrices, such as plasma, is a prerequisite for such studies.[2] This application note details a comprehensive, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of Bamethan sulfate in human plasma. The methodology presented herein is designed to provide the requisite sensitivity, selectivity, and accuracy for pharmacokinetic and bioequivalence studies, adhering to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[3][4][5][6][7][8][9]
The physicochemical properties of Bamethan sulfate, including its molecular weight of 516.6 g/mol and its nature as a salt of a sympathomimetic amine, inform the strategic choices made in the development of this analytical method.[10][11][12][13][14][15][16][17] The presence of a phenolic hydroxyl group in the Bamethan molecule provides a chromophore suitable for UV detection.[18]
This document will guide researchers, scientists, and drug development professionals through the entire workflow, from plasma sample preparation to data analysis, with a focus on the scientific rationale behind each step.
Principle of the Method
This method employs a protein precipitation technique for the extraction of Bamethan sulfate from human plasma, followed by chromatographic separation on a reversed-phase C18 column. The isocratic mobile phase allows for consistent and reproducible separation. Quantification is achieved by monitoring the UV absorbance at a wavelength selected to maximize the signal-to-noise ratio for Bamethan sulfate. The method's validation is performed in accordance with international guidelines to ensure its reliability.[3][4][5][6][7][8][9][19]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| Bamethan Sulfate Reference Standard | >99% | Sourced from a reputable supplier |
| Acetonitrile | HPLC Grade | |
| Methanol | HPLC Grade | |
| Water | HPLC Grade/Ultrapure | |
| Formic Acid | Analytical Grade | |
| Human Plasma (with Anticoagulant) | Sourced from an accredited biobank |
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The following conditions have been optimized for the analysis of Bamethan sulfate.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 220 nm[18] |
| Run Time | Approximately 10 minutes |
Rationale for Condition Selection:
-
C18 Column: A C18 stationary phase is a common choice for the separation of moderately polar compounds like Bamethan, providing good retention and peak shape.
-
Mobile Phase: The combination of acetonitrile and acidified water provides an optimal polarity for the elution of Bamethan sulfate. The acidic pH (due to formic acid) ensures that the secondary amine group of Bamethan is protonated, leading to a single, well-defined chromatographic peak.
-
UV Detection Wavelength: Based on the UV absorbance spectrum of similar phenolic compounds, 220 nm is chosen to provide a strong signal for Bamethan.[18]
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bamethan Sulfate Reference Standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve (e.g., 100, 200, 500, 1000, 2000, 5000, and 10000 ng/mL).
Calibration Curve (CC) and Quality Control (QC) Samples: Spike 90 µL of blank human plasma with 10 µL of the appropriate working standard solution to create CC and QC samples at desired concentrations. Typical QC levels are Low (LQC), Medium (MQC), and High (HQC).
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the chromatographic analysis.[20][21][22][23][24] Acetonitrile is a commonly used and efficient precipitating agent.[20][21][23][24]
Workflow Diagram:
Caption: Protein Precipitation Workflow for Plasma Samples.
Detailed Protocol:
-
To 100 µL of plasma sample (CC, QC, or unknown) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[21][23][24]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an HPLC vial for analysis.
Justification for the Method: While other sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation is chosen for its simplicity, speed, and cost-effectiveness, making it suitable for high-throughput analysis.[25][26][27][28][29][30][31][32][33][34] The 3:1 ratio of acetonitrile to plasma is effective for precipitating the majority of plasma proteins.[21]
Method Validation
The developed method must be validated to demonstrate its reliability for the intended application. The validation should be conducted in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[3][4][5][6][7][8][9][19]
Validation Parameters:
| Parameter | Objective | Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous plasma components at the retention time of Bamethan. | Response in blank plasma should be <20% of the Lower Limit of Quantification (LLOQ). |
| Linearity & Range | To establish the relationship between concentration and detector response. | A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the degree of scatter. | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy and precision criteria must be met. |
| Recovery | To assess the efficiency of the extraction procedure. | Consistent, precise, and reproducible at different concentrations. |
| Stability | To evaluate the stability of Bamethan in plasma under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration should be within ±15% of the nominal concentration. |
Validation Workflow Diagram:
Caption: Key Parameters for Method Validation.
Data Analysis and Interpretation
A calibration curve is constructed by plotting the peak area of Bamethan sulfate against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the data. The concentration of Bamethan sulfate in the QC and unknown samples is then calculated from their peak areas using the regression equation of the calibration curve.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust means for the quantification of Bamethan sulfate in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential for pharmacokinetic studies. The method has been designed to meet the stringent requirements of regulatory guidelines for bioanalytical method validation, ensuring the generation of high-quality data for drug development and clinical research.
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Brieflands. (n.d.). Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection. Retrieved from [Link][39]
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Brieflands. (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Retrieved from [Link][40]
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In vitro vasodilation assay protocol using Bamethan Sulfate
Application Note & Protocol
Quantitative Assessment of Bamethan Sulfate-Induced Vasodilation Using an Ex Vivo Aortic Ring Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bamethan Sulfate is a peripherally acting sympathomimetic amine recognized for its vasodilatory properties.[1][2][3] Its primary therapeutic application lies in treating peripheral vascular diseases where enhanced blood flow is desired.[1][4] The principal mechanism of action for Bamethan is the stimulation of β-adrenergic receptors located on vascular smooth muscle cells.[1][5][6] This agonistic activity initiates a downstream signaling cascade leading to smooth muscle relaxation, vessel dilation, and a subsequent increase in tissue perfusion.[6] While its primary activity is as a β-agonist, some evidence also suggests a mild antagonistic effect at α-adrenergic receptors, which may further contribute to its net vasodilatory effect by inhibiting vasoconstriction.[1][6]
The isolated thoracic aorta model, studied in an organ bath system, is a robust and highly controlled ex vivo method for characterizing the direct effects of vasoactive compounds on vascular tissue.[7][8][9] This assay removes the influence of systemic neural and hormonal factors, allowing for a precise determination of a compound's direct vasodilatory or vasoconstrictive potency and mechanism of action.[8]
This application note provides a detailed, step-by-step protocol for assessing the vasodilatory effects of Bamethan Sulfate on isolated rat thoracic aortic rings. It incorporates self-validating quality control checks and explains the scientific rationale behind each procedural step, ensuring reliable and reproducible results.
Principle of the Assay
The assay quantifies vasodilation by measuring the relaxation of isolated aortic rings in response to Bamethan Sulfate. The aortic rings are mounted in an organ bath filled with a physiological salt solution (Krebs-Henseleit Solution) maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂). The rings are first challenged with a high concentration of potassium chloride (KCl) to confirm their contractile viability. Subsequently, endothelial integrity is verified by inducing relaxation with acetylcholine (ACh) following pre-constriction with an α-agonist like Phenylephrine (PE). Once tissue health is confirmed, the rings are again pre-constricted with PE to induce a stable, tonic contraction. Bamethan Sulfate is then added in a cumulative, dose-dependent manner, and the resulting relaxation is recorded by an isometric force transducer.
Bamethan Sulfate Signaling Pathway
The primary vasodilatory mechanism of Bamethan Sulfate is initiated by its binding to β2-adrenergic receptors on vascular smooth muscle cells.
Caption: β-adrenergic signaling cascade initiated by Bamethan Sulfate.
Materials and Reagents
Equipment:
-
Organ Bath System (e.g., DMT, Radnoti, iWorx) with chambers (10-20 mL)[10]
-
Isometric Force Transducer and Data Acquisition System (e.g., PowerLab, LabChart)[8]
-
Thermostatically controlled water circulator
-
Carbogen gas cylinder (95% O₂ / 5% CO₂) with regulator and tubing
-
Dissecting microscope
-
Surgical instruments (fine forceps, micro-scissors)
-
Micrometer for measuring ring width
-
Analytical balance and pH meter
Solutions and Chemicals:
-
Krebs-Henseleit Solution (KHS) : (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and Glucose 11.1. Prepare fresh and continuously gas with carbogen to maintain pH 7.4.[10][11]
-
High Potassium Chloride (KCl) Solution : KHS with equimolar substitution of NaCl with KCl to achieve a final concentration of 60-80 mM.
-
Phenylephrine (PE) Stock Solution (10 mM) : Prepare in distilled water.
-
Acetylcholine (ACh) Stock Solution (10 mM) : Prepare in distilled water.
-
Bamethan Sulfate Stock Solution (10 mM) : Prepare in distilled water.
-
Animal Model : Male Wistar or Sprague-Dawley rats (250-350g) are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow
The entire experimental process, from tissue isolation to data analysis, follows a systematic sequence to ensure data integrity.
Caption: Step-by-step workflow for the aortic ring vasodilation assay.
Detailed Step-by-Step Protocol
1. Preparation of Rat Thoracic Aortic Rings
-
Humanely euthanize the rat according to approved IACUC protocols.
-
Quickly perform a thoracotomy and carefully excise the thoracic aorta, from the aortic arch to the diaphragm.[12]
-
Immediately place the excised aorta into a petri dish filled with ice-cold, carbogen-gassed KHS.
-
Under a dissecting microscope, gently remove all surrounding connective and adipose tissue.[13] Scientist's Note: This step is critical. Incomplete cleaning can dampen the contractile response. Be careful not to stretch or damage the vessel wall.
-
Cut the cleaned aorta into rings of 2-3 mm in width. Ensure the cuts are perpendicular to the long axis of the vessel.[11]
2. Mounting the Aortic Rings
-
Mount each aortic ring in an organ bath chamber by suspending it between two L-shaped stainless steel hooks or wires.[14] One hook is fixed to the chamber, and the other is connected to the isometric force transducer.
-
Fill the chambers with KHS, maintain the temperature at 37°C, and continuously bubble with carbogen gas.
3. Equilibration and Viability/Integrity Checks
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During this period, replace the KHS every 15-20 minutes.
-
Viability Test : After equilibration, induce a contraction by replacing the KHS with the high KCl solution (60 mM). A robust contraction confirms the functional viability of the vascular smooth muscle.
-
Wash the rings three times with fresh KHS and allow them to return to the baseline resting tension.
-
Endothelial Integrity Test : Induce a submaximal, stable contraction with PE (approx. 1 µM). Once the contraction plateaus, add a single dose of ACh (approx. 10 µM). A relaxation of >80% of the PE-induced tone indicates an intact and functional endothelium.[15] A relaxation of <10% would signify a denuded or damaged endothelium.
-
Wash the rings thoroughly with fresh KHS and allow them to return to baseline.
4. Studying the Vasodilatory Effect of Bamethan Sulfate
-
Induce a stable pre-contraction with PE (1 µM) that is approximately 60-80% of the maximum KCl-induced contraction.
-
Once the contraction is stable, begin the cumulative addition of Bamethan Sulfate to the bath. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., 10 nM, 100 nM, 1 µM, etc.) until a maximal relaxation is achieved or the dose-response curve plateaus.
-
Allow the response to stabilize at each concentration before adding the next dose.
Data Analysis and Presentation
Calculation of Vasodilation The relaxation response at each concentration of Bamethan Sulfate is expressed as a percentage of the pre-contraction induced by Phenylephrine.
Formula: % Relaxation = [ (T_PE - T_Bamethan) / (T_PE - T_Baseline) ] * 100
Where:
-
T_PE is the maximal tension achieved with Phenylephrine.
-
T_Bamethan is the tension recorded after adding a specific concentration of Bamethan Sulfate.
-
T_Baseline is the initial resting tension of the aortic ring.
Data Presentation The results should be plotted on a semi-logarithmic graph with the Bamethan Sulfate concentration on the x-axis (log scale) and the percentage of relaxation on the y-axis. This creates a dose-response curve from which the EC₅₀ (the concentration of drug that produces 50% of the maximal response) can be calculated using non-linear regression analysis.
Sample Data Table
| Bamethan Sulfate Conc. (M) | Log [Bamethan] | % Relaxation (Mean) | SEM |
| 1.00E-09 | -9.0 | 5.2 | 1.1 |
| 1.00E-08 | -8.0 | 15.8 | 2.3 |
| 1.00E-07 | -7.0 | 48.9 | 4.5 |
| 1.00E-06 | -6.0 | 85.4 | 3.1 |
| 1.00E-05 | -5.0 | 96.1 | 1.9 |
| 1.00E-04 | -4.0 | 97.2 | 1.5 |
Troubleshooting
-
No response to KCl : The tissue may have been damaged during isolation. Discard the ring and use a new one. Ensure the KHS is correctly prepared.
-
Poor response to Phenylephrine : Ensure the PE stock solution is fresh. The tissue may be compromised.
-
No relaxation with Acetylcholine : The endothelium was likely damaged during the dissection and mounting process. This data should be interpreted as endothelium-independent. For endothelium-dependent studies, the ring should be discarded.
-
High variability between rings : Ensure ring widths are consistent. Variability can also arise from different sections of the aorta; it is good practice to use rings from different animals for each experimental group to average out biological variance.[13]
References
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Patsnap Synapse. (2024). What is the mechanism of Bamethan Sulfate?[Link]
-
Patsnap Synapse. (2024). What is Bamethan Sulfate used for?[Link]
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Patsnap Synapse. (2024). Bamethan Sulfate - Drug Targets, Indications, Patents. [Link]
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Pereira, V. F., et al. (2017). Vascular Reactivity of Isolated Aorta to Study the Angiotensin-(1-7) Actions. Methods in Molecular Biology, 1527, 301-311. [Link]
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Baker, B. M., et al. (2012). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100836. [Link]
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Sun, X., et al. (2016). Intermittent exercise improves the vasoreactivity of the thoracic aorta in rats. Experimental and Therapeutic Medicine, 11(4), 1367-1372. [Link]
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Nickols, G. A., et al. (1986). Use of a new pulsatile perfused rat aorta preparation to study the characteristics of the vasodilator effect of parathyroid hormone. Journal of Pharmacology and Experimental Therapeutics, 236(2), 409-415. [Link]
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ResearchGate. (n.d.). Aortic ring vasoreactivity assay. [Link]
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Ailawadi, G., et al. (2014). Isolation and Excision of Murine Aorta; A Versatile Technique in the Study of Cardiovascular Disease. Journal of Visualized Experiments, (93), 52181. [Link]
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Guedez, L., et al. (2014). Aortic Ring Assay. Journal of Visualized Experiments, (83), e51044. [Link]
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CorDynamics. (n.d.). In Vitro Vascular Activity. [Link]
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Stanley, G. O., et al. (2015). A Simple Method for Normalization of Aortic Contractility. Journal of Pharmacological and Toxicological Methods, 73, 53-60. [Link]
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JoVE. (2023). Aortic Ring Assay. [Link]
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ResearchGate. (2020). Vascular Reactivity Protocol (Organ Bath): How to test endothelial integrity?[Link]
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Taylor & Francis. (n.d.). Organ bath – Knowledge and References. [Link]
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REPROCELL. (n.d.). Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments. [Link]
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Wikipedia. (2025). Bamethan. [Link]
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ResearchGate. (n.d.). Schematic presentation of the experimental setup. Organ bath with the...[Link]
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Sifri, Z. E., & Mohr, A. M. (2023). Beta2-Agonists. In StatPearls. StatPearls Publishing. [Link]
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Farzam, K., & Abdullah, M. (2023). Beta2-Receptor Agonists and Antagonists. In StatPearls. StatPearls Publishing. [Link]
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Application Notes & Protocols: Evaluating Bamethan Sulfate in a Preclinical Hindlimb Ischemia Model
Introduction: Bridging Preclinical Models to Peripheral Artery Disease (PAD)
Peripheral Artery Disease (PAD) is a pervasive cardiovascular condition characterized by the narrowing of peripheral arteries, most commonly in the lower extremities. This stenosis, typically caused by atherosclerosis, restricts blood flow, leading to tissue ischemia and a range of clinical manifestations from intermittent claudication to critical limb ischemia, which can result in non-healing ulcers, gangrene, and limb amputation.[1][2] The development of effective pharmacological interventions is a critical unmet need.
The murine hindlimb ischemia model is a cornerstone of preclinical PAD research.[3][4] By surgically occluding the femoral artery, this model effectively recapitulates the ischemic environment of human PAD, providing a robust platform for investigating pathophysiological mechanisms and evaluating novel therapeutic strategies aimed at promoting neovascularization and restoring perfusion.[1][3][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of Bamethan Sulfate in a murine hindlimb ischemia model. Bamethan Sulfate is a peripheral vasodilator, and understanding its efficacy in a controlled ischemic setting is a key step in assessing its therapeutic potential.[6][7][8] We will delve into the mechanistic rationale, provide detailed, self-validating experimental protocols, and outline a multi-modal approach to assessing therapeutic outcomes.
Mechanistic Rationale: The Vasodilatory Action of Bamethan Sulfate
Bamethan Sulfate primarily functions as a beta-adrenergic agonist .[9][10] Its therapeutic effect in an ischemic context is rooted in its ability to induce vasodilation, thereby increasing blood flow to compromised tissues.[7][9] The causality of this action follows a well-defined signaling pathway:
-
Receptor Binding: Bamethan Sulfate binds to β-adrenergic receptors (predominantly β2-adrenoceptors) located on the vascular smooth muscle cells of peripheral arteries.[9][11]
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).[11]
-
Adenylyl Cyclase & cAMP: The activated Gs-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[11]
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate PKA.
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade results in the relaxation of vascular smooth muscle.[6][9]
-
Vasodilation & Perfusion: The relaxation of the arterial smooth muscle leads to vasodilation (widening of the blood vessels), which reduces vascular resistance and enhances blood flow to the downstream ischemic tissues.[9][12]
Some evidence also suggests a mild antagonistic effect on alpha-adrenergic receptors, which would further contribute to its vasodilatory action by preventing vasoconstriction.[6][9]
Caption: Signaling pathway of Bamethan Sulfate-induced vasodilation.
Experimental Protocols
The following protocols are designed to ensure reproducibility and provide a clear framework for evaluating Bamethan Sulfate. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use (e.g., IACUC approved protocols).[1]
Protocol 1: Induction of Unilateral Hindlimb Ischemia
This protocol describes the most common method for creating a murine model of PAD by ligating and excising the femoral artery.[1][3][4]
Materials:
-
Male C57BL/6 or Balb/c mice (8-12 weeks old)
-
Anesthesia system (isoflurane inhalation recommended)[3]
-
Heating pad set to 37°C
-
Electric shaver and hair removal cream
-
Surgical microscope or loupes
-
Sterilized micro-surgical instruments (forceps, scissors, needle holder)[3]
-
7-0 silk sutures
-
Surgical drapes and sterile swabs
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (1-3% in oxygen).[3] Once anesthetized, place the animal in a supine position on a heating pad to maintain body temperature.[3] Remove the hair from the right hindlimb and inguinal area.
-
Surgical Incision: Make a small longitudinal skin incision (~1 cm) over the medial thigh, starting from the inguinal ligament.
-
Femoral Artery Isolation: Under magnification, carefully dissect through the subcutaneous tissue and muscle layers to expose the femoral neurovascular bundle. The femoral artery can be identified as the vessel lying medial to the femoral nerve and lateral to the femoral vein.
-
Ligation and Excision:
-
Carefully separate the femoral artery from the adjacent vein and nerve to avoid unintended damage.
-
Place two ligatures using 7-0 silk suture around the femoral artery: one proximal ligature just distal to the inguinal ligament and one distal ligature proximal to the bifurcation into the saphenous and popliteal arteries.[3]
-
Excise the segment of the artery between the two ligatures.[3] This step is critical as it prevents spontaneous revascularization through the original vessel.
-
-
Wound Closure: Close the skin incision with 5-0 or 6-0 sutures.
-
Post-Operative Care: Administer analgesics (e.g., buprenorphine) as per your institution's approved protocol.[3] Monitor the animal continuously until it is fully awake and has regained mobility.[3]
Protocol 2: Bamethan Sulfate Preparation and Administration
Materials:
-
Bamethan Sulfate powder (CAS No. 5716-20-1)[8]
-
Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle
-
Oral gavage needles or insulin syringes for intraperitoneal (IP) injection
-
Vortex mixer and analytical balance
Dose-Response Study Design (Self-Validation): Since the optimal therapeutic dose in this specific model may not be established, a dose-response study is essential. This approach ensures the trustworthiness of the findings by identifying a dose that is both effective and non-toxic.
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | 0 | Oral Gavage / IP | Daily |
| 2 | Bamethan Low Dose | X | Oral Gavage / IP | Daily |
| 3 | Bamethan Mid Dose | 2X | Oral Gavage / IP | Daily |
| 4 | Bamethan High Dose | 5X | Oral Gavage / IP | Daily |
| 5 | Sham (No Surgery) | Vehicle | Oral Gavage / IP | Daily |
Procedure:
-
Preparation: Prepare a stock solution of Bamethan Sulfate by dissolving it in the chosen vehicle (e.g., sterile PBS). Ensure complete dissolution using a vortex mixer. Prepare fresh solutions regularly.
-
Administration: Treatment should commence shortly after the induction of ischemia (e.g., 24 hours post-surgery) and continue for the duration of the study (e.g., 14-28 days).
-
Dosing: Administer the prepared solution to the mice based on their body weight. The chosen route (oral gavage or IP injection) should be used consistently across all groups.
Protocol 3: Assessment of Therapeutic Efficacy
A multi-modal assessment strategy provides a comprehensive picture of the drug's effect on perfusion, limb function, and underlying tissue biology.
Caption: General experimental workflow for the hindlimb ischemia study.
A. Perfusion Assessment using Laser Doppler Perfusion Imaging (LDPI) LDPI is a non-invasive method to quantify blood flow in the microvasculature of the limb.[3][13][14]
Procedure:
-
Anesthetize the mouse and place it on the heating pad to ensure consistent temperature, which can affect perfusion readings.[3]
-
Acquire perfusion images of both the ischemic (right) and non-ischemic (left) hindlimbs at specified time points (e.g., immediately post-surgery, and days 3, 7, 14, 21, 28).[15]
-
Data Analysis: Using the imaging software, draw a region of interest (ROI) over the plantar surface of both feet.[3] Calculate the average perfusion units for each ROI. To normalize the data and account for systemic variations, express the results as a perfusion ratio: (Perfusion of Ischemic Limb) / (Perfusion of Non-Ischemic Limb).[16]
B. Functional Assessment of the Ischemic Limb This semi-quantitative assessment evaluates the functional recovery of the limb.[17]
Procedure: Observe the mice in their cages and during free movement. Assign scores based on the scale below at each time point.
| Score | Limb Condition (Necrosis) | Ambulatory Use (Function) |
| 0 | No necrosis | Normal, no dragging |
| 1 | Necrosis of one or more toes | Limping, but not dragging |
| 2 | Necrosis extending to the foot | Drags the limb consistently |
| 3 | Necrosis extending to the ankle | N/A |
| 4 | Auto-amputation of the limb | N/A |
C. Histological Assessment of Angiogenesis At the end of the study (e.g., Day 28), euthanize the animals and harvest the gastrocnemius muscles from both limbs for histological analysis. This provides direct evidence of neovascularization.[18][19]
Procedure:
-
Tissue Processing: Fix the muscle tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin & Eosin (H&E): To assess overall muscle fiber integrity, identify necrotic fibers (pale, swollen), and regenerating fibers (smaller, with central nuclei).[18][20]
-
Immunohistochemistry (IHC) for CD31: Use an anti-CD31 antibody to stain for endothelial cells. This allows for the quantification of capillary density.[14][16][18]
-
IHC for α-Smooth Muscle Actin (α-SMA): Use an anti-α-SMA antibody to stain for smooth muscle cells, which identifies mature arterioles.[14]
-
-
Quantification:
-
Capture multiple high-power field (HPF) images from the ischemic zone of each muscle section.
-
Capillary Density: Count the number of CD31-positive capillaries and express the result as capillaries per mm² or per muscle fiber.[16][21]
-
Arteriole Density: Count the number of α-SMA-positive vessels and express as arterioles per mm².[14]
-
Data Interpretation and Expected Outcomes
A successful therapeutic effect of Bamethan Sulfate would be demonstrated by a combination of positive outcomes across the different assessment modalities when compared to the vehicle-treated control group.
| Assessment Method | Parameter Measured | Expected Outcome with Effective Treatment |
| LDPI | Perfusion Ratio (Ischemic/Normal) | Significantly higher perfusion ratio, indicating improved blood flow recovery. |
| Functional Scoring | Necrosis and Ambulatory Scores | Lower (better) scores, indicating less tissue damage and improved limb use. |
| Histology (H&E) | Muscle Fiber Integrity | Reduced area of necrosis; increased presence of regenerating muscle fibers. |
| Histology (CD31) | Capillary Density | Significantly higher number of CD31-positive capillaries. |
| Histology (α-SMA) | Arteriole Density | Significantly higher number of α-SMA-positive arterioles. |
By meticulously following these protocols, researchers can generate robust, reproducible, and mechanistically informative data on the potential of Bamethan Sulfate as a therapeutic agent for peripheral artery disease.
References
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- 13. Chronic Hindlimb Ischemia Assessment; Quantitative Evaluation Using Laser Doppler in a Rodent Model of Surgically Induced Peripheral Arterial Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Studying the Cellular Effects of Bamethan Sulfate
Introduction: Unveiling the Vascular Impact of Bamethan Sulfate
Bamethan Sulfate is a pharmaceutical compound recognized for its vasodilatory properties, primarily prescribed to improve blood flow in peripheral vascular diseases.[1][2] Its therapeutic effect stems from its ability to relax the smooth muscle cells that constitute the walls of blood vessels.[1][2] Mechanistically, Bamethan Sulfate functions as a beta-adrenergic agonist.[1] Upon binding to beta-adrenergic receptors on the surface of vascular smooth muscle cells, it initiates a signaling cascade that leads to muscle relaxation and, consequently, vasodilation—the widening of blood vessels.[1][3] This action decreases vascular resistance, enhancing blood flow to peripheral tissues.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of Bamethan Sulfate in a controlled in vitro environment. The following protocols are designed to be self-validating, offering a robust framework for assessing the compound's cytotoxicity, elucidating its signaling pathway, and quantifying its functional effects on target cells.
I. Foundational Protocols: Cell Line Selection and Maintenance
The choice of cell line is paramount for obtaining clinically relevant data. Given Bamethan Sulfate's role as a vasodilator, the most pertinent cell types for these studies are vascular smooth muscle cells (SMCs) and endothelial cells.
-
Human Aortic Smooth Muscle Cells (HASMCs): As the primary target for Bamethan Sulfate's vasodilatory action, HASMCs are essential for studying the direct effects on muscle cell relaxation.[1][2]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Endothelial cells line the interior of blood vessels and play a crucial role in regulating vascular tone.[4] Studying HUVECs can reveal any indirect effects of Bamethan Sulfate on vasodilation mediated by the endothelium.
Protocol 1: Culturing Human Aortic Smooth Muscle Cells (HASMCs)
This protocol is adapted from established methods for culturing primary human smooth muscle cells.[5]
Materials:
-
Cryopreserved Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Cell Growth Medium
-
Trypsin/EDTA Solution
-
HBSS (Hank's Balanced Salt Solution)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing and Plating:
-
Pre-warm the Smooth Muscle Cell Growth Medium to 37°C.
-
Rapidly thaw the cryovial of HASMCs in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube containing 10 mL of pre-warmed medium and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed the cells into a T-75 flask at a density of 2,500-5,000 viable cells/cm².
-
-
Maintenance:
-
Incubate the flask at 37°C with 5% CO₂.
-
Replace the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80% confluency, wash the monolayer with HBSS.
-
Add 2-3 mL of Trypsin/EDTA solution and incubate for 2-4 minutes at room temperature until cells detach.
-
Neutralize the trypsin with an equal volume of growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for plating into new flasks at a 1:3 split ratio.[6]
-
II. Cytotoxicity Assessment: Establishing a Therapeutic Window
Before investigating the functional effects of Bamethan Sulfate, it is crucial to determine its cytotoxic profile.[7][8][9] This establishes the concentration range where the compound can be studied without inducing cell death, ensuring that observed effects are due to its pharmacological activity and not toxicity.
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is indicative of cell viability.[10]
Materials:
-
HASMCs or HUVECs
-
96-well plates
-
Bamethan Sulfate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HASMCs or HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of Bamethan Sulfate in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing different concentrations of Bamethan Sulfate. Include a vehicle control (medium without the compound).
-
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 492 nm using a plate reader.[10]
Data Presentation:
| Bamethan Sulfate (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h | Cell Viability (%) after 72h |
| 0 (Control) | 100 | 100 | 100 |
| 1 | 98.5 | 97.2 | 96.8 |
| 10 | 95.3 | 93.1 | 90.5 |
| 50 | 90.1 | 85.6 | 80.2 |
| 100 | 82.4 | 75.3 | 68.9 |
| 250 | 65.7 | 58.9 | 50.1 |
| 500 | 40.2 | 32.5 | 25.4 |
This table presents hypothetical data for illustrative purposes.
III. Mechanistic Studies: Elucidating the Signaling Pathway
Bamethan Sulfate acts as a beta-adrenergic agonist, which typically involves the activation of Gs protein-coupled receptors (GPCRs), leading to an increase in intracellular cyclic AMP (cAMP).[1][11][12][13]
The Beta-Adrenergic Signaling Cascade
The binding of Bamethan Sulfate to the β2-adrenergic receptor triggers a conformational change, activating the associated Gs protein.[14] The activated Gs protein then stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to smooth muscle relaxation.[3][15]
Caption: Bamethan Sulfate signaling pathway.
Protocol 3: cAMP Accumulation Assay
This assay quantifies the intracellular levels of cAMP, providing a direct measure of β2-adrenergic receptor activation.[16][17]
Materials:
-
HASMCs
-
Bamethan Sulfate
-
Isoproterenol (positive control)
-
Propranolol (beta-blocker, negative control)
-
cAMP assay kit (e.g., HTRF-based)
-
384-well plates
Procedure:
-
Cell Preparation: Seed HASMCs in a 384-well plate and culture until they form a confluent monolayer.
-
Compound Treatment:
-
Prepare serial dilutions of Bamethan Sulfate, Isoproterenol, and Propranolol.
-
For antagonist mode, pre-incubate cells with Propranolol before adding Bamethan Sulfate.
-
Add the compounds to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for the time specified by the assay kit manufacturer (typically 30-60 minutes).
-
Cell Lysis and Detection:
-
Lyse the cells and perform the cAMP detection steps according to the kit's instructions. This usually involves competitive binding between cellular cAMP and a labeled cAMP tracer.[18]
-
-
Data Acquisition: Read the plate using a compatible plate reader.
Data Presentation:
| Compound | Concentration (µM) | cAMP Accumulation (Fold Change) |
| Vehicle Control | - | 1.0 |
| Bamethan Sulfate | 1 | 3.5 |
| 10 | 8.2 | |
| 100 | 15.6 | |
| Isoproterenol | 10 | 20.1 |
| Bamethan Sulfate + Propranolol | 100 + 10 | 1.2 |
This table presents hypothetical data for illustrative purposes.
IV. Functional Assays: Assessing Vasodilatory Potential
While cAMP assays confirm target engagement, functional assays are necessary to demonstrate the physiological outcome of this signaling—smooth muscle relaxation.
Experimental Workflow Overview
Caption: Overall experimental workflow.
Due to the complexity of directly measuring relaxation in a 2D cell culture, a co-culture system or more advanced techniques like traction force microscopy would be ideal. For a more accessible approach, one can measure the inhibition of induced contraction.
Protocol 4: Inhibition of Induced Smooth Muscle Cell Contraction
This protocol assesses the ability of Bamethan Sulfate to counteract the effects of a vasoconstrictor.
Materials:
-
Confluent HASMCs on a flexible substrate (e.g., collagen-coated hydrogels)
-
Bamethan Sulfate
-
Endothelin-1 (a potent vasoconstrictor)
-
Microscope with image analysis software
Procedure:
-
Baseline Imaging: Acquire baseline images of the HASMC monolayer.
-
Pre-treatment: Incubate the cells with various non-toxic concentrations of Bamethan Sulfate for 30 minutes.
-
Induction of Contraction: Add Endothelin-1 to the medium to induce cell contraction.
-
Time-Lapse Imaging: Acquire images at regular intervals for 1-2 hours.
-
Data Analysis:
-
Measure the change in cell surface area or the displacement of embedded fluorescent beads in the substrate over time.
-
Compare the degree of contraction in cells pre-treated with Bamethan Sulfate to the control group (treated with Endothelin-1 alone). A smaller decrease in surface area indicates an inhibitory (relaxant) effect.
-
V. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of Bamethan Sulfate. By systematically evaluating its cytotoxicity, mechanism of action, and functional effects, researchers can gain valuable insights into its therapeutic potential. Future studies could expand on these protocols by employing co-culture models of smooth muscle cells and endothelial cells to investigate the interplay between these two cell types in vasodilation.[19] Additionally, exploring downstream targets of PKA phosphorylation would further elucidate the molecular details of Bamethan Sulfate's action.
References
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What is the mechanism of Bamethan Sulfate? - Patsnap Synapse. (2024-07-17). [Link]
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What is Bamethan Sulfate used for?. (2024-06-14). [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017-11-20). [Link]
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cAMP Assays in GPCR Drug Discovery - PubMed. [Link]
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Cytotoxicity Assays | Life Science Applications. [Link]
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(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay - NorthEast BioLab. [Link]
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Novel beta2-adrenergic receptor signaling pathways - PubMed. [Link]
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Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PubMed Central. [Link]
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Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta - Bio-protocol. [Link]
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Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC - NIH. [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]
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Bamethan Sulfate - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
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Beta-2 adrenergic receptor - Wikipedia. [Link]
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cAMP Accumulation Assay - Creative BioMart. [Link]
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Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
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Human Smooth Muscle Cells | AXOL Bioscience. [Link]
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A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord - PMC - NIH. [Link]
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Scientists Reveal Mechanism Of Beta2-Adrenergic Receptor Activation, Opening New Avenues For Treat - CD ComputaBio. [Link]
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Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem. [Link]
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Isolating Smooth Muscle Cells from Mouse Aorta. [Link]
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Primary Endothelial Cell Culture Protocol For Research Use Only. [Link]
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Beta-agonist drugs modulate the proliferation and differentiation of skeletal muscle cells in vitro - PMC - NIH. [Link]
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Endothelial cells in culture: a model for studying vascular functions - PubMed. [Link]
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Flow chart illustrating the protocol of endothelial cell culture. - ResearchGate. [Link]
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Primary Endothelial Cells Isolation and Culturing from Canine | Protocol Preview - YouTube. [Link]
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Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
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Investigate physiological vascular biology in vitro vascular - Cell Microsystems. [Link]
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In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity - PubMed. [Link]
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Communication is Key: Mechanisms of Intercellular Signaling in Vasodilation - PMC - NIH. [Link]
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Special Issue “Cellular Redox Mechanisms in Inflammation and Programmed Cell Death”. [Link]
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Beta-adrenergic agonist- and prostaglandin-mediated regulation of cAMP levels in Ewing's sarcoma cells in culture - PubMed. [Link]
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Physiology, Vasodilation - StatPearls - NCBI Bookshelf - NIH. [Link]
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Beta2-adrenergic receptor agonist inhibits keratinocyte proliferation by mechanisms involving nitric oxide - PMC - PubMed Central. [Link]
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Effect of beta-ADrenergic Agonist on Cyclic AMP Synthesis in Chicken Skeletal Muscle Cells in Culture - ResearchGate. [Link]
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Measuring the Immunomodulatory Effects of beta-Adrenergic Receptor Drugs on THP-1-Derived M1 and M2 - Concordia's Spectrum. [Link]
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Anti-proliferative effects of the combination of Sulfamethoxazole and Quercetin via caspase3 and NFkB gene regulation: an in vitro and in vivo study - PubMed. [Link]
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Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity - NIH. [Link]
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Quantification of Bamethan Sulfate in Biological Tissues: An Application Guide for Researchers
Introduction: The Significance of Bamethan Sulfate Quantification
Bamethan sulfate is a peripherally acting sympathomimetic amine, recognized for its vasodilatory properties.[1] It primarily acts on β-adrenergic receptors, leading to the relaxation of smooth muscles in blood vessels and an increase in peripheral blood flow. Its therapeutic applications, though not as widespread as some other vasodilators, have been explored in conditions associated with peripheral vascular resistance. For researchers and drug development professionals, accurate quantification of Bamethan sulfate in biological tissues is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Understanding its distribution, metabolism, and clearance from various tissues is fundamental to assessing its efficacy, safety profile, and optimal dosing regimens.
This application note provides a comprehensive guide for the quantification of Bamethan sulfate in biological tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and robustness.[2] We will delve into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and method validation, offering both theoretical insights and practical, step-by-step protocols.
Part 1: Foundational Principles of the Analytical Approach
The quantification of any analyte in a complex biological matrix is a multi-step process. The overarching goal is to isolate the target molecule from interfering substances and then accurately measure its concentration.
The Central Role of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry.[2]
-
Liquid Chromatography (LC): The LC system separates Bamethan sulfate from other components in the extracted sample based on its physicochemical properties. A reversed-phase C18 column is a common and effective choice for retaining and separating moderately polar compounds like Bamethan sulfate.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer performs three crucial functions:
-
Ionization: The eluted Bamethan sulfate is ionized, typically using electrospray ionization (ESI), to create charged molecules.
-
Precursor Ion Selection: The first quadrupole of the mass spectrometer isolates the ionized Bamethan sulfate molecule (the precursor ion) based on its mass-to-charge ratio (m/z).
-
Fragmentation and Product Ion Detection: The selected precursor ion is fragmented in a collision cell, and the resulting characteristic fragment ions (product ions) are detected by the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.
-
Part 2: Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of Bamethan sulfate quantification.
Workflow Overview
The entire analytical process can be visualized as a sequential workflow, from sample collection to data analysis.
Caption: Experimental workflow for Bamethan Sulfate quantification.
Protocol 1: Tissue Sample Preparation
The goal of sample preparation is to extract Bamethan sulfate from the complex tissue matrix efficiently and cleanly. Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
1.1 Tissue Homogenization
-
Excise the biological tissue of interest and immediately snap-freeze it in liquid nitrogen to halt metabolic activity. Store at -80°C until processing.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
1.2 Liquid-Liquid Extraction (LLE) Protocol
LLE separates analytes based on their differential solubility in two immiscible liquid phases.
-
To 100 µL of tissue homogenate, add 20 µL of an internal standard (IS) working solution. An ideal IS would be a stable isotope-labeled version of Bamethan.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure Bamethan is in its non-ionized form, enhancing its solubility in organic solvents.
-
Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.3 Solid-Phase Extraction (SPE) Protocol
SPE utilizes a solid sorbent to retain the analyte while interfering components are washed away.
-
To 100 µL of tissue homogenate, add 20 µL of the internal standard (IS) working solution.
-
Precondition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other organic interferences.
-
Elute the Bamethan sulfate with 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
Protocol 2: LC-MS/MS Method Development and Analysis
2.1 Liquid Chromatography Parameters
The following are typical starting parameters for the chromatographic separation of Bamethan sulfate. Optimization will be required based on the specific LC system and column used.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of Bamethan for better ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate | A gradient elution is generally required to separate the analyte from matrix components. |
| Column Temperature | 30 - 40°C | Ensures reproducible retention times. |
| Injection Volume | 5 - 10 µL | A smaller injection volume can minimize matrix effects. |
2.2 Mass Spectrometry Parameters and MRM Transition Determination
Caption: Workflow for determining optimal MRM transitions.
-
Compound Tuning and Precursor Ion Identification:
-
Prepare a standard solution of Bamethan sulfate (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Directly infuse the solution into the mass spectrometer's electrospray ionization (ESI) source in positive ion mode.
-
Perform a full scan in the first quadrupole (Q1) to identify the protonated molecule, [M+H]⁺. The molecular weight of Bamethan (the active moiety) is 209.28 g/mol , so the expected precursor ion will be around m/z 210.3.[1]
-
-
Product Ion Identification:
-
Set the Q1 to select the identified precursor ion (e.g., m/z 210.3).
-
Perform a product ion scan by fragmenting the precursor ion in the collision cell (q2) with varying collision energies.
-
Identify the most abundant and stable product ions in the third quadrupole (Q3).
-
-
MRM Transition Selection and Optimization:
-
Select at least two of the most intense and specific product ions for the MRM method. One transition will be used for quantification ("quantifier") and the other for confirmation ("qualifier").
-
Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.
-
A hypothetical set of MRM transitions for Bamethan could be:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Bamethan | ~210.3 | To be determined | Quantifier |
| Bamethan | ~210.3 | To be determined | Qualifier |
| Internal Standard | (Varies) | (Varies) | - |
Protocol 3: Method Validation
A bioanalytical method must be validated to ensure its reliability and reproducibility.[3][4] Key validation parameters, based on FDA guidelines, are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards. |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ) for QC samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction recovery for the analyte and IS. |
| Matrix Effect | The effect of the matrix on the ionization of the analyte should be consistent and compensated for by the IS. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Part 3: Data Analysis and Interpretation
Quantification
The concentration of Bamethan sulfate in an unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by plotting the peak area ratios of known standards against their corresponding concentrations.
Addressing Potential Challenges
-
Matrix Effects: Biological tissues are complex matrices that can cause ion suppression or enhancement, leading to inaccurate results. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Metabolite Interference: It is important to assess for potential interference from known metabolites of Bamethan. A study on the pharmacokinetics of Bamethan indicated the presence of metabolites.[5] Chromatographic separation should be optimized to resolve the parent drug from any potential cross-talking metabolites.
Conclusion
This application note provides a robust framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of Bamethan sulfate in biological tissues. By following the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can generate high-quality, reliable data for their pharmacokinetic and pharmacodynamic studies. The principles and methodologies outlined herein are designed to ensure scientific integrity and support the advancement of drug development programs.
References
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PubMed Central. (2023, May 8). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
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ResearchGate. (n.d.). Precursor/product ion pairs and parameters for MRM of compounds used in this study. Retrieved from [Link]
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SciSpace. (2012, March 23). Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
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ResearchGate. (2020, August 12). What is meant by 'Precursor' and ' Product' in MRM mode using GC-MS/MS?. Retrieved from [Link]
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PubMed. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]
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YouTube. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
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PubMed. (n.d.). Solid-Phase Extraction of Drugs From Biological Tissues--A Review. Retrieved from [Link]
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ResearchGate. (2015, June 15). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. Retrieved from [Link]
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PubMed. (n.d.). Solid-phase extraction of 1,4-benzodiazepines from biological fluids. Retrieved from [Link]
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YouTube. (2023, April 30). How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. Retrieved from [Link]
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YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
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MDPI. (n.d.). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Retrieved from [Link]
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PubMed. (n.d.). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]
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Application Note: Aortic Ring Assay for Assessing Bamethan-Induced Vasodilation
Abstract
This document provides a comprehensive, field-proven protocol for utilizing the ex vivo aortic ring assay to characterize the vasodilatory properties of Bamethan. This guide is designed for researchers, scientists, and drug development professionals engaged in vascular pharmacology. We delve into the scientific principles of vascular tension measurement, provide a detailed step-by-step methodology, and explain the causality behind critical experimental choices. The protocol incorporates self-validating quality control steps to ensure data integrity and reproducibility. Furthermore, we present the proposed signaling pathway for Bamethan's mechanism of action and offer expert troubleshooting advice.
Scientific Background & Experimental Principle
The intricate regulation of vascular tone—the balance between vasoconstriction and vasodilation—is fundamental to cardiovascular homeostasis. This process is primarily controlled by the vascular endothelium and the underlying vascular smooth muscle cells (VSMCs). The aortic ring assay is a robust ex vivo technique that allows for the direct measurement of isometric tension in isolated segments of arteries, providing a powerful system to study the effects of pharmacological agents on vascular function.[1][2]
In this assay, aortic rings are mounted in an organ bath under physiological conditions (temperature, oxygenation, and nutrient supply) and connected to an isometric force transducer. The assay's core principle involves pre-contracting the vessel rings with an agonist to induce a stable, tonic contraction. Subsequently, the test compound—in this case, Bamethan—is introduced in a cumulative manner to assess its ability to relax the pre-contracted smooth muscle, i.e., to induce vasodilation.
Key Pharmacological Agents:
-
Phenylephrine (PE): A selective α1-adrenergic receptor agonist that acts directly on VSMCs to induce potent vasoconstriction.[3][4][5][6] It is the ideal choice for pre-contracting the aortic rings to establish a stable baseline tension against which vasodilation can be measured.
-
Acetylcholine (ACh): Used as a crucial quality control step to assess the integrity of the vascular endothelium.[7][8] In a healthy, intact artery, ACh induces relaxation by stimulating endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[9][10] A blunted or absent response to ACh indicates endothelial damage, which would compromise the interpretation of results for endothelium-dependent drugs.
-
Bamethan: A vasodilator agent.[11][12][13] It functions primarily as a beta-adrenergic agonist, stimulating β-adrenergic receptors on VSMCs.[14][15] This action initiates a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation.[14][15]
Materials and Reagents
Equipment:
-
Myograph or Organ Bath System with Isometric Force Transducers
-
Data Acquisition System (e.g., PowerLab, ADInstruments)
-
Dissecting Microscope
-
Carbogen Gas Cylinder (95% O₂, 5% CO₂)
-
pH Meter and Water Bath
-
Analytical Balance
-
Standard laboratory glassware, surgical instruments (forceps, micro-scissors), and consumables.
Reagents:
-
Krebs-Henseleit Buffer: Composition (in mM): NaCl 118.4, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, D-glucose 11.1.[16][17][18][19]
-
Phenylephrine Hydrochloride (Stock solution: 10 mM in deionized H₂O)
-
Acetylcholine Chloride (Stock solution: 10 mM in deionized H₂O)
-
Bamethan Sulfate (Stock solution: 10 mM in deionized H₂O)
-
Potassium Chloride (KCl) (for viability testing and depolarization)
-
Deionized H₂O
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each stage includes checkpoints to ensure the viability and physiological responsiveness of the tissue before proceeding to the definitive experiment.
Phase 1: Preparation
-
Prepare Krebs-Henseleit Buffer: Dissolve all salts except NaHCO₃ and CaCl₂ in ~800 mL of deionized H₂O. Add CaCl₂ and then slowly add NaHCO₃ to avoid precipitation. Adjust the final volume to 1 L.[17][20]
-
Aerate the Buffer: Continuously bubble the Krebs buffer with carbogen gas (95% O₂/5% CO₂) for at least 30 minutes before and throughout the experiment. This maintains the physiological pH of ~7.4 and ensures adequate oxygenation.[20]
-
Set up the Organ Bath: Fill the organ bath chambers with the aerated Krebs buffer and maintain the temperature at 37°C.
Phase 2: Aortic Tissue Dissection and Mounting
-
Tissue Harvest: Humanely euthanize a laboratory animal (e.g., rat or mouse) according to approved institutional guidelines. Immediately dissect the thoracic aorta and place it in a petri dish filled with cold, carbogen-aerated Krebs buffer.[1][21][22]
-
Cleaning: Under a dissecting microscope, carefully remove the surrounding adipose and connective tissues from the aorta.
-
Ring Preparation: Cut the cleaned aorta into rings of 2-3 mm in length. Take care to not stretch or damage the vessel, particularly the intimal surface where the endothelium resides.
-
Mounting: Carefully mount each aortic ring onto the stainless-steel hooks or wires of the organ bath chamber. One hook is fixed to the chamber, and the other is connected to the force transducer.
Phase 3: Equilibration and Viability Testing
-
Equilibration: Allow the mounted rings to equilibrate in the oxygenated Krebs buffer at 37°C for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams (this may need optimization based on the specific tissue). Replace the buffer every 15-20 minutes to wash out metabolic waste.
-
Viability Check (Depolarization): After equilibration, induce a contraction by replacing the Krebs buffer with a high-potassium solution (e.g., 60 mM KCl, prepared by equimolar substitution of NaCl with KCl). This depolarizes the smooth muscle cell membranes, causing a robust contraction and confirming the tissue's contractile viability.
-
Washout: After the KCl-induced contraction reaches a plateau, wash the rings three times with fresh Krebs buffer and allow them to return to the baseline resting tension.
Phase 4: Endothelial Integrity Check
-
Pre-contraction: Add Phenylephrine (PE) to the bath to achieve a concentration that produces approximately 60-80% of the maximal contraction observed with KCl (typically around 1 µM). Wait for the contraction to stabilize into a sustained plateau.
-
Endothelium-Dependent Relaxation: Once the PE contraction is stable, add a single dose of Acetylcholine (ACh, final concentration ~1-10 µM) to the bath. A relaxation of >70% is indicative of a healthy, intact endothelium.[7][23] Rings that do not meet this criterion should be excluded from studies investigating endothelium-dependent mechanisms.
-
Washout: Wash the rings thoroughly with fresh Krebs buffer and allow them to return to baseline tension. This may take 30-45 minutes.
Phase 5: Assessing Bamethan-Induced Vasodilation
-
Induce Stable Contraction: Re-introduce PE (at the same concentration used in Phase 4) to induce a stable, submaximal contraction.
-
Cumulative Dose-Response Curve: Once the PE-induced tone is stable, begin the cumulative addition of Bamethan to the organ bath. Start with a low concentration (e.g., 1 nM) and increase in a logarithmic or semi-logarithmic fashion (e.g., 10 nM, 100 nM, 1 µM, 10 µM, etc.) until a maximal relaxation is achieved or the dose-response curve plateaus. Allow the response to stabilize at each concentration before adding the next dose.
-
Data Acquisition: Continuously record the isometric tension throughout the experiment using the data acquisition software.
Data Analysis and Presentation
-
Calculation: The relaxation response to Bamethan at each concentration is calculated as a percentage reversal of the PE-induced pre-contraction.
-
% Relaxation = [(Tension_PE - Tension_Bamethan) / (Tension_PE - Tension_Baseline)] * 100
-
-
Dose-Response Curve: Plot the % Relaxation against the logarithmic concentration of Bamethan. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine key parameters like EC₅₀ (the concentration of Bamethan that produces 50% of the maximal response) and Eₘₐₓ (the maximum relaxation effect).
Sample Data Presentation:
| Bamethan Conc. (Log M) | % Vasodilation (Mean ± SEM) |
| -9.0 | 2.5 ± 0.8 |
| -8.5 | 15.2 ± 2.1 |
| -8.0 | 35.8 ± 3.5 |
| -7.5 | 58.9 ± 4.2 |
| -7.0 | 82.1 ± 3.9 |
| -6.5 | 95.6 ± 2.8 |
| -6.0 | 98.2 ± 1.5 |
This table represents example data for illustrative purposes.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the proposed molecular mechanism of Bamethan's action.
Caption: Aortic Ring Assay Experimental Workflow.
Caption: Proposed Signaling Pathway of Bamethan Vasodilation.
Mechanism Explained: Bamethan, a β2-adrenergic agonist, binds to its receptor on the vascular smooth muscle cell membrane.[14][15] This activates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[24][25] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), the key enzyme responsible for smooth muscle contraction.[26][27] The inhibition of MLCK leads to dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.
Troubleshooting and Expert Considerations
-
No Response to KCl: Tissue may be non-viable. Ensure the dissection was performed quickly and the tissue was kept in cold, oxygenated buffer at all times.
-
Poor Response to ACh (<70% relaxation): The endothelium was likely damaged during dissection or mounting. Use extreme care when handling the aorta. A poor response may also indicate underlying vascular pathology in the animal model.[8][28]
-
Variable Contractions to Phenylephrine: Ensure the stock solution is fresh and protected from light. Allow sufficient washout time between contractions. Check for stability of temperature and carbogen flow.
-
Endothelium-Independent vs. -Dependent Effects: To determine if Bamethan's effect is dependent on the endothelium, the protocol can be repeated on a set of rings where the endothelium has been mechanically removed (gently rubbing the lumen with a wire or forceps). If Bamethan still causes relaxation in denuded rings, its action is primarily on the smooth muscle.
Conclusion
The aortic ring assay is an indispensable tool in vascular pharmacology. By following this detailed and validated protocol, researchers can reliably quantify the vasodilatory effects of Bamethan and similar compounds. The inclusion of systematic quality control checks for tissue viability and endothelial integrity ensures the generation of robust, reproducible, and scientifically sound data, which is critical for both basic research and preclinical drug development.
References
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- Dr.Oracle. (2025, September 11). What is the mechanism of action (MOA) of phenylephrine and its indications?
- (2024, June 14). What is Bamethan Sulfate used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylephrine Hydrochloride?
- HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer.
- American Society of Health-System Pharmacists. (2024, October 10). Phenylephrine Hydrochloride (EENT) (Vasoconstrictor) Monograph for Professionals. Drugs.com.
- BenchChem. (2025). Bamethan as a Peripheral Vasodilator: A Technical Whitepaper.
- Sigma-Aldrich. (n.d.). KREBS-HENSELEIT BUFFER (K3753) - Product Information Sheet.
- MedchemExpress.com. (n.d.). DL-Bamethane hemisulfate.
- (n.d.). Deliverable 3.1 Selection of protocols for tissue harvest and use of the optimized medium to be used for work described in WP 4.
- Klöting, N., et al. (n.d.). Increased β-adrenergic stimulation augments vascular smooth muscle cell calcification via PKA/CREB signalling. PMC - NIH.
- Zancan, V., et al. (n.d.). Acetylcholine causes endothelium-dependent contraction of mouse arteries.
- HBIO Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe.
- Konishi, M., & Su, C. (1988). Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats. Hypertension, 11(5), 440-4.
- Gur-Wahnon, D., et al. (n.d.). Aortic Ring Assay. PMC - NIH.
- Tomiyama, H., & Yamashina, A. (2018). Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives. Journal of Hypertension, 36(7), 1460-1467.
- Linder, L., et al. (n.d.). Evaluation of Endothelium-Dependent Vasodilation in Humans.
- Ishida, M., et al. (n.d.). Angiotensin II Signal Transduction in Vascular Smooth Muscle : Role of Tyrosine Kinases.
- protocols.io. (n.d.). Aortic ring assay.
- Tetzlaff, M., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC - NIH.
- Tetzlaff, M., et al. (n.d.). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate.
- De Kimpe, S. J., & Vanheel, B. (n.d.). Acetylcholine-induced relaxation in blood vessels from endothelial nitric oxide synthase knockout mice. PMC - NIH.
- Félétou, M., et al. (n.d.). Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin. PMC - NIH.
- ResearchGate. (n.d.). The vasodilator response to acetylcholine (ACh) in aortic rings from... | Download Scientific Diagram.
- Springer Nature Experiments. (n.d.). Ex Vivo Mouse Aortic Ring Angiogenesis Assay.
- Al-Otaibi, F., et al. (2021). Potentiation of Acetylcholine-Induced Relaxation of Aorta in Male UC Davis Type 2 Diabetes Mellitus (UCD-T2DM) Rats: Sex-Specific Responses. NIH.
- American Heart Association Journals. (2014, October 23). Measurement of Endothelium-Dependent Vasodilation in Mice—Brief Report | Arteriosclerosis, Thrombosis, and Vascular Biology.
- MDPI. (n.d.). NADPH Oxidase 1 Mediates Endothelial Dysfunction and Hypertension in a Murine Model of Obesity.
- Wikipedia. (n.d.). Bamethan.
- Wikipedia. (n.d.). Krebs–Henseleit solution.
- PubMed. (n.d.). β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein.
- (n.d.). Regulation of α2-adrenoceptors in human vascular smooth muscle cells.
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Application Notes and Protocols for Investigating the Therapeutic Potential of Bamethan Sulfate in Human Umbilical Vein Endothelial Cell (HUVEC) Culture Models
Introduction: Unveiling the Vascular Effects of Bamethan Sulfate
Bamethan sulfate is a peripheral vasodilator primarily recognized for its therapeutic applications in conditions associated with poor blood circulation.[1][2] Its mechanism of action is predominantly attributed to its function as a beta-adrenergic agonist, with a notable affinity for β2-adrenergic receptors.[2][3] Stimulation of these receptors on vascular smooth muscle and endothelial cells initiates a signaling cascade that leads to vasodilation, thereby improving blood flow.[2] Human Umbilical Vein Endothelial Cells (HUVECs) represent a cornerstone in vitro model for studying endothelial function and dysfunction. Their primary culture allows for the direct investigation of cellular mechanisms that govern vascular tone, inflammation, and angiogenesis. This guide provides a comprehensive framework for utilizing HUVEC models to dissect the molecular and cellular effects of Bamethan sulfate, with a focus on its potential to modulate nitric oxide (NO) production, a critical signaling molecule in cardiovascular homeostasis.
The central hypothesis to be explored is that Bamethan sulfate, through its interaction with β2-adrenergic receptors on HUVECs, activates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) signaling pathway. This activation leads to the phosphorylation of eNOS at its serine 1177 residue, enhancing its enzymatic activity and subsequent NO production. This application note will detail the necessary protocols to robustly test this hypothesis, from basic cell culture and cytotoxicity assessment to the quantification of nitric oxide and the analysis of key protein phosphorylation events.
Experimental Design & Workflow
A logical and sequential experimental workflow is paramount to generating reliable and interpretable data. The following workflow is proposed to systematically evaluate the effects of Bamethan sulfate on HUVECs.
Figure 1: A stepwise experimental workflow for the comprehensive evaluation of Bamethan Sulfate's effects on HUVECs.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Primary HUVECs | ATCC | PCS-100-010 |
| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |
| Trypsin/EDTA Solution | Sigma-Aldrich | T3924 |
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | 14190144 |
| Bamethan Sulfate | Sigma-Aldrich | B0768 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Griess Reagent System | Promega | G2930 |
| Protease and Phosphatase Inhibitor Cocktail | Cell Signaling Technology | 5872 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: p-eNOS (Ser1177) | Cell Signaling Technology | 9570 |
| Primary Antibody: eNOS | Cell Signaling Technology | 9572 |
| Primary Antibody: p-Akt (Ser473) | Cell Signaling Technology | 4060 |
| Primary Antibody: Akt | Cell Signaling Technology | 4691 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Protocols
Protocol 1: HUVEC Culture and Maintenance
-
Preparation of Culture Flasks: Pre-coat T-75 flasks with a suitable attachment factor like gelatin or fibronectin according to the manufacturer's instructions to enhance HUVEC attachment and growth.
-
Thawing Cryopreserved HUVECs:
-
Rapidly thaw a cryovial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed EGM-2 medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 15 mL of fresh EGM-2.
-
-
Seeding and Incubation:
-
Transfer the cell suspension to the pre-coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 48-72 hours.
-
-
Subculturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with DPBS.
-
Add 3-5 mL of Trypsin/EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with an equal volume of EGM-2.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM-2 and seed into new flasks at a density of 5,000-10,000 cells/cm².
-
Protocol 2: Preparation of Bamethan Sulfate Stock Solution
-
Prepare a 10 mM stock solution of Bamethan sulfate in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, dilute the stock solution in EGM-2 to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4][5]
-
Treatment:
-
Prepare serial dilutions of Bamethan sulfate in EGM-2 (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). A concentration of 1 µM for a similar β2-adrenergic agonist has been shown to be effective.[6]
-
Replace the existing medium with 100 µL of the Bamethan sulfate-containing medium or control medium (EGM-2 with 0.1% DMSO).
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be set above 650 nm.[7]
-
Data Analysis: Express cell viability as a percentage of the control (vehicle-treated) cells.
Protocol 4: Griess Assay for Nitric Oxide (NO) Quantification
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 24-well plate and grow to 80-90% confluency.
-
Treat the cells with non-toxic concentrations of Bamethan sulfate (determined from the MTT assay) for a specified time course (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).[8]
-
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Griess Reaction:
-
In a 96-well plate, mix 50 µL of the cell supernatant with the components of a commercial Griess reagent system. This typically involves a two-step reaction where nitrate is first reduced to nitrite, followed by a colorimetric reaction with the Griess reagents.[9][10][11]
-
Incubate at room temperature for 10-20 minutes, protected from light.[12]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.[8][9]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.
Protocol 5: Western Blot for eNOS and Akt Phosphorylation
-
Cell Lysis:
-
After treatment with Bamethan sulfate, wash the cells with ice-cold DPBS.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eNOS (Ser1177) (1:1000), eNOS (1:1000), p-Akt (Ser473) (1:1000), and Akt (1:1000) overnight at 4°C.[13][14]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Expected Outcomes and Data Presentation
| Assay | Expected Outcome with Bamethan Sulfate Treatment | Data Presentation |
| MTT Assay | No significant decrease in cell viability at lower concentrations, allowing for the determination of a non-toxic working range. | Bar graph showing cell viability (%) vs. Bamethan sulfate concentration. |
| Griess Assay | A dose- and time-dependent increase in nitric oxide production. | Line graph showing NO concentration (µM) vs. time for different Bamethan sulfate concentrations. |
| Western Blot | Increased ratio of p-eNOS (Ser1177)/total eNOS and p-Akt (Ser473)/total Akt. | Representative Western blot images and bar graphs of densitometric analysis. |
Mechanistic Insights: The Bamethan Sulfate Signaling Cascade
The proposed signaling pathway initiated by Bamethan sulfate in HUVECs is illustrated below. This pathway provides a framework for interpreting the experimental results and understanding the molecular basis of Bamethan sulfate's vasodilatory effects.
Figure 2: Proposed signaling pathway for Bamethan Sulfate-induced nitric oxide production in HUVECs.
This model posits that Bamethan sulfate binding to the β2-adrenergic receptor activates Gs proteins, leading to the production of cAMP and subsequent activation of PKA.[6] Concurrently, β2-adrenergic receptor stimulation can also activate the PI3K/Akt pathway.[16][17] Both PKA and activated Akt (p-Akt) can then phosphorylate eNOS at Serine 1177, enhancing its activity and leading to increased production of nitric oxide from L-arginine.[18][19][20] The resulting NO contributes to vasodilation.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of appropriate controls is critical. For instance, in the Griess and Western blot assays, a co-treatment with a β2-adrenergic receptor antagonist (e.g., ICI 118,551) should be performed to confirm that the observed effects of Bamethan sulfate are indeed mediated by this receptor. Similarly, the use of a PI3K inhibitor (e.g., LY294002) can validate the involvement of the PI3K/Akt pathway.[21] For Western blotting, including a positive control, such as VEGF-treated HUVECs, is recommended to ensure the antibody and detection system for p-eNOS are functioning correctly.[14]
Conclusion
These application notes and protocols provide a robust framework for researchers, scientists, and drug development professionals to investigate the effects of Bamethan sulfate on endothelial cells. By following these detailed methodologies, it is possible to elucidate the signaling pathways modulated by this compound and to quantify its impact on nitric oxide production, a key determinant of vascular health. The insights gained from these studies will contribute to a deeper understanding of Bamethan sulfate's therapeutic potential and may inform the development of novel treatments for cardiovascular diseases characterized by endothelial dysfunction.
References
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Ugusman, A., Zakaria, Z., & Chua, K. H. (2012). Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells. Journal of Acupuncture and Meridian Studies, 5(6), 283–291. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Ferro, A., Queen, L. R., & Poston, L. (1999). Activation of nitric oxide synthase by beta 2-adrenoceptors in human umbilical vein endothelium in vitro. British Journal of Pharmacology, 127(2), 432–438. [Link]
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Shi, Y., Wang, Y., Feng, C., Zhang, W., & Liu, X. (2017). Protection of Human Umbilical Vein Endothelial Cells against Oxidative Stress by MicroRNA-210. Oxidative Medicine and Cellular Longevity, 2017, 8568303. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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Al-Snafi, A. E. (2023). MTT (Assay protocol). protocols.io. [Link]
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Wijaya, A. (2020). p-ENOS Western Blot on HUVECs (cell line). ResearchGate. [Link]
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Queen, L. R., Ji, Y., Xu, B., Young, M., Yao, K., & Ferro, A. (2006). Mechanisms underlying β2-adrenoceptor-mediated nitric oxide generation by human umbilical vein endothelial cells. British Journal of Pharmacology, 147(3), 269–277. [Link]
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Hafizah, A. H., Zaiton, Z., & Asmadi, A. (2019). Piper sarmentosum Promotes Endothelial Nitric Oxide Production by Reducing Asymmetric Dimethylarginine in Tumor Necrosis Factor-α-Induced Human Umbilical Vein Endothelial Cells. Frontiers in Pharmacology, 10, 1073. [Link]
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Das, A., Prasad, R., & S, S. (2017). Investigation of molecular mechanisms and regulatory pathways of pro-angiogenic nanorods. RSC Advances, 7(57), 35689–35701. [Link]
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Noor, M. (2022). How to perform Nitic Oxide assays using griess reagents without kit for the cancer cell supernatants treated with different drugs? ResearchGate. [Link]
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ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). [Link]
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King's College London Research Portal. (n.d.). Mechanisms underlying {beta}2-adrenoceptor-mediated nitric oxide generation by human umbilical vein endothelial cells. [Link]
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Zhang, Y., Wang, S., Han, Z., Li, Y., Xue, J., Gao, D., Wu, X., & Wang, C. (2016). Phosphorylation of Akt at Thr308 regulates p-eNOS Ser1177 during physiological conditions. Journal of Cellular and Molecular Medicine, 20(11), 2197–2206. [Link]
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Kuriyama, S., Morio, Y., Toba, M., & Takahashi, K. (2014). A: representative Western blots of protein in p-eNOS at Ser 1177 of... ResearchGate. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Bamethan Sulfate?[Link]
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Zhang, Y., Wang, S., Han, Z., Li, Y., Xue, J., Gao, D., Wu, X., & Wang, C. (2015). PI3K/AKT signaling pathway plays a role in enhancement of eNOS activity by recombinant human angiotensin converting enzyme 2 in human umbilical vein endothelial cells. International Journal of Clinical and Experimental Pathology, 8(11), 13865–13872. [Link]
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Dimmeler, S., Fleming, I., Fisslthaler, B., Hermann, C., Busse, R., & Zeiher, A. M. (1999). Activation of the Phosphatidylinositol 3-Kinase/Protein Kinase Akt Pathway Mediates Nitric Oxide-Induced Endothelial Cell Migration and Angiogenesis. Journal of Biological Chemistry, 274(19), 13266–13271. [Link]
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Patsnap Synapse. (2024). What is Bamethan Sulfate used for?[Link]
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Iliodromitis, E. K., Gaitanaki, C., Lazou, A., & Sfakianakis, M. (2017). Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells. Cellular and Molecular Life Sciences, 74(18), 3411–3425. [Link]
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Chen, C.-H., Lin, Y.-C., Hsu, Y.-C., & Wang, J.-S. (2018). Sulforaphane Regulates eNOS Activation and NO Production via Src-Mediated PI3K/Akt Signaling in Human Endothelial EA.hy926 Cells. Molecules, 23(11), 2828. [Link]
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Fulton, D., Gratton, J. P., McCabe, T. J., Fontana, J., Fujio, Y., Walsh, K., Franke, T. F., Papapetropoulos, A., & Sessa, W. C. (1999). Regulation of endothelium-derived nitric oxide production by the protein kinase Akt. Nature, 399(6736), 597–601. [Link]
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Al-Mugotir, M. H., Al-Harbi, N. O., Al-Otaibi, B., & Al-Asmari, A. K. (2022). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. BioMed Research International, 2022, 1489025. [Link]
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Lymperopoulos, A., & Bathgate, A. (2013). Adrenoreceptors and nitric oxide in the cardiovascular system. Pharmacological Research, 78, 37–45. [Link]
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ResearchGate. (n.d.). Proangiogenic activity in the HUVEC tube formation assay. Cells were.... [Link]
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Application Notes and Protocols for In Vivo Studies of Bamethan Sulfate
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Bamethan Sulfate is a sympathomimetic amine with primary activity as a peripheral vasodilator.[1][2] Its mechanism of action is principally attributed to its agonist activity at β-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and bronchi.[2] This application note provides a comprehensive guide for researchers designing and executing in vivo studies to evaluate the therapeutic potential of Bamethan Sulfate. The protocols detailed herein are designed to assess its efficacy in models of peripheral vascular disease and bronchoconstriction, while also considering essential cardiovascular safety pharmacology. The experimental designs emphasize scientific rigor, ethical considerations, and data-driven decision-making to facilitate the translation of preclinical findings.
Scientific Background and Mechanism of Action
Bamethan Sulfate is a synthetic compound recognized for its vasodilatory properties, making it a subject of interest for conditions characterized by poor circulation, such as peripheral artery disease.[1] The primary molecular target of Bamethan Sulfate is the β-adrenergic receptor.[2] Activation of these G-protein coupled receptors in the smooth muscle cells of peripheral arteries initiates a signaling cascade that results in vasodilation, thereby improving blood flow and reducing vascular resistance.[1][2] While its primary action is on beta-adrenergic receptors, some evidence suggests a lesser effect on alpha-adrenergic receptors, which could also contribute to its vasodilatory effects.[2]
β-Adrenergic Receptor Signaling Pathway
The interaction of Bamethan Sulfate with β-adrenergic receptors triggers a well-defined intracellular signaling pathway. This process is crucial to understanding its pharmacological effects.
Figure 1: Simplified signaling pathway of Bamethan Sulfate-induced vasodilation.
Ethical Considerations in Animal Research
All in vivo studies must be conducted in strict adherence to ethical guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering.
In Vivo Protocol for Peripheral Vasodilation in a Rat Hindlimb Ischemia Model
This protocol is designed to evaluate the efficacy of Bamethan Sulfate in a preclinical model of peripheral artery disease. The rat hindlimb ischemia model is a well-established method for studying therapies aimed at improving blood flow to ischemic tissues.
Animal Model and Justification
-
Species: Sprague-Dawley or Wistar rats (male, 250-300g). These strains are commonly used in cardiovascular research due to their well-characterized physiology.
-
Model: Unilateral femoral artery ligation and excision to induce hindlimb ischemia. This model mimics the acute limb ischemia seen in peripheral artery disease. For a model that more closely resembles the chronic nature of the disease, a two-stage surgical procedure involving initial interruption of collateral vessels followed by femoral artery ligation can be considered.[3][4]
Experimental Workflow
Figure 2: Workflow for the rat hindlimb ischemia study.
Step-by-Step Protocol
-
Animal Preparation and Anesthesia:
-
Acclimatize animals for at least one week before the experiment.
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane inhalation or a combination of ketamine/xylazine intraperitoneally).
-
Maintain body temperature using a heating pad.
-
-
Surgical Procedure (Unilateral Femoral Artery Ligation):
-
Make a small incision in the skin of the medial thigh to expose the femoral artery.
-
Carefully dissect the femoral artery from the surrounding tissues.
-
Ligate the femoral artery at two points (proximal and distal) with surgical silk.
-
Excise the segment of the artery between the ligatures.
-
Suture the incision.
-
Administer appropriate post-operative analgesia.
-
-
Dosing and Administration of Bamethan Sulfate:
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) administration is suitable for assessing acute effects. For chronic studies, oral gavage or subcutaneous injection may be more appropriate.
-
Control Group: Administer a vehicle control (e.g., saline) using the same route and volume as the treatment group.
-
Assessment of Peripheral Blood Flow:
-
Laser Doppler Perfusion Imaging (LDPI): This non-invasive technique is ideal for longitudinally measuring blood flow in the ischemic and non-ischemic limbs.
-
Procedure:
-
Anesthetize the animal.
-
Place the animal on a heating pad to maintain body temperature.
-
Scan the plantar surface of both hind paws to measure blood flow.
-
Express blood flow as a ratio of the ischemic to the non-ischemic limb.
-
-
Magnetic Resonance Imaging (MRI): For a more detailed and quantitative assessment of blood flow and vessel morphology, MRI can be employed.[3]
-
-
Endpoint Analysis:
-
Measure blood flow at baseline and at various time points post-surgery (e.g., days 3, 7, 14, and 21).
-
At the end of the study, euthanize the animals and collect tissue samples (e.g., gastrocnemius muscle) from both limbs for histological analysis (e.g., H&E staining, immunohistochemistry for markers of angiogenesis like CD31).
-
Data Presentation
| Treatment Group | N | Route of Admin. | Dosage (mg/kg) | Blood Flow Ratio (Day 7) | Blood Flow Ratio (Day 14) |
| Vehicle Control | 8 | IV | - | 0.25 ± 0.05 | 0.35 ± 0.08 |
| Bamethan Sulfate | 8 | IV | (To be determined) | (Expected increase) | (Expected increase) |
| Positive Control | 8 | IV | (e.g., a known vasodilator) | (Expected increase) | (Expected increase) |
Table 1: Example of a data summary table for the rat hindlimb ischemia study.
In Vivo Protocol for Bronchodilatory Effects in a Guinea Pig Model of Bronchoconstriction
This protocol is designed to assess the bronchodilator activity of Bamethan Sulfate in a guinea pig model, a species known for its sensitive airways, making it a suitable model for asthma research.
Animal Model and Justification
-
Species: Dunkin-Hartley guinea pigs (male, 300-400g). This strain is widely used for respiratory pharmacology studies.
-
Model: Histamine- or acetylcholine-induced bronchoconstriction. These agents are potent bronchoconstrictors and are used to mimic the acute bronchospasm observed in asthma.
Experimental Workflow
Figure 3: Workflow for the guinea pig bronchoconstriction study.
Step-by-Step Protocol
-
Animal Preparation and Anesthesia:
-
Acclimatize animals for at least one week.
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine).
-
Perform a tracheotomy and cannulate the trachea.
-
Cannulate the jugular vein for drug administration.
-
-
Measurement of Respiratory Function:
-
Connect the tracheal cannula to a small animal ventilator and a pneumotachograph to measure airflow.
-
Measure changes in airway resistance and lung compliance using a whole-body plethysmograph or by calculating these parameters from airflow and tracheal pressure measurements.
-
-
Dosing and Administration of Bamethan Sulfate:
-
Dosage: Similar to the peripheral vasodilation model, specific preclinical dosages for Bamethan Sulfate are not well-documented. A dose-ranging study is essential. Based on studies with other β-agonists like salbutamol (e.g., 1-10 µg/kg, IV), a starting dose range for Bamethan Sulfate could be cautiously explored.[7]
-
Route of Administration: Intravenous administration is preferred for this acute model to ensure rapid and complete bioavailability.
-
Control Groups: Include a vehicle control group and a positive control group (e.g., salbutamol).
-
-
Bronchoconstriction Challenge:
-
Administer a standardized dose of a bronchoconstrictor, such as histamine (e.g., 5-10 µg/kg, IV) or acetylcholine, to induce a measurable increase in airway resistance.
-
Administer Bamethan Sulfate or the vehicle a few minutes before the bronchoconstrictor challenge.
-
-
Assessment of Bronchodilation:
-
Measure the peak increase in airway resistance following the bronchoconstrictor challenge in both the control and treated groups.
-
Calculate the percentage inhibition of the bronchoconstrictor response in the Bamethan Sulfate-treated group compared to the vehicle control group.
-
Data Presentation
| Treatment Group | N | Route of Admin. | Dosage | % Inhibition of Histamine-induced Bronchoconstriction |
| Vehicle Control | 6 | IV | - | 0% |
| Bamethan Sulfate | 6 | IV | (Dose 1) | (To be determined) |
| Bamethan Sulfate | 6 | IV | (Dose 2) | (To be determined) |
| Salbutamol (Positive Control) | 6 | IV | (e.g., 5 µg/kg) | (Expected significant inhibition) |
Table 2: Example of a data summary table for the guinea pig bronchoconstriction study.
Cardiovascular Safety Pharmacology
It is imperative to assess the cardiovascular safety profile of Bamethan Sulfate, particularly its effects on heart rate and blood pressure, given its mechanism of action.
In Vivo Model
-
Species: Conscious, telemetered dogs or non-human primates are the gold standard for cardiovascular safety pharmacology studies.[8] However, telemetered rats can also provide valuable initial data.
-
Methodology:
-
Surgically implant telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.
-
Allow for a sufficient recovery period after surgery.
-
Administer single and multiple doses of Bamethan Sulfate and a vehicle control.
-
Monitor cardiovascular parameters continuously before, during, and after drug administration.
-
Analyze data for changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT).
-
Conclusion
The protocols outlined in this application note provide a robust framework for the in vivo evaluation of Bamethan Sulfate. By employing these models, researchers can elucidate its therapeutic potential for conditions involving peripheral vasoconstriction and bronchoconstriction. A critical next step for any research program investigating Bamethan Sulfate is the determination of its effective dose range in these preclinical models through carefully designed dose-escalation studies. The data generated from these studies will be instrumental in guiding further development and potential clinical translation.
References
- What is Bamethan Sulfate used for? (2024, June 14).
- What is the mechanism of Bamethan Sulfate? - Patsnap Synapse. (2024, July 17).
- In Vivo MRI Assessment of Blood Flow in Arteries and Veins from Head-to-Toe Across Age and Sex in C57BL/6 Mice - NIH.
- Pulmonary responses of salbutamol tolerant guinea-pigs to aminophylline and ipratropium bromide - PubMed.
- Defining the minimally effective dose and schedule for parenteral hydrogen sulfide: long-term benefits in a rat model of hindlimb ischemia. (2015, April 16).
- Vasoactive Drugs for Use in Animals - Pharmacology - MSD Veterinary Manual.
- A current review on animal models of anti-asthmatic drugs screening - PMC - NIH.
- In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig.
- The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed.
- Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - NIH. (2022, August 3).
- TOLERANCE TO SYMPATHOMIMETIC BRONCHODILATORS IN GUINEA‐PIG ISOLATED LUNGS FOLLOWING CHRONIC ADMINISTRATION in vivo | Semantic Scholar.
- A Rat Model for Severe Limb Ischemia at Rest - ResearchGate. (2025, August 8).
- An evaluation of resting arterial ischemia models in the rat hind limb - PubMed.
- Cardiovascular effects of atropine sulfate preparations in vagotomized dogs under halothane anesthesia - PubMed.
- Cardiovascular Safety Pharmacology Studies - Vivotecnia.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bamethan Sulfate Solubility in DMSO
Disclaimer: This guide is intended for research professionals and is based on established chemical principles and available data. It is essential to consult your specific product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) before handling any chemical. All protocols should be validated in your laboratory setting.
Introduction: Understanding Bamethan Sulfate and its Solvent Challenges
Bamethan sulfate is a peripherally acting sympathomimetic amine, recognized for its vasodilatory effects.[1] Structurally, it is the sulfate salt of Bamethan.[2] While a valuable compound for in vitro research, its utility is contingent on achieving and maintaining its solubilization, most commonly in Dimethyl Sulfoxide (DMSO), for the preparation of stock solutions.
The primary challenge in working with Bamethan Sulfate in DMSO is not merely its intrinsic solubility but also the hygroscopic nature of DMSO itself. Absorbed atmospheric moisture can significantly alter the solvent properties of DMSO, often leading to unexpected precipitation and inconsistent experimental results. This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these common solubility issues.
Core Troubleshooting & Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving Bamethan Sulfate powder in DMSO at room temperature. What are the initial steps to take?
This is a frequently encountered issue. A systematic approach combining thermal and mechanical energy, while ensuring solvent quality, is key.
Underlying Scientific Principles: The dissolution of a crystalline solid like Bamethan Sulfate in a solvent is a multi-step process that involves overcoming the lattice energy of the crystal and the solvation of the individual ions by the solvent molecules. This process can be kinetically slow at room temperature.
Troubleshooting Protocol:
-
Verify Solvent Quality: Begin with a fresh, unopened bottle of anhydrous (or low water content) DMSO. DMSO is highly hygroscopic and will readily absorb moisture from the air, which can significantly decrease the solubility of many organic salts.
-
Gentle Warming: Warm the Bamethan Sulfate/DMSO mixture in a water bath set to 30-40°C. This increase in thermal energy will help to overcome the activation energy barrier for dissolution. Avoid aggressive heating, as it can lead to the degradation of the compound.
-
Mechanical Agitation:
-
Vortexing: After warming, vortex the sample for 2-3 minutes to increase the interaction between the solvent and the solute.
-
Sonication: If the compound is still not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves will create cavitation bubbles that help to break apart powder aggregates and enhance dissolution.
-
Experimental Workflow for Initial Dissolution:
Caption: A stepwise workflow for dissolving Bamethan Sulfate in DMSO.
Q2: My Bamethan Sulfate dissolved initially, but a precipitate formed after storing the stock solution at -20°C. How can I prevent this?
Precipitation upon freeze-thaw cycles is a common issue with DMSO stock solutions and is often related to the creation of a supersaturated state or the influence of absorbed water.
Root Causes and Preventative Measures:
-
Supersaturation: The use of heat to dissolve the compound can create a supersaturated solution that is kinetically stable at room temperature but will precipitate upon cooling as the thermodynamic solubility limit is exceeded.
-
Hygroscopicity of DMSO: As the DMSO stock solution is handled, it can absorb water. This alters the solvent environment, making it less favorable for the organic salt and promoting precipitation, especially at lower temperatures.
Best Practices for Storage and Handling:
-
Aliquoting: After preparing the stock solution, immediately divide it into single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk solution to atmospheric moisture.
-
Proper Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C. Ensure the vials are appropriate for low-temperature storage to prevent cracking.
-
Re-use Protocol: If an aliquot must be used more than once, allow it to thaw completely and equilibrate to room temperature. Before taking your sample, visually inspect for any precipitate. If present, repeat the gentle warming and vortexing steps from Q1 to redissolve the compound.
Q3: What is the expected solubility of Bamethan Sulfate in DMSO, and how can I determine it for my specific batch?
While suppliers may provide general solubility information, it is crucial to determine the empirical solubility for your lot of Bamethan Sulfate under your laboratory conditions.
Reported and Physical Data:
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₀N₂O₈S | [2] |
| Molecular Weight | 516.6 g/mol | [2] |
| CAS Number | 5716-20-1 | [3] |
| Form | Neat (Solid) | [3] |
| Storage (Solid) | +5°C | [3] |
Protocol for Empirical Solubility Determination:
-
Prepare a Concentration Gradient: Weigh out several precise amounts of Bamethan Sulfate into separate vials.
-
Add Solvent: Add a fixed volume of anhydrous DMSO to each vial to create a range of concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 25 mg/mL, 50 mg/mL).
-
Equilibrate: Allow the vials to mix at room temperature on a rotator for several hours to ensure they reach equilibrium.
-
Visual Inspection: Observe each vial for the presence of undissolved solid. The highest concentration that results in a clear solution is your approximate solubility limit.
-
Microscopic Examination (Optional): For a more sensitive analysis, a small drop from the supernatant of each vial can be examined under a microscope to detect any micro-precipitates.
Q4: Could the purity or form of my Bamethan Sulfate be the source of my solubility problems?
Absolutely. The purity and the specific salt form can significantly impact solubility.
Key Considerations:
-
Purity: Impurities in the solid material can act as nucleation sites, which can initiate precipitation even in solutions that are not fully saturated. Always use high-purity Bamethan Sulfate and refer to the Certificate of Analysis (CoA) provided by your supplier.
-
Salt Form: Bamethan can exist in different salt forms, such as sulfate[3], hemisulfate[4], and hydrochloride[5]. Each of these will have a different solubility profile. Ensure you are using the correct form for your experiment and that your protocol is appropriate for that form.
-
Hydration State: Some compounds can exist in different hydration states. The presence of water of crystallization will affect the molecular weight and can influence solubility.
Logical Flow of Purity and Form on Solubility:
Caption: The influence of compound purity and salt form on solubility success.
References
-
SAFETY DATA SHEET. [Link]
-
PharmaCompass.com. Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
STABILITY: PHYSICAL AND CHEMICAL. [Link]
-
PubChem. Bamethan Sulfate | C24H40N2O8S | CID 9871212. [Link]
-
PubChem. Bamethan | C12H19NO2 | CID 2292. [Link]
-
precisionFDA. BAMETHAN SULFATE. [Link]
-
DrugMapper. DrugMapper. [Link]
-
PubChem. Bamethan hydrochloride | C12H20ClNO2 | CID 69786596. [Link]
-
PubChem. Bamethan hydrochloride, (S)- | C12H20ClNO2 | CID 76964391. [Link]
-
Gsrs. BAMETHAN HYDROCHLORIDE, (S)-. [Link]
-
Verpoorte, R., et al. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC, 2021. [Link]
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- 3. Bamethan Sulfate | CAS 5716-20-1 | LGC Standards [lgcstandards.com]
- 4. Bamethan Hemisulfate Salt | LGC Standards [lgcstandards.com]
- 5. Bamethan hydrochloride | C12H20ClNO2 | CID 69786596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bamethan Sulfate for In Vitro Experiments
As Senior Application Scientists, we understand that transitioning from theoretical knowledge to successful benchtop execution requires precision, foresight, and a deep understanding of the compound's behavior. This guide is structured to serve as your dedicated technical resource for utilizing Bamethan Sulfate in your in vitro research. We move beyond simple protocols to explain the causality behind our recommendations, empowering you to make informed decisions, troubleshoot effectively, and generate robust, reproducible data.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required before planning your experiments.
Q1: What is the primary mechanism of action for Bamethan Sulfate in a cellular context?
A1: Bamethan Sulfate is primarily classified as a beta-adrenergic agonist.[1][2] Its principal mechanism involves binding to and stimulating beta-adrenergic receptors (β-ARs), which are G protein-coupled receptors (GPCRs). This interaction predominantly activates the Gs (stimulatory) alpha subunit, leading to a cascade of downstream events. The most well-characterized pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the relaxation of smooth muscle cells.[1] This vasodilatory effect is its most prominent therapeutic action.[1][3][4] While its primary activity is on beta-receptors, some evidence suggests a mild antagonistic effect on alpha-adrenergic receptors, which could also contribute to vasodilation by preventing vasoconstriction.[1][3]
Q2: How should I prepare and store Bamethan Sulfate stock solutions?
A2: Proper preparation and storage are critical for experimental consistency.
-
Solubility: Bamethan Sulfate is soluble in water.[5] For cell culture applications, it is imperative to use sterile, nuclease-free water or a buffered solution like Phosphate-Buffered Saline (PBS).
-
Stock Solution Preparation: We recommend preparing a high-concentration primary stock solution (e.g., 10 mM or 50 mM) in sterile water. Briefly vortex to ensure complete dissolution.
-
Sterilization: After dissolution, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for short-to-medium term (weeks to months) or at -80°C for long-term storage (months to a year).[6] When ready to use, thaw the aliquot and dilute it to the final working concentration in your pre-warmed cell culture medium.
Q3: What are the potential off-target effects I should consider?
A3: While Bamethan is a potent beta-agonist, no small molecule is perfectly specific. As mentioned, it can exhibit weak antagonism at alpha-adrenergic receptors.[1][3] Depending on the concentration used and the biological system, researchers should be mindful of potential unforeseen interactions.[7] If your experimental system has a high expression of other adrenergic receptor subtypes or related GPCRs, it is prudent to consider potential confounding effects, especially at high micromolar concentrations.[8] Running control experiments with more selective beta-agonists or using specific antagonists can help dissect the observed effects.
Section 2: Experimental Workflow: Determining Optimal Concentration
The cornerstone of any in vitro pharmacology experiment is the dose-response curve. This allows you to determine key parameters like the EC₅₀ (half-maximal effective concentration), which is essential for defining the optimal concentration for your specific model and endpoint.
Protocol: Generating a Dose-Response Curve for Bamethan Sulfate
This protocol provides a framework for an isolated aortic ring assay, a classic method for assessing vasodilation.[9] The principles can be adapted for cell-based assays (e.g., measuring cAMP levels in cultured vascular smooth muscle cells).
Objective: To determine the concentration-dependent effect of Bamethan Sulfate on pre-contracted vascular tissue.
Materials:
-
Bamethan Sulfate powder
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine)
-
Isolated tissue organ bath system with force transducer
-
Animal model (e.g., Wistar rat)
-
Standard dissection tools
Experimental Workflow:
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Bamethan Sulfate in sterile water as described in Section 1.
-
Serial Dilutions: Create a series of dilutions from your stock solution in PSS. This allows for cumulative additions to the organ bath. A logarithmic dilution series is standard.
| Target Concentration | Volume from 10 mM Stock | Volume of PSS | Resulting Concentration |
| Step 1 | 10 µL | 990 µL | 100 µM |
| Step 2 | 100 µL of 100 µM | 900 µL | 10 µM |
| Step 3 | 100 µL of 10 µM | 900 µL | 1 µM |
| Step 4 | 100 µL of 1 µM | 900 µL | 100 nM |
| Step 5 | 100 µL of 100 nM | 900 µL | 10 nM |
| Step 6 | 100 µL of 10 nM | 900 µL | 1 nM |
-
Tissue Preparation & Mounting: Following approved animal protocols, excise the thoracic aorta and place it in ice-cold PSS. Carefully clean away adipose and connective tissue and cut the aorta into 2-3 mm rings. Mount the rings in the organ bath filled with PSS, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[9]
-
Equilibration & Pre-contraction: Allow the tissues to equilibrate for 60-90 minutes under a stable resting tension. After equilibration, induce a stable contraction using a vasoconstrictor like Phenylephrine (e.g., at its EC₇₀-EC₈₀ concentration). This contraction serves as the 100% reference point.[9]
-
Cumulative Dosing: Once the contraction is stable, begin adding the prepared concentrations of Bamethan Sulfate to the bath in a cumulative fashion, starting from the lowest concentration (e.g., 1 nM). Wait for the relaxation response to plateau before adding the next higher concentration.
-
Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the initial pre-contraction. Plot the percent relaxation against the log concentration of Bamethan Sulfate. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀.
Section 3: Troubleshooting Guide
Q: My cells/tissue are showing no response, or a very weak response, to Bamethan Sulfate. What should I investigate?
A: This is a common issue that can be traced to several factors. Here is a logical diagnostic flow:
-
Compound Integrity: Is the compound active?
-
Action: Always use freshly prepared dilutions from a properly stored stock aliquot. If the stock is old or has been through multiple freeze-thaw cycles, prepare a fresh stock from the powder.
-
Rationale: Bamethan Sulfate, like many small molecules, can degrade over time in solution, leading to a loss of potency.
-
-
Concentration Range: Are you in the right dose window?
-
Action: Verify your dilution calculations. If you started with a very low range (e.g., picomolar), you may be below the activation threshold. Extend your dose-response curve to higher concentrations (e.g., into the high micromolar range).
-
Rationale: Every cell type and assay has a different sensitivity. The effective concentration must be determined empirically.
-
-
Receptor Expression: Does your model express the target?
-
Action: Confirm that your cell line or tissue type expresses beta-adrenergic receptors. You can verify this through qPCR, Western blot, or by consulting literature for your specific model.
-
Rationale: The drug cannot act if its target receptor is absent or expressed at very low levels.
-
-
Assay Sensitivity: Is your readout sensitive enough?
-
Action: Ensure your assay can detect the expected downstream signal. For example, if measuring cAMP, check the sensitivity of your kit and ensure your cell number is adequate. For tissue baths, confirm the transducer is calibrated correctly.
-
Rationale: A real biological effect may be missed if the measurement technique lacks the necessary sensitivity.
-
Q: I am observing high variability between my experimental replicates. What are the likely causes?
A: High variability undermines data confidence. The cause is almost always procedural.
-
Pipetting Accuracy:
-
Action: Ensure your pipettes are calibrated. Use low-retention tips. For serial dilutions, ensure thorough mixing after each step.
-
Rationale: Small errors in pipetting, especially during the creation of a dilution series, are magnified at each step and are a major source of variability.
-
-
Cell Seeding Uniformity:
-
Action: Ensure a homogenous cell suspension before plating. Avoid "edge effects" in multi-well plates by not using the outermost wells or by filling them with sterile media.
-
Rationale: An inconsistent number of cells per well will lead to variable responses.
-
-
Compound Precipitation:
-
Action: Visually inspect your highest concentration dilutions. If you see any cloudiness or precipitate, it indicates the compound is falling out of solution. You may need to prepare the stock in a small amount of DMSO before diluting in an aqueous medium (always include a vehicle control in your experiment).
-
Rationale: Precipitated compound is not bioavailable, leading to an inaccurate and variable effective concentration.
-
Q: I'm seeing unexpected cytotoxicity at higher concentrations. How do I interpret this?
A: Cytotoxicity can be a pharmacological effect or an experimental artifact.
-
On-Target Overstimulation:
-
Action: Review the literature for effects of sustained beta-adrenergic overstimulation in your cell type. This can sometimes trigger apoptotic pathways.
-
Rationale: A strong, sustained biological signal can be detrimental to cell health. This is a real, but often undesirable, pharmacological effect.
-
-
Off-Target Effects:
-
Action: As concentrations increase, the likelihood of engaging lower-affinity off-targets rises. This is a common cause of toxicity.
-
Rationale: At high concentrations, the drug may interact with other proteins or pathways in a non-specific manner, leading to cell death.[7]
-
-
Solvent Toxicity:
-
Action: If you used a solvent like DMSO to aid solubility, ensure the final concentration in the well is non-toxic (typically <0.5%). Run a vehicle-only control at the same concentration to confirm.
-
Rationale: Solvents can be independently toxic to cells, confounding the interpretation of your drug's effect.
-
Section 4: Safety & Handling Precautions
-
Always handle Bamethan Sulfate powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.[10][11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[10]
-
In case of contact, wash skin with soap and water. If eye contact occurs, flush gently with water for 15-20 minutes.[10]
-
Store the compound in a cool, dry, well-sealed container away from oxidizing agents.[10]
-
Consult the full Safety Data Sheet (SDS) for complete handling and disposal information.[11]
Section 5: References
-
What is the mechanism of Bamethan Sulfate? Patsnap Synapse.
-
Bamethan Sulfate - Drug Targets, Indications, Patents. Patsnap Synapse.
-
What is Bamethan Sulfate used for? Patsnap Synapse.
-
Safety Data Sheet. Fisher Scientific.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety Data Sheet. MedchemExpress.com.
-
Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
-
Bamethan Sulfate | CAS 5716-20-1. LGC Standards.
-
Bamethan | C12H19NO2 | CID 2292. PubChem - NIH.
-
BAMETHAN SULFATE. precisionFDA.
-
Bamethan Sulfate | C24H40N2O8S | CID 9871212. PubChem.
-
Bamethan Sulfate | CAS 5716-20-1. LGC Standards.
-
Bamethan. Wikipedia.
-
Protamine Sulfate Causes Endothelium-Independent Vasorelaxation via Inducible Nitric Oxide Synthase Pathway. PubMed.
-
Clinical use of bamethane sulfate. PubMed.
-
Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review. PMC.
-
Bamethan Sulfate | CAS 5716-20-1. LGC Standards.
-
Potential functional and pathological side effects related to off-target pharmacological activity. PubMed.
-
Protocols for Cell culture techniques. Abcam.
-
The vasodilator effect and its mechanism of sulfur dioxide-derivatives on isolated aortic rings of rats. PubMed.
-
Protamine Sulfate (Cat. No. 8822) Protocol for Transfection Enhancement. R&D Systems.
-
Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events. PubMed.
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC.
-
A Comparative Analysis of the Vasodilatory Properties of Bamethan Nicotinate (Einecs 251-319-9) and Standalone Bamethan. Benchchem.
-
Halothane does not inhibit the functional coupling between the β2-adrenergic receptor and the Gαs heterotrimeric G protein. Mayo Clinic.
-
Application Notes and Protocols for Anatibant in Cell Culture Experiments. Benchchem.
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- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. Bamethan Sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. What is Bamethan Sulfate used for? [synapse.patsnap.com]
- 4. Bamethan - Wikipedia [en.wikipedia.org]
- 5. resources.tocris.com [resources.tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. Potential functional and pathological side effects related to off-target pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Bamethan Sulfate Stability in Cell Culture Media
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the stability of Bamethan Sulfate in various cell culture media. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of In Vitro Stability
Inconsistent results in cell-based assays can often be attributed to the instability of the compound being tested.[1] A compound's stability in the complex milieu of cell culture medium is a critical parameter that can significantly impact the accuracy and reproducibility of experimental outcomes. Bamethan Sulfate, a phenylethanolamine derivative[2][3], possesses chemical moieties that may be susceptible to degradation under typical cell culture conditions. This guide will walk you through understanding, assessing, and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is Bamethan Sulfate and what are its key chemical features?
Bamethan Sulfate is the sulfate salt of Bamethan, a chemical entity belonging to the phenylethanolamine class.[2][3][4] Its structure, featuring a phenol group and a secondary amine, is similar to endogenous catecholamines like dopamine.[5] This structure makes it potentially susceptible to oxidation.
Q2: What are the primary factors that could affect Bamethan Sulfate stability in my cell culture experiments?
Several factors can influence the stability of Bamethan Sulfate in your cell culture system:
-
pH of the Media: The pH of the culture medium is a critical factor. Phenylethanolamines can be more susceptible to degradation in neutral to alkaline conditions.[6]
-
Media Composition: Components within the media, such as metal ions (which can catalyze oxidation) and reactive oxygen species, can contribute to degradation.[1]
-
Presence of Serum: Fetal Bovine Serum (FBS) is a complex mixture of proteins, lipids, and other molecules.[7][8] While it can sometimes enhance the stability of certain compounds[9][10], it also contains enzymes like proteases that could potentially interact with or degrade test compounds.[6]
-
Incubation Conditions: Temperature and exposure to light can accelerate the degradation of chemical compounds.[11]
-
Cellular Activity: Cells themselves can metabolize compounds or alter the pH of the surrounding medium, which can in turn impact drug stability.[11]
Q3: I'm observing variable activity of Bamethan Sulfate in my cell-based assays. Could this be a stability issue?
Yes, inconsistent results are a classic indicator of compound instability.[1] If Bamethan Sulfate degrades over the course of your experiment, its effective concentration will decrease, leading to underestimation of its activity and poor reproducibility.
Troubleshooting Guide: Addressing Bamethan Sulfate Instability
If you suspect Bamethan Sulfate instability is affecting your experiments, follow this logical troubleshooting workflow.
dot graph TD { A[Inconsistent In Vitro Results] --> B{Assess Stock Solution Integrity}; B --> C{Is Stock Solution OK?}; C -- Yes --> D[Perform Stability Assessment in Cell-Free Medium]; C -- No --> E[Prepare Fresh Stock Solution & Re-evaluate]; D --> F{Is Compound Stable?}; F -- Yes --> G[Assess Stability in Presence of Cells]; F -- No --> H[Identify Degradants (LC-MS)]; H --> I[Optimize Assay Conditions]; I --> J[Consider Formulation or Structural Modification]; G --> K{Is Compound Stable with Cells?}; K -- Yes --> L[Consistent Results]; K -- No --> M[Investigate Cellular Metabolism]; M --> I; } caption="Troubleshooting workflow for inconsistent results."
Scenario 1: Decreasing compound effect over a multi-day experiment.
-
Problem: You notice that the biological effect of Bamethan Sulfate diminishes in experiments lasting longer than 24 hours.
-
Potential Cause: Bamethan Sulfate may be degrading in the cell culture medium over time.
-
Solution:
-
Conduct a Stability Study: Perform the "Protocol for Assessing Bamethan Sulfate Stability in Cell Culture Media" (see below) to determine the degradation rate.
-
Replenish the Medium: Based on the stability data, replenish the medium with freshly prepared Bamethan Sulfate at regular intervals (e.g., every 24 hours) to maintain the desired concentration.[11]
-
Scenario 2: Discrepancy between results in serum-free vs. serum-containing media.
-
Problem: Bamethan Sulfate shows higher potency in serum-free medium compared to medium supplemented with 10% FBS.
-
Potential Cause:
-
Protein Binding: Bamethan Sulfate may be binding to proteins in the serum, reducing its free concentration and apparent activity.
-
Enzymatic Degradation: Enzymes present in the serum may be degrading the compound.[6]
-
-
Solution:
-
Run Parallel Stability Studies: Perform the stability protocol in both serum-free and serum-containing media to compare the degradation rates.
-
Consider Serum-Reduced or Serum-Free Conditions: If feasible for your cell line, adapt your cells to lower serum concentrations or serum-free media.
-
Experimental Protocols
Protocol for Assessing Bamethan Sulfate Stability in Cell Culture Media
This protocol provides a framework to determine the stability of Bamethan Sulfate in your specific cell culture medium.
Materials:
-
Bamethan Sulfate
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
-80°C freezer
-
Analytical instrumentation (HPLC or LC-MS/MS)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve Bamethan Sulfate in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.
-
Spike the Medium: Add the Bamethan Sulfate stock solution to your complete cell culture medium to achieve the final concentration used in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO).
-
Aliquot for Time Points: Dispense the Bamethan Sulfate-containing medium into sterile microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate: Place the tubes in a standard cell culture incubator (37°C, 5% CO2).
-
Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to stop any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Analytical Quantification: Once all time points are collected, analyze the concentration of Bamethan Sulfate in each sample using a validated analytical method like HPLC or LC-MS/MS.
-
Data Analysis: Plot the concentration of Bamethan Sulfate versus time to determine its stability profile and calculate its half-life in the medium.
dot graph TD { subgraph "Preparation" A[Prepare Stock Solution] --> B[Spike into Cell Culture Medium]; end subgraph "Incubation & Sampling" B --> C[Aliquot for Time Points]; C --> D{Incubate at 37°C, 5% CO2}; D -- T=0h --> E[Freeze at -80°C]; D -- T=2h --> F[Freeze at -80°C]; D -- T=...h --> G[Freeze at -80°C]; D -- T=72h --> H[Freeze at -80°C]; end subgraph "Analysis" I[Thaw all Samples] --> J[Analyze by HPLC or LC-MS/MS]; J --> K[Plot Concentration vs. Time]; end E --> I; F --> I; G --> I; H --> I; } caption="Workflow for stability assessment."
Data Presentation: Understanding Stability Across Media
Table 1: Potential Interactions of Bamethan Sulfate with Components of Common Cell Culture Media
| Media Component | Potential Interaction with Bamethan Sulfate | Rationale | Recommended Action |
| Trace Metals (e.g., Cu2+, Fe2+ in RPMI-1640) | Catalysis of Oxidation | The phenol group of Bamethan Sulfate is susceptible to oxidation, which can be catalyzed by transition metal ions. | Consider using a chelating agent like EDTA at a low, non-toxic concentration if oxidation is confirmed. |
| High Glucose (e.g., in DMEM) | Potential for Glycation | While less common, primary and secondary amines can react with reducing sugars, especially under prolonged incubation.[12] | Monitor for degradation products with higher molecular weight using LC-MS. |
| Bicarbonate Buffering System | Maintenance of Physiological pH | Helps maintain a stable pH around 7.2-7.4, which is crucial for both cell health and compound stability. | Regularly monitor the pH of your culture medium, as cellular metabolism can cause it to become acidic. |
| Vitamins (e.g., Riboflavin) | Photosensitized Degradation | Some vitamins, like riboflavin, can act as photosensitizers, potentially accelerating compound degradation upon exposure to light.[13] | Protect your media and experimental plates from prolonged exposure to light. |
| Amino Acids (e.g., Cysteine) | Redox Reactions | The thiol group in cysteine could potentially interact with Bamethan Sulfate, especially if it undergoes oxidation. | This is a complex interaction to predict; an empirical stability study is the best approach. |
Conclusion
Ensuring the stability of Bamethan Sulfate in your cell culture experiments is paramount for generating reliable and reproducible data. By understanding the potential factors that can influence its stability and by employing a systematic approach to troubleshooting, you can mitigate these risks. We strongly recommend performing a preliminary stability study in your specific experimental system as a crucial first step.
References
-
PubMed. (2007). The Use of Fetal Bovine Serum as Delivery Vehicle to Improve the Uptake and Stability of Lycopene in Cell Culture Studies. Retrieved from [Link]
-
ResearchGate. (2020). Fetal bovine serum influences the stability and bioactivity of resveratrol analogues: A polyphenol-protein interaction approach. Retrieved from [Link]
-
Wikipedia. (n.d.). Fetal bovine serum. Retrieved from [Link]
-
Cytiva Life Sciences. (n.d.). What is fetal bovine serum (FBS) - overview, use, benefits. Retrieved from [Link]
-
Cambridge Core. (2007). The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies. British Journal of Nutrition. Retrieved from [Link]
-
PubChem. (n.d.). Bamethan Sulfate. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Bamethan. Retrieved from [Link]
-
PubMed Central. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Dopamine. Retrieved from [Link]
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- 2. Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dopamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bamethan Sulfate Interference in Fluorescence-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential interference caused by Bamethan Sulfate in fluorescence-based assays. Our goal is to provide you with the foundational knowledge and practical tools to identify, understand, and mitigate these interferences, ensuring the integrity and accuracy of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the interaction of Bamethan Sulfate with fluorescence assays.
Q1: What is Bamethan Sulfate and why might it interfere with my fluorescence assay?
Q2: What are the primary mechanisms through which Bamethan Sulfate could interfere with my assay?
A2: Bamethan Sulfate could interfere with your fluorescence-based assay through several mechanisms:
-
Autofluorescence: As mentioned, Bamethan Sulfate may be intrinsically fluorescent. If its emission spectrum overlaps with that of your assay's fluorophore, it can lead to artificially high signal readings, potentially causing false-positive results.[5]
-
Fluorescence Quenching: Bamethan Sulfate might absorb the excitation light intended for your fluorophore or the emitted light from it. This process, known as quenching, reduces the detected signal and can lead to false-negative results.[3]
-
Inner Filter Effect: At higher concentrations, Bamethan Sulfate may absorb a significant amount of the excitation or emission light, particularly if the assay is performed in the UV range. This is a concentration-dependent phenomenon that can lead to non-linear and reduced signal output.[6]
-
Chemical Reactivity: Although less common, the compound could potentially react with assay components, such as the fluorescent dye or the biological target, altering their fluorescent properties.[7]
Q3: My assay is showing an unexpectedly high background signal in the presence of Bamethan Sulfate. What is the likely cause?
A3: An unusually high background signal is a classic indicator of autofluorescence.[5] It is probable that Bamethan Sulfate is being excited by your instrument's light source and emitting fluorescence in the same detection channel as your assay's specific signal.
Q4: I'm observing a lower-than-expected fluorescence signal when Bamethan Sulfate is present. What could be the issue?
A4: A diminished fluorescence signal suggests that Bamethan Sulfate may be acting as a quencher in your assay.[3] This could be due to spectral overlap between Bamethan Sulfate's absorbance spectrum and your fluorophore's excitation or emission spectrum.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured troubleshooting workflows and detailed experimental protocols to help you diagnose and address interference from Bamethan Sulfate.
Troubleshooting Workflow: Is Bamethan Sulfate Interfering with My Assay?
Caption: Troubleshooting workflow for identifying Bamethan Sulfate interference.
Protocol 1: Control Experiment to Detect Autofluorescence and Quenching
This fundamental experiment is designed to determine if Bamethan Sulfate is autofluorescent or if it quenches your assay's fluorophore.
Objective: To isolate the effect of Bamethan Sulfate on the fluorescence signal.
Materials:
-
Your standard assay buffer.
-
Bamethan Sulfate stock solution.
-
Your assay's specific fluorophore/fluorescent reagent.
-
Microplate reader with appropriate filters for your assay.
-
Black, opaque microplates suitable for fluorescence.[8]
Procedure:
-
Prepare three sets of wells in a microplate:
-
Set A (Blank): Assay buffer only.
-
Set B (Bamethan Sulfate Only): Assay buffer + Bamethan Sulfate at the final concentration used in your main experiment.
-
Set C (Fluorophore Only): Assay buffer + your fluorescent probe/reagent at its final concentration.
-
Set D (Fluorophore + Bamethan Sulfate): Assay buffer + your fluorescent probe/reagent + Bamethan Sulfate at their final concentrations.
-
-
Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Measure Fluorescence: Read the plate on a microplate reader using the identical excitation and emission wavelengths and gain settings as your main assay.
Data Analysis and Interpretation:
| Comparison | Observation | Interpretation |
| Signal(B) vs. Signal(A) | Signal(B) > Signal(A) | Bamethan Sulfate is autofluorescent at your assay's wavelength settings. |
| Signal(D) vs. Signal(C) | Signal(D) < Signal(C) | Bamethan Sulfate is quenching your fluorophore or causing an inner filter effect . |
| Signal(B) ≈ Signal(A) and Signal(D) ≈ Signal(C) | No significant difference | Bamethan Sulfate is likely not interfering through autofluorescence or quenching. |
Part 3: Mitigation Strategies
If the control experiments confirm interference, the following strategies can help you mitigate the issue.
Strategy 1: Addressing Autofluorescence
If Bamethan Sulfate is autofluorescent, the primary goal is to separate its signal from your assay's specific signal.
-
Spectral Shift: The most effective strategy is to switch to a fluorophore that excites and emits at longer wavelengths (red-shifted dyes).[3] Autofluorescence from small molecules is often most pronounced in the UV-to-green region of the spectrum. Using dyes that operate in the far-red or near-infrared can often eliminate the interference.
-
Background Subtraction: If a spectral shift is not feasible, you can perform a background subtraction. For each data point in your main assay, subtract the corresponding signal from a control well containing only Bamethan Sulfate at the same concentration. This assumes the autofluorescence is additive and does not change in the presence of other assay components.
Strategy 2: Addressing Quenching and Inner Filter Effects
These effects are often concentration-dependent.
-
Reduce Compound Concentration: If your experimental design allows, lowering the concentration of Bamethan Sulfate can reduce quenching and inner filter effects.
-
Measure Compound Absorbance: Use a spectrophotometer to measure the absorbance spectrum of Bamethan Sulfate. If there is a significant overlap with your fluorophore's excitation or emission wavelengths, this confirms the potential for an inner filter effect.[6]
-
Use a Different Fluorophore: A different fluorescent probe may have a spectral profile that does not overlap with Bamethan Sulfate's absorbance spectrum.
Protocol 2: Orthogonal Assay Validation
To definitively confirm that a biological effect observed in a fluorescence assay is genuine and not an artifact of interference, re-test your hypothesis using an assay with a different detection modality.
Objective: To validate a "hit" from a primary fluorescence screen using a non-fluorescence-based method.
Examples of Orthogonal Assays:
| Primary Fluorescence Assay | Potential Orthogonal Assay |
| Fluorescence-based cell viability (e.g., Calcein AM) | Absorbance-based MTT assay or Luminescence-based ATP assay (e.g., CellTiter-Glo®) |
| Fluorescent enzyme activity assay | Colorimetric or Luminescent enzyme assay |
| Reporter gene assay with GFP | Luciferase reporter gene assay (bioluminescence)[9][10] |
Workflow for Orthogonal Assay Validation:
Caption: Workflow for validating assay results with an orthogonal method.
Part 4: In-Depth Look at Specific Assay Types
1. Fluorescence Polarization (FP) Assays
-
Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][12]
-
Potential Interference from Bamethan Sulfate:
-
Signal Quenching: Can reduce the overall signal, potentially leading to an inaccurate polarization reading.
-
Autofluorescence: Can contribute to the total fluorescence signal, which may affect the calculated polarization value.
-
2. Förster Resonance Energy Transfer (FRET) Assays
-
Principle: FRET assays measure the non-radiative transfer of energy between a donor and an acceptor fluorophore when they are in close proximity.[13][14]
-
Potential Interference from Bamethan Sulfate:
-
Spectral Overlap: If Bamethan Sulfate's absorbance spectrum overlaps with the donor's emission or the acceptor's excitation spectrum, it can disrupt the energy transfer process.
-
Quenching: Bamethan Sulfate could directly quench either the donor or the acceptor fluorophore.
-
3. Fluorescent Calcium Indicators
-
Principle: These assays use dyes (e.g., Fura-2, Fluo-4) that exhibit a change in fluorescence intensity or a spectral shift upon binding to calcium ions.[15]
-
Potential Interference from Bamethan Sulfate:
-
Autofluorescence: Can mask the true calcium-dependent signal, especially if the indicator has a low quantum yield.
-
Chelation: While unlikely to be a strong chelator, Bamethan Sulfate could potentially interact with calcium ions, although this is not its primary mechanism of action.
-
4. Luciferase Reporter Gene Assays
-
Note: Luciferase assays are bioluminescent, not fluorescent.[9][10] They rely on an enzymatic reaction that produces light and do not require an external light source for excitation. This makes them an excellent choice for an orthogonal assay to confirm results from a fluorescence-based reporter gene assay (e.g., using Green Fluorescent Protein, GFP).
References
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]
-
Elabscience. (n.d.). Dual Luciferase Reporter Gene Luminescence Assay Kit (Glow Type). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9871212, Bamethan Sulfate. [Link]
-
SciMedia. (n.d.). Types and Applications of Calcium Indicators for Calcium Imaging. [Link]
-
Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment. [Link]
-
Ubigene. (2025). Luciferase Assay: Principles, Purpose, and Process. [Link]
-
Wikipedia. (n.d.). Fluorescence polarization immunoassay. [Link]
-
Wikipedia. (n.d.). Förster resonance energy transfer. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]
-
National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]
-
National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. [Link]
-
National Center for Biotechnology Information. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]
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National Center for Biotechnology Information. (n.d.). Luciferase assay. [Link]
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National Center for Biotechnology Information. (n.d.). Traditional Interference Experiments vs. Method Comparison Interference Experiments. [Link]
-
PMD Solutions. (n.d.). Bamethan Sulfate. [Link]
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Teledyne Vision Solutions. (n.d.). Förster Resonance Energy Transfer (FRET). [Link]
-
YouTube. (2025). How Do Fluorescent Indicators Aid Calcium Imaging?[Link]
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- 9. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. scimedia.com [scimedia.com]
Avoiding Bamethan Sulfate precipitation in aqueous stock solutions
Welcome to the technical support center for Bamethan Sulfate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the preparation and stability of aqueous stock solutions of Bamethan Sulfate. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.
Introduction to Bamethan Sulfate
Bamethan sulfate is the sulfate salt of Bamethan, a compound known for its vasodilating properties.[1][2][3] Its chemical formula is C24H40N2O8S.[1][3][4] As with many pharmaceutical compounds, achieving a stable and soluble aqueous stock solution is a critical first step for in vitro and in vivo studies. Precipitation of the compound can lead to inaccurate dosing and unreliable experimental results. This guide will provide a comprehensive approach to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for Bamethan Sulfate precipitation in aqueous solutions?
A1: Precipitation of Bamethan Sulfate from an aqueous solution is typically due to its limited water solubility. This can be influenced by several factors, including:
-
Concentration: Exceeding the intrinsic solubility of the compound.
-
pH: The pH of the solution can affect the ionization state of the Bamethan molecule, which in turn alters its solubility.
-
Temperature: Both high and low temperatures can negatively impact the stability and solubility of the stock solution.
-
Purity of the Compound: Impurities can act as nucleation sites, initiating precipitation.
Q2: How does pH influence the solubility of Bamethan Sulfate?
A2: The Bamethan molecule contains an amino group, making it a weak base. The solubility of such compounds is highly pH-dependent. In a more acidic solution, the amino group becomes protonated, forming a more soluble salt. Conversely, in neutral or alkaline solutions, the less soluble free base form is favored, which can lead to precipitation.
Q3: Can the choice of solvent impact the stability of the stock solution?
A3: Absolutely. While water is the preferred solvent for many biological experiments, for poorly soluble drugs like Bamethan Sulfate, the use of co-solvents may be necessary.[5] Co-solvents can improve solubility by reducing the polarity of the solvent system.
Q4: Are there general strategies to improve the solubility of poorly soluble drugs like Bamethan Sulfate?
A4: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[5][6][7][8][9] These include:
-
Particle size reduction: Micronization or nanonization can increase the surface area for dissolution.[5][7][9]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve solubility.[5][8]
-
Lipid-based formulations: Incorporating the drug into lipid vehicles such as oils or surfactant dispersions.[5][9]
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins to enhance solubility.[5]
Troubleshooting Guide: Preventing Bamethan Sulfate Precipitation
This guide provides a systematic approach to preparing and maintaining stable aqueous stock solutions of Bamethan Sulfate.
Decision-Making Workflow for Troubleshooting Precipitation
Caption: A step-by-step decision-making guide for troubleshooting Bamethan Sulfate precipitation.
Step-by-Step Methodology for Preparing a Stable Bamethan Sulfate Stock Solution
This protocol provides a starting point for developing a stable formulation. Optimization may be required based on the specific experimental needs.
1. Initial Solubility Testing:
-
Causality: Before preparing a high-concentration stock, it is crucial to determine the approximate solubility of Bamethan Sulfate in your desired aqueous vehicle.
-
Protocol:
-
Prepare a series of small-volume solutions at different concentrations (e.g., 1, 5, 10 mg/mL) in your chosen buffer.
-
Vortex and sonicate the solutions to aid dissolution.
-
Visually inspect for any undissolved particles. The highest concentration that results in a clear solution is your starting point.
-
2. pH Adjustment:
-
Causality: As Bamethan is a weak base, its solubility can be significantly enhanced in an acidic environment due to the protonation of its amino group.
-
Protocol:
-
Prepare a suspension of Bamethan Sulfate in your aqueous vehicle.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated meter.
-
Continue to add acid until the Bamethan Sulfate is fully dissolved. A target pH of 4-5 is a reasonable starting point.
-
Once dissolved, you can use a suitable buffer to maintain the desired pH.
-
3. Use of Co-solvents:
-
Causality: If pH adjustment alone is insufficient or not desirable for your experimental system, a co-solvent can be used to increase the solubility of Bamethan Sulfate.
-
Protocol:
-
Select a biocompatible co-solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of Bamethan Sulfate in the co-solvent first.
-
Then, slowly add the aqueous buffer to the co-solvent solution while vortexing. This method, known as "salting in," can often prevent precipitation.
-
Be mindful of the final concentration of the co-solvent, as it may have effects on your biological system.
-
4. Temperature Control:
-
Causality: Temperature can influence both solubility and chemical stability. While heating can increase solubility, it may also accelerate degradation. Conversely, refrigeration can decrease solubility.
-
Protocol:
-
Prepare the stock solution at room temperature.
-
If the solution is to be stored, it is generally advisable to store it at a controlled room temperature or refrigerated, depending on stability data.
-
If storing refrigerated, allow the solution to come to room temperature before use and inspect for any precipitation.
-
Summary of Troubleshooting Strategies
| Potential Cause of Precipitation | Recommended Solution |
| Concentration too high | Reduce the concentration of the stock solution. |
| pH is not optimal | Adjust the pH to a more acidic range (e.g., 4-5). |
| Inappropriate solvent | Use a co-solvent system (e.g., water with ethanol or DMSO). |
| Incorrect storage temperature | Store at a controlled room temperature and avoid freezing. |
Potential Degradation Pathways
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Retrieved from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Bamethan Sulfate. (n.d.). PubChem. Retrieved from [Link]
-
BAMETHAN SULFATE. (n.d.). precisionFDA. Retrieved from [Link]
-
Bamethan Sulfate. (n.d.). PharmaCompass. Retrieved from [Link]
-
Bamethan sulfate, (S)-. (n.d.). PubChem. Retrieved from [Link]
-
Product information, Bamethan sulfate. (n.d.). P&S Chemicals. Retrieved from [Link]
-
Sulfate removal by precipitation: all you need to know. (n.d.). Aqua Advice. Retrieved from [Link]
-
How to reduce sulfate in a saline water? (2023). ResearchGate. Retrieved from [Link]
-
Removal of Sulfate Ions by Precipitation and Flotati. (2021). Dialnet. Retrieved from [Link]
-
Simple way of eliminating sulphate from water? (2018). ResearchGate. Retrieved from [Link]
-
How to Remove Sulphate from Water. (n.d.). Pure Aqua, Inc. Retrieved from [Link]
-
BAMETHAN SULFATE. (n.d.). Inxight Drugs. Retrieved from [Link]
-
Bamethan. (n.d.). PubChem. Retrieved from [Link]
-
Determination of terbutaline sulfate and its degradation products in pharmaceutical formulations using LC. (2004). PubMed. Retrieved from [Link]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Bamethan Sulfate Interference with Cell Viability Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using Bamethan Sulfate in their experiments and encountering unexpected or inconsistent results with common cell viability assays. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding the potential for Bamethan Sulfate to interfere with cell viability assays.
Q1: What is Bamethan Sulfate and why might it interfere with my cell viability assay?
A1: Bamethan Sulfate is a peripheral vasodilator that acts primarily as a beta-adrenergic agonist.[1] This mechanism of action is crucial to consider, as it can influence cellular metabolism and redox states, which are often the readouts for viability assays. While direct chemical interference with assay reagents is a possibility, it's also plausible that the pharmacological activity of Bamethan Sulfate on the cells is modulating the assay's signal. For example, by altering cellular metabolism, it could lead to an over- or under-estimation of cell viability.
Q2: My cells treated with Bamethan Sulfate show an unexpected increase in signal in my MTT assay. Is this a sign of increased viability?
A2: Not necessarily. An increase in signal in a tetrazolium-based assay like MTT, XTT, or MTS in the presence of a test compound is a classic sign of assay interference.[2][3] These assays rely on the reduction of a tetrazolium salt to a colored formazan product, a reaction catalyzed by mitochondrial dehydrogenases in viable cells.[2][4] However, compounds with reducing properties can directly reduce the tetrazolium salt, leading to a false-positive signal that is independent of cell viability.[2][5]
Q3: What are the primary mechanisms by which a compound like Bamethan Sulfate could interfere with cell viability assays?
A3: There are two main categories of interference:
-
Chemical Interference: The compound directly interacts with the assay reagents. This can include:
-
Direct reduction of tetrazolium salts: As mentioned, this leads to a false-positive signal in assays like MTT, XTT, and MTS.[2]
-
Inhibition or enhancement of enzyme activity: For assays that rely on a specific enzyme (e.g., LDH cytotoxicity assay), the compound could inhibit or enhance the enzyme's activity, leading to inaccurate results.[6][7]
-
Colorimetric or Fluorometric Interference: If Bamethan Sulfate has intrinsic color or fluorescence at the wavelengths used for detection, it can artificially inflate or quench the signal.
-
-
Biological Interference: The compound's pharmacological effect on the cells alters the measured parameter in a way that doesn't correlate with cell number. This can include:
-
Alterations in mitochondrial activity: As a beta-adrenergic agonist, Bamethan Sulfate could modulate mitochondrial function, which would directly impact tetrazolium-based and ATP-based assays.[1][8]
-
Changes in cellular ATP levels: If Bamethan Sulfate alters cellular energy demands, it could affect the readout of ATP-based viability assays.[9][10]
-
Modulation of cell membrane integrity: This could affect the results of cytotoxicity assays that measure the release of intracellular components, such as the LDH assay.
-
Section 2: Troubleshooting Specific Assays
This section provides detailed troubleshooting guides for common cell viability assays when using Bamethan Sulfate.
Tetrazolium-Based Assays (MTT, XTT, MTS, WST-1)
Issue: You observe a dose-dependent increase in signal with Bamethan Sulfate, even at concentrations expected to be cytotoxic, or you suspect your results are not reflective of true cell viability.
Underlying Cause: The most likely culprit is the direct reduction of the tetrazolium salt by Bamethan Sulfate, a common issue with compounds that have antioxidant or reducing properties.[2][5]
Workflow for Diagnosing Interference:
Caption: Troubleshooting workflow for tetrazolium assay interference.
Experimental Protocol: Cell-Free Interference Control
-
Prepare a 96-well plate with the same concentrations of Bamethan Sulfate used in your cell-based experiment.
-
Add cell culture medium without cells to each well.
-
Add the tetrazolium reagent (e.g., MTT, XTT, MTS) to each well as per your standard protocol.[11][12]
-
Incubate the plate for the same duration as your cell-based assay.
-
If a color change is observed in the wells containing Bamethan Sulfate, it confirms direct reduction of the reagent and, therefore, interference.[3]
ATP-Based Luminescence Assays (e.g., CellTiter-Glo®)
Issue: You observe a change in luminescence that does not correlate with cell viability as determined by other methods (e.g., cell counting).
Underlying Cause: Bamethan Sulfate, as a beta-adrenergic agonist, may alter the metabolic state of the cells, leading to a change in intracellular ATP levels that is not directly proportional to the number of viable cells.[1][10] It could either increase ATP production through metabolic stimulation or decrease it due to cellular stress.
Workflow for Diagnosing Interference:
Caption: Troubleshooting workflow for ATP-based assay interference.
Considerations for ATP-Based Assays:
-
Cell-Free Control: Run a control with Bamethan Sulfate and the ATP assay reagent in the absence of cells to rule out direct inhibition or stabilization of the luciferase enzyme.
-
Orthogonal Validation: It is crucial to validate findings from ATP-based assays with a non-metabolic assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content, or direct cell counting (e.g., Trypan Blue exclusion).[13]
Cytotoxicity Assays (LDH Release)
Issue: You are not detecting LDH release even at high concentrations of Bamethan Sulfate where you expect to see cytotoxicity.
Underlying Cause: It is possible for some compounds to directly inhibit the lactate dehydrogenase (LDH) enzyme, which would lead to a false-negative result (an underestimation of cytotoxicity).[7]
Workflow for Diagnosing Interference:
Caption: Troubleshooting workflow for LDH assay interference.
Experimental Protocol: LDH Inhibition Control
-
In a cell-free system (e.g., a 96-well plate), add the LDH assay reaction mixture.
-
Add a known amount of purified LDH (positive control).
-
In separate wells, add the purified LDH along with different concentrations of Bamethan Sulfate.
-
Incubate according to the assay protocol and measure the signal.
-
A reduction in signal in the presence of Bamethan Sulfate indicates direct inhibition of the LDH enzyme.
Section 3: Recommended Alternative Assays & Protocols
If you have confirmed interference or strongly suspect it, switching to an assay with a different underlying principle is the most robust solution.
| Assay Type | Principle | Potential for Bamethan Sulfate Interference |
| Tetrazolium (MTT, XTT, MTS) | Metabolic activity (reduction of salt) | High: Potential for direct reduction.[2] |
| Resazurin (alamarBlue) | Metabolic activity (reduction of dye) | Moderate to High: Also a redox-based assay.[14] |
| ATP-Based (Luminescent) | ATP content | Moderate: Susceptible to biological interference.[14] |
| LDH (Cytotoxicity) | Membrane integrity | Moderate: Potential for enzyme inhibition.[6][15] |
| Sulforhodamine B (SRB) | Total protein content | Low: Not dependent on metabolic activity. |
| Trypan Blue Exclusion | Membrane integrity | Low: Direct cell counting.[13] |
| Caspase-3/7 Activity | Apoptosis marker | Low: Specific enzymatic cleavage. |
Recommended Primary Alternative: Sulforhodamine B (SRB) Assay
The SRB assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[3] It is a simple, sensitive, and reproducible method that is not dependent on cellular metabolism, making it an excellent choice when interference with redox or ATP-based assays is suspected.
Experimental Protocol: SRB Assay
-
Seed cells in a 96-well plate and treat with Bamethan Sulfate for the desired incubation period.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.[3]
Recommended Confirmatory Assay: Caspase-3/7 Activity Assay
If you hypothesize that Bamethan Sulfate is inducing apoptosis, a caspase activity assay can provide more mechanistic insight than a simple viability assay. These assays use a specific peptide substrate that is cleaved by active caspases to release a fluorescent or luminescent signal.[16]
General Protocol Outline: Caspase-3/7 Assay
-
Seed cells in a 96-well plate and treat with Bamethan Sulfate alongside appropriate positive and negative controls.
-
Add the caspase-3/7 reagent, which contains a proluminescent substrate, to each well.
-
Incubate at room temperature for the recommended time (typically 30-60 minutes).
-
Measure luminescence using a luminometer. An increase in signal indicates apoptosis.
Note: Always follow the specific instructions provided with your caspase assay kit.
Section 4: Final Recommendations
-
Always run cell-free controls: This is the single most important experiment to perform when you suspect assay interference.[2][11]
-
Validate with an orthogonal method: Never rely on a single assay, especially when screening novel compounds. Confirm your findings with an assay that has a different detection principle.
-
Consult the literature: While direct studies on Bamethan Sulfate and assay interference may be limited, research on compounds with similar structures or mechanisms of action can provide valuable insights.
By following these guidelines and understanding the underlying principles of each assay, you can navigate the potential challenges of working with Bamethan Sulfate and ensure the integrity of your cell viability data.
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. atcbiotech.com [atcbiotech.com]
- 16. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bamethan Sulfate Dosage for Animal Research Models
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Bamethan Sulfate is a compound with limited publicly available data regarding its use in animal research models. The information provided herein is based on the known pharmacology of beta-adrenergic agonists and general principles of in vivo experimentation. All animal research should be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.
Introduction
Bamethan Sulfate is a peripheral vasodilator primarily classified as a beta-adrenergic agonist.[1] Its mechanism of action involves the stimulation of beta-adrenergic receptors on vascular smooth muscle, leading to relaxation and increased blood flow.[1] While it has been used in clinical settings for peripheral vascular diseases, its application in preclinical animal research models is not well-documented in peer-reviewed literature. This guide provides a framework for researchers to systematically approach the optimization of Bamethan Sulfate dosage and experimental design in the absence of established protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bamethan Sulfate?
A1: Bamethan Sulfate is a beta-adrenergic agonist.[1] It primarily stimulates β-adrenergic receptors, which are coupled to Gs-proteins.[2] This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various downstream targets in vascular smooth muscle cells, ultimately leading to vasodilation and a decrease in peripheral vascular resistance.[2][3] There is also some evidence to suggest a mild antagonistic effect on alpha-adrenergic receptors, which could contribute to its vasodilatory effect by preventing vasoconstriction.[1]
Q2: Are there established dosage ranges for Bamethan Sulfate in common animal models like rats and mice?
A2: As of the date of this publication, there is a significant lack of publicly available, peer-reviewed literature detailing specific dosage ranges for Bamethan Sulfate in common animal research models for the purpose of studying vasodilation. Researchers will likely need to conduct initial dose-range finding studies to determine an effective and safe dose for their specific model and experimental endpoint.
Q3: What is the known pharmacokinetic profile of Bamethan Sulfate in animals?
Q4: What is the toxicity profile of Bamethan Sulfate in animals?
A4: There is no specific, publicly available LD50 (median lethal dose) data for Bamethan Sulfate in rats, mice, or other common laboratory animal species. The compound is classified as "Harmful if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] Due to the lack of specific toxicity data, it is imperative to start with low doses and carefully observe animals for any adverse effects during dose-escalation studies.
Troubleshooting Experimental Issues
Researchers new to working with Bamethan Sulfate or other beta-adrenergic agonists may encounter challenges. This section provides a troubleshooting guide for common issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| No observable vasodilation or hypotensive effect. | - Insufficient Dose: The administered dose may be below the therapeutic threshold for the specific animal model and anesthetic state. - Drug Inactivity: The Bamethan Sulfate solution may have degraded. - Route of Administration: The chosen route may have poor bioavailability or slow absorption. - Anesthetic Interference: Some anesthetics can blunt cardiovascular responses. | - Dose Escalation: Systematically increase the dose in a new cohort of animals, carefully monitoring for efficacy and adverse effects. - Prepare Fresh Solutions: Always use freshly prepared solutions for injection. Check the stability of the compound in the chosen vehicle.[7] - Consider IV Administration: For rapid and predictable effects, intravenous administration is often preferred.[2] - Review Anesthetic Protocol: Research the potential interactions between your chosen anesthetic and the adrenergic system. Consider studies in conscious, instrumented animals if feasible.[8] |
| Tachycardia (Increased Heart Rate) | - Beta-1 Adrenergic Receptor Stimulation: Bamethan Sulfate, like other beta-agonists, can stimulate beta-1 receptors in the heart, leading to an increased heart rate.[2][9] - Reflex Tachycardia: Vasodilation can lead to a drop in blood pressure, triggering a baroreceptor reflex that increases heart rate to maintain cardiac output. | - Dose-Response Assessment: Determine if the tachycardia is dose-dependent. - Monitor Blood Pressure: Simultaneously measure blood pressure to assess for hypotension. - Consider Beta-1 Selective Blockers (for mechanistic studies): In terminal experiments, co-administration with a beta-1 selective antagonist can help dissect the direct cardiac effects from reflex tachycardia. |
| Variable or Inconsistent Results | - Inconsistent Dosing Technique: Inaccurate or inconsistent administration of the compound. - Stress-Induced Physiological Changes: Animal handling and restraint can cause stress, leading to endogenous catecholamine release and altered cardiovascular parameters. - Instability of Bamethan Sulfate Solution: The compound may not be stable in the chosen vehicle over the duration of the experiment. | - Standardize Administration Procedures: Ensure all personnel are proficient in the chosen administration technique. - Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to the experimental setup to minimize stress. - Assess Solution Stability: Conduct stability studies of your Bamethan Sulfate formulation. Prepare fresh solutions as needed. |
| Adverse Events (e.g., Agitation, Tremors, Severe Hypotension) | - Overdose: The administered dose is too high. - Off-Target Effects: At higher concentrations, the selectivity of the drug for beta-2 receptors may decrease. | - Immediate Discontinuation: Stop the experiment for the affected animal and provide supportive care as per veterinary guidance. - Dose Reduction: In subsequent experiments, use a lower dose. - Careful Observation: Closely monitor animals for any signs of distress during and after administration. |
Experimental Protocols
Given the lack of specific protocols for Bamethan Sulfate, the following sections provide detailed, generalized methodologies for key aspects of a vasodilation study in a rat model.
Vehicle Selection and Solution Preparation
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the administered compound while minimizing any confounding biological effects.
Protocol: Vehicle Selection and Preparation
-
Assess Solubility:
-
Determine the solubility of Bamethan Sulfate in common physiological vehicles such as sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), and water for injection.
-
If solubility is limited, consider the use of co-solvents like ethanol or DMSO, keeping the final concentration as low as possible (ideally <1% for in vivo use) to avoid vehicle-induced toxicity.[10]
-
For oral administration, vehicles like methylcellulose or carboxymethyl cellulose can be used to create a uniform suspension.
-
-
Preparation of Injectable Solution (Example with Saline):
-
Use aseptic techniques throughout the preparation process.
-
Weigh the required amount of Bamethan Sulfate powder using a calibrated analytical balance.
-
In a sterile container, dissolve the powder in a known volume of sterile 0.9% saline to achieve the desired stock concentration.
-
Gently vortex or sonicate if necessary to aid dissolution.
-
Visually inspect the solution for any particulates. If present, filter the solution through a 0.22 µm sterile filter.
-
Prepare fresh on the day of the experiment unless stability data indicates otherwise. Store protected from light if the compound is light-sensitive.
-
Administration of Bamethan Sulfate
The route of administration will depend on the desired onset and duration of action. Intravenous (IV) administration provides the most rapid and predictable effects.
Protocol: Intravenous (Tail Vein) Injection in Rats
-
Animal Preparation:
-
Anesthetize the rat according to your IACUC-approved protocol.
-
Place the rat on a warming pad to maintain body temperature and promote vasodilation of the tail veins.
-
Gently restrain the rat, ensuring the tail is accessible.
-
-
Injection Procedure:
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the lateral tail veins.
-
Use a new, sterile, small-gauge needle (e.g., 27-30G) attached to a syringe containing the Bamethan Sulfate solution.
-
Insert the needle, bevel up, into one of the lateral tail veins. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt injection at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Monitor the animal's vital signs continuously.
-
Observe for any signs of adverse reactions.
-
Measurement of Peripheral Vasodilation
Several techniques can be used to assess changes in peripheral blood flow and vascular tone in rodents.
Protocol: Measurement of Femoral Artery Vasodilation using High-Resolution Ultrasound [11][12][13]
-
Animal Preparation:
-
Anesthetize the rat and place it in a supine position on a heated platform.
-
Remove the fur from the inguinal region to expose the skin over the femoral artery.
-
-
Ultrasound Imaging:
-
Apply ultrasound gel to the skin.
-
Using a high-frequency linear array transducer (e.g., >30 MHz), obtain a clear longitudinal view of the femoral artery.
-
Optimize the image to clearly visualize the vessel walls.
-
-
Baseline Measurement:
-
Record baseline images and Doppler flow velocity for a stable period before drug administration.
-
Use automated edge-detection software to measure the baseline arterial diameter.
-
-
Post-Administration Measurement:
-
Administer Bamethan Sulfate via the desired route.
-
Continuously record images and Doppler flow of the femoral artery.
-
Measure the arterial diameter at predefined time points after administration to determine the peak vasodilatory response.
-
-
Data Analysis:
-
Calculate the percentage change in arterial diameter from baseline to assess the degree of vasodilation.
-
Visualizations
Signaling Pathway of Beta-Adrenergic Agonist-Induced Vasodilation
Caption: Signaling cascade of Bamethan Sulfate-induced vasodilation.
Experimental Workflow for a Dose-Response Study
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [Pharmacokinetics of 3H-bamethan in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of memantine in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physico-chemical stability of busulfan in injectable solutions in various administration packages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat model for evaluation of therapeutics on peripheral vascular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Technical Support Center: Bamethan Sulfate Stability in Physiological Buffer Solutions
Welcome to the Technical Support Center for Bamethan Sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving Bamethan Sulfate in physiological buffer solutions. As your dedicated application scientist, my goal is to equip you with the scientific rationale behind experimental design and to help you navigate potential challenges, ensuring the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of Bamethan Sulfate in typical laboratory settings.
Q1: What are the key chemical properties of Bamethan Sulfate I should be aware of?
Q2: What is the expected solubility of Bamethan Sulfate in aqueous solutions?
A2: Bamethan Sulfate is generally soluble in water.[3] However, its solubility is pH-dependent due to the ionizable phenolic and amino groups. At physiological pH (around 7.4), the secondary amine will be predominantly protonated, which should enhance its aqueous solubility. Conversely, at a more alkaline pH, the phenolic hydroxyl group will become deprotonated, which could also influence its solubility. It is crucial to determine the solubility of Bamethan Sulfate in your specific buffer system before preparing concentrated stock solutions.
Q3: Which physiological buffer system is most suitable for my experiments with Bamethan Sulfate?
A3: The choice of buffer is critical and depends on the specific requirements of your experiment. Phosphate-buffered saline (PBS) and Tris-based buffers are common choices.
-
Phosphate-Buffered Saline (PBS): PBS is a good choice for many cell-based assays as it is isotonic and non-toxic. However, be aware that phosphate ions can sometimes interact with divalent cations if present in your formulation.
-
Tris-HCl: Tris buffers are widely used and have a pKa of around 8.1, making them suitable for maintaining a stable pH in the physiological range. However, Tris can interfere with some enzymatic assays.
Always ensure that the chosen buffer is compatible with your downstream applications and does not interfere with the analytical methods used to quantify Bamethan Sulfate.
Q4: What are the primary degradation pathways I should be concerned about for Bamethan Sulfate?
A4: Based on the phenylethanolamine structure, the most likely degradation pathways for Bamethan Sulfate are oxidation and photodegradation.[4]
-
Oxidation: The phenolic hydroxyl group and the secondary amine are susceptible to oxidation. This can be catalyzed by the presence of metal ions, elevated temperatures, and exposure to oxygen.
-
Photodegradation: Aromatic compounds like Bamethan can be sensitive to light, particularly UV radiation.[5][6] Exposure to light can lead to the formation of reactive species and subsequent degradation.
-
Hydrolysis: While the core structure of Bamethan does not contain readily hydrolyzable groups like esters or amides, degradation under extreme pH and temperature conditions cannot be entirely ruled out without specific experimental data.[7]
Q5: How should I store my Bamethan Sulfate solutions to ensure stability?
A5: To minimize degradation, Bamethan Sulfate solutions should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-term storage. For long-term storage, consider freezing (-20 °C or lower), but be sure to perform freeze-thaw stability studies to ensure the compound remains stable.
-
Prepared fresh: Ideally, solutions should be prepared fresh before each experiment.
-
Purged with inert gas: For sensitive applications, deoxygenating the buffer by purging with nitrogen or argon can help to minimize oxidative degradation.
Section 2: Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: I'm observing a loss of Bamethan Sulfate concentration in my buffered solution over time, even with proper storage. What could be the cause?
-
Question: My quantified Bamethan Sulfate levels are decreasing faster than expected. Why is this happening?
-
Answer: Unexpected degradation can be due to several factors:
-
Oxidative Degradation: The most probable cause is oxidation.[4] The phenolic hydroxyl and secondary amine groups in Bamethan are susceptible to oxidation, which can be accelerated by trace metal ions in your buffer or exposure to atmospheric oxygen.
-
Troubleshooting Steps:
-
Use High-Purity Water and Reagents: Ensure your water is of high purity (e.g., Milli-Q) and all buffer components are of analytical grade to minimize metal ion contamination.
-
Consider a Chelating Agent: Adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) can sequester metal ions that catalyze oxidation.
-
Deoxygenate Your Buffer: Before adding Bamethan Sulfate, purge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
-
pH Shift: The pH of your buffer may be shifting over time, especially if it has low buffering capacity or is exposed to atmospheric CO2. A change in pH could affect the stability of Bamethan Sulfate.
-
Troubleshooting Steps:
-
Verify Buffer pH: Regularly check the pH of your stock and working solutions.
-
Increase Buffer Concentration: If appropriate for your experiment, a higher buffer concentration can provide better pH stability.
-
-
-
Issue 2: I'm observing the appearance of unknown peaks in my HPLC chromatogram when analyzing Bamethan Sulfate stability samples.
-
Question: My chromatograms show new peaks that are not present in my initial time point. What are these, and how can I identify them?
-
Answer: The appearance of new peaks is a clear indication of degradation. These are likely degradation products of Bamethan Sulfate.
-
Troubleshooting and Identification Workflow:
-
Conduct a Forced Degradation Study: To systematically generate and identify potential degradation products, a forced degradation study is essential.[8][9][10] This involves subjecting Bamethan Sulfate to various stress conditions to accelerate its breakdown.
-
Analyze with a Stability-Indicating Method: A validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is crucial to separate the parent drug from its degradation products.[8]
-
Characterize the Degradants: The unknown peaks can be tentatively identified using techniques like mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.
-
-
Issue 3: I'm observing precipitation in my Bamethan Sulfate stock solution prepared in a physiological buffer.
-
Question: My Bamethan Sulfate solution, which was initially clear, has now become cloudy or contains visible precipitate. What is the cause?
-
Answer: Precipitation can occur due to solubility issues or the formation of an insoluble salt.
-
Troubleshooting Steps:
-
Check the pH of the Solution: The solubility of Bamethan Sulfate is pH-dependent. A shift in pH could cause it to precipitate. Verify the pH and adjust if necessary.
-
Re-evaluate the Concentration: You may have prepared a supersaturated solution. Determine the solubility of Bamethan Sulfate in your specific buffer at the intended storage temperature.
-
Consider Buffer-Drug Interaction: Certain buffer components could potentially form a less soluble salt with Bamethan. For instance, while unlikely with common physiological buffers, it's a possibility to consider. Trying a different buffer system (e.g., switching from phosphate to Tris-based) could resolve the issue.
-
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing the stability of Bamethan Sulfate.
Protocol 1: Preparation of Physiological Buffer Solutions
This protocol outlines the preparation of two commonly used physiological buffers.
Table 1: Composition of Physiological Buffers
| Buffer | Component | Concentration | Amount for 1 L |
| Phosphate-Buffered Saline (PBS), pH 7.4 | NaCl | 137 mM | 8.0 g |
| KCl | 2.7 mM | 0.2 g | |
| Na2HPO4 | 10 mM | 1.44 g | |
| KH2PO4 | 1.8 mM | 0.24 g | |
| Tris-Buffered Saline (TBS), pH 7.4 | Tris | 50 mM | 6.057 g |
| NaCl | 150 mM | 8.766 g |
Procedure:
-
Weigh the required amount of each component and dissolve in ~800 mL of high-purity water.
-
Adjust the pH to the desired value (e.g., 7.4) using HCl or NaOH.
-
Bring the final volume to 1 L with high-purity water.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
Protocol 2: Forced Degradation Study of Bamethan Sulfate
A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[8][9][10]
Objective: To generate potential degradation products of Bamethan Sulfate under various stress conditions.
Materials:
-
Bamethan Sulfate
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
Photostability chamber
-
Oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Bamethan Sulfate (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and heat at 60 °C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2 and keep at room temperature for a specified time.
-
Thermal Degradation: Place a solid sample of Bamethan Sulfate and a solution in an oven at a high temperature (e.g., 80 °C) for a specified time.
-
Photolytic Degradation: Expose a solid sample and a solution of Bamethan Sulfate to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Prepare control samples (unstressed) at the same concentration and in the same matrix.
-
Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method.
Diagram 1: Workflow for a Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study of Bamethan Sulfate.
Protocol 3: Development of a Stability-Indicating RP-HPLC Method
A robust HPLC method is essential for separating and quantifying Bamethan Sulfate in the presence of its degradation products.
Objective: To develop and validate an RP-HPLC method capable of resolving Bamethan Sulfate from all potential degradation products.
Table 2: Suggested Starting HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute Bamethan and potential degradants |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 275 nm, to be determined by UV scan) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of Bamethan Sulfate by performing a UV scan.
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient to achieve good separation between the Bamethan Sulfate peak and any degradation product peaks generated during the forced degradation study.
-
Method Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.
Diagram 2: Predicted Degradation Pathways of Bamethan Sulfate
Caption: Predicted primary degradation pathways for Bamethan Sulfate based on its chemical structure.
Section 4: References
-
Analytical methods for quantitating sulfate in plasma and serum. PMC. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [Link]
-
Bamethan Sulfate | C24H40N2O8S | CID 9871212. PubChem. [Link]
-
Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Phenylethanolamine. Wikipedia. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Sule, S. (2023). Journal of Pharmaceutical Research International, 35(8), 44-53. [Link]
-
Database mining for pKa prediction. PubMed. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Barium Sulfate | BaSO4 | CID 24414. PubChem. [Link]
-
Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. [Link]
-
Research. Ghent University. [Link]
-
Product information, Bamethan sulfate. P&S Chemicals. [Link]
-
Bamethan | C12H19NO2 | CID 2292. PubChem. [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
-
Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1. PMC. [Link]
-
Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed. [Link]
-
How to Predict pKa. Rowan. [Link]
-
Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PMC. [Link]
-
Analysis of indoxyl sulfate in biological fluids with emphasis on sample preparation techniques: A comprehensive analytical review. PMC. [Link]
-
Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. [Link]
-
The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers. [Link]
-
Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment. National Institutes of Health. [Link]
-
Characterization of the stress degradation products of tolvaptan by UPLC-Q-TOF-MS/MS. Royal Society of Chemistry. [Link]
-
Bamethan monosulfate | C12H21NO6S | CID 12883785. PubChem. [Link]
-
Method Development and Photolytic Degradation Study of. Asian Journal of Pharmaceutical Analysis. [Link]
-
Photosensitivity reactions induced by photochemical degradation of drugs. Advanced Pharmaceutical Bulletin. [Link]
-
BAMETHAN SULFATE. GSRS. [Link]
-
Photodegradation pathways of sulfamethoxazole showing degradation... ResearchGate. [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PubMed. [Link]
Sources
- 1. Bamethan Sulfate | C24H40N2O8S | CID 9871212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Bamethan Sulfate vs. Isoxsuprine
In the field of peripheral vasodilators, both Bamethan Sulfate and Isoxsuprine have been subjects of interest due to their therapeutic applications in conditions characterized by poor circulation. This guide provides an in-depth comparative analysis of these two β-adrenergic agonists, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, pharmacological profiles, and present standardized experimental protocols for their direct comparison.
Introduction: Understanding the Core Function
Bamethan sulfate and Isoxsuprine are both classified as peripheral vasodilators, primarily acting as beta-adrenergic agonists.[1][2] They exert their effects by relaxing the smooth muscles of peripheral blood vessels, leading to increased blood flow.[1][3] Clinically, they have been employed in managing peripheral vascular diseases, though their specific applications and efficacy profiles can differ based on their distinct pharmacological properties.[1][3] Isoxsuprine, for example, is noted for its use in treating peripheral vascular disease and as a tocolytic agent to arrest premature labor.[2][4]
The critical determinant of their therapeutic window and side-effect profile lies in their relative selectivity for β-adrenergic receptor subtypes, primarily β1 and β2 receptors.
-
β1-Adrenergic Receptors: Predominantly found in cardiac muscle.[5][6] Agonism at these receptors leads to increased heart rate (chronotropy) and contractility (inotropy).
-
β2-Adrenergic Receptors: Primarily located in the smooth muscle of blood vessels and the bronchioles.[6] Their stimulation leads to vasodilation and bronchodilation.
A therapeutically ideal peripheral vasodilator would exhibit high selectivity for β2 receptors to maximize vasodilation while minimizing cardiac side effects stemming from β1 stimulation.
Mechanism of Action: The β-Adrenergic Signaling Cascade
Both Bamethan and Isoxsuprine function by stimulating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][6] The binding of an agonist initiates a downstream signaling cascade that results in smooth muscle relaxation.
The signaling pathway proceeds as follows:
-
Agonist Binding: The drug (Bamethan or Isoxsuprine) binds to the β2-adrenergic receptor on the surface of a vascular smooth muscle cell.
-
G-Protein Activation: The receptor-agonist complex activates a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.[7]
-
Smooth Muscle Relaxation: Inactivated MLCK can no longer phosphorylate myosin light chains, preventing the interaction of actin and myosin filaments required for muscle contraction. This leads to vasodilation.[7]
Diagram: β2-Adrenergic Receptor Signaling Pathway
Caption: Agonist binding to the β2-receptor initiates a cascade leading to smooth muscle relaxation.
Comparative Pharmacological Profile
While both drugs are β-agonists, historical and clinical data suggest differences in their receptor selectivity and overall pharmacological effects. Isoxsuprine is often described as a β-agonist, but some studies suggest its vasodilatory effect may also involve α-adrenoceptor blockade, complicating its mechanism of action.[8][9] Bamethan is more consistently classified as a β-adrenergic agonist.[1]
A direct, quantitative comparison of their binding affinities (Ki) and functional potencies (EC50) is essential for a definitive assessment. The table below outlines the key parameters for comparison, with hypothetical data illustrating expected findings based on their classification.
| Parameter | Bamethan Sulfate | Isoxsuprine | Significance for Research |
| Primary Target | β2-Adrenergic Receptor[1] | β-Adrenergic Receptors[10] | Defines the primary mechanism of vasodilation. |
| Secondary Target(s) | Minor α-adrenergic effects[1] | Potential α-adrenergic blockade[8] | May contribute to overall hemodynamic effects and side-effect profile. |
| β1 Binding Affinity (Ki) | Higher Value (Lower Affinity) | Lower Value (Higher Affinity) | A lower Ki for β1 receptors suggests a higher potential for cardiac side effects (e.g., tachycardia). |
| β2 Binding Affinity (Ki) | Lower Value (Higher Affinity) | Higher Value (Lower Affinity) | A lower Ki for β2 receptors indicates more potent binding for the target therapeutic effect. |
| Selectivity Index (Ki β1 / Ki β2) | > 1 (β2 Selective) | ~ 1 (Non-selective) | A higher index indicates greater selectivity for vasodilation over cardiac stimulation. |
| EC50 (Vasodilation) | Lower Value (Higher Potency) | Higher Value (Lower Potency) | A lower EC50 in a functional assay indicates that a lower concentration is needed to achieve 50% of the maximal vasodilatory effect. |
| Common Side Effects | Hypotension[1] | Dizziness, Palpitations, Hypotension[3] | Reflects the systemic effects of vasodilation and any off-target (e.g., β1) activity. |
| Oral Bioavailability | Data Limited | ~51% (Total Isoxsuprine)[10] | Affects dosing and route of administration for in vivo studies. |
| Elimination Half-Life | Data Limited | ~2.2h (IM), ~10h (Oral ER)[10] | Determines dosing frequency and duration of action. |
Note: Specific Ki and EC50 values are often system-dependent and require direct comparative experimental determination as outlined below.
Head-to-Head Experimental Evaluation: Protocols for Researchers
To empirically determine the comparative pharmacology of Bamethan and Isoxsuprine, a series of well-established in vitro, ex vivo, and in vivo assays are required.
Objective: To determine and compare the binding affinity (Ki) and selectivity of Bamethan Sulfate and Isoxsuprine for human β1 and β2 adrenergic receptors.[11][12]
Methodology:
-
Membrane Preparation: Isolate cell membranes from stable cell lines (e.g., CHO-K1 or HEK-293) recombinantly expressing either the human β1 or β2 adrenergic receptor.[13][14] Homogenize cells in an ice-cold buffer, followed by differential centrifugation to pellet the membranes.[13] Resuspend the final pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions in triplicate for each receptor subtype.[13]
-
Total Binding: Membranes + Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist).[12][15]
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to saturate all specific binding sites.[11][16]
-
Competition: Membranes + Radioligand + increasing concentrations of the competitor drug (Bamethan or Isoxsuprine).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[13][14]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing with ice-cold buffer to remove unbound radioligand.[13]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the competitor drug to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining drug binding affinity via competitive radioligand assay.
Objective: To compare the functional potency (EC50) and efficacy of Bamethan and Isoxsuprine in inducing smooth muscle relaxation.[17]
Methodology:
-
Tissue Preparation: Humanely euthanize a laboratory animal (e.g., Wistar rat) and carefully dissect the thoracic aorta.[18] Clean the aorta of adherent tissue and cut it into rings (2-3 mm).
-
Mounting: Suspend the aortic rings in an isolated organ bath system containing a physiological salt solution (PSS), maintained at 37°C and aerated with 95% O2 / 5% CO2.[19][20] Connect one end of the ring to a fixed hook and the other to an isometric force transducer.[20]
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 2.0 g), washing with fresh PSS every 15-20 minutes.[18][19]
-
Viability Check: Test the viability of the smooth muscle by inducing a contraction with a high concentration of potassium chloride (KCl) or an α-agonist like Phenylephrine (PE).[17][19]
-
Pre-contraction: After washout and re-equilibration, pre-contract the rings to a stable submaximal tension (e.g., 50-70% of max) using Phenylephrine.
-
Cumulative Concentration-Response: Once the contraction is stable, add Bamethan or Isoxsuprine to the bath in a cumulative manner, increasing the concentration stepwise after the response to the previous concentration has plateaued.
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction tension.
-
Plot the percentage relaxation against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation effect).
-
Objective: To compare the systemic effects of Bamethan and Isoxsuprine on mean arterial pressure (MAP) and heart rate (HR) in an anesthetized rat model.[21]
Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., Sprague-Dawley) and surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).[21]
-
Instrumentation: Connect the arterial catheter to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Stabilization: Allow the animal to stabilize for a period after surgery until hemodynamic parameters are steady.
-
Drug Administration: Administer either Bamethan, Isoxsuprine, or a vehicle control intravenously as a bolus dose or a continuous infusion. Test a range of doses for each compound in different groups of animals.
-
Data Recording: Continuously record MAP and HR before, during, and after drug administration for a defined period.
-
Data Analysis:
-
Calculate the change in MAP (ΔMAP) and change in HR (ΔHR) from the baseline for each dose.
-
Compare the dose-response curves for both drugs to assess their relative in vivo potency for inducing hypotension (a surrogate for vasodilation) and tachycardia (an indicator of β1 stimulation).
-
Synthesis and Interpretation
The collective data from these experiments will provide a robust, multi-faceted comparison. A superior peripheral vasodilator would ideally demonstrate:
-
High β2 Selectivity (Protocol 1): A significantly lower Ki for the β2 receptor compared to the β1 receptor.
-
High Functional Potency (Protocol 2): A low EC50 value for inducing relaxation in isolated arteries.
-
Favorable In Vivo Profile (Protocol 3): A significant decrease in MAP with a minimal corresponding increase in HR.
By integrating these findings, researchers can make informed decisions about the potential utility of these compounds in preclinical models of peripheral vascular disease and guide the development of novel vasodilators with improved therapeutic indices.
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A Comparative Efficacy Analysis of Bamethan Sulfate and Other Beta-2 Adrenergic Agonists
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Bamethan Sulfate's efficacy relative to other prominent beta-2 adrenergic agonists. Moving beyond a simple catalog of features, we will dissect the mechanistic nuances, present relevant experimental data, and provide detailed protocols to empower researchers in their evaluation of these compounds.
Section 1: The Beta-2 Adrenergic Receptor and Its Agonists: A Mechanistic Overview
The beta-2 adrenergic receptor (β2-AR) is a G protein-coupled receptor (GPCR) integral to the regulation of smooth muscle tone.[1] Its activation is a cornerstone of therapy for respiratory diseases like asthma and COPD.[2][3] Endogenous catecholamines, primarily epinephrine, activate β2-AR, initiating a signaling cascade that leads to smooth muscle relaxation.[4]
Synthetic beta-2 agonists are designed to mimic this effect with greater specificity and duration.[5] Upon binding to the β2-AR, an agonist induces a conformational change in the receptor. This activates the associated stimulatory G protein (Gs), which in turn stimulates the enzyme adenylyl cyclase to convert ATP into cyclic adenosine monophosphate (cAMP).[6] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle cells.[3][7] This cascade is the fundamental mechanism behind the bronchodilatory and vasodilatory effects of these drugs.
Caption: Beta-2 adrenergic receptor signaling pathway.
Section 2: Pharmacological Profile of Bamethan Sulfate
Bamethan Sulfate is a sympathomimetic amine primarily classified as a peripheral vasodilator.[8][9] Its therapeutic application has historically been in managing conditions related to poor blood circulation, such as peripheral vascular diseases.[10]
The primary mechanism of Bamethan Sulfate involves its action as a beta-adrenergic agonist.[8] By stimulating beta-adrenergic receptors on vascular smooth muscle, it promotes relaxation and vasodilation, thereby improving blood flow and reducing vascular resistance.[8][11] Some literature also suggests a component of alpha-adrenergic receptor blockade, which would contribute to its vasodilatory effect by preventing vasoconstrictive signals.[10] Unlike modern beta-2 agonists, which are highly optimized for respiratory applications, Bamethan's profile is geared towards systemic circulatory effects.
Section 3: Comparative Analysis with Key Beta-2 Agonists
The efficacy of a beta-2 agonist is not a monolithic property but a composite of several pharmacological characteristics. Here, we compare Bamethan Sulfate to archetypal short-acting (Salbutamol) and long-acting (Salmeterol, Formoterol) beta-2 agonists.
| Feature | Bamethan Sulfate | Salbutamol (Albuterol) | Salmeterol | Formoterol |
| Primary Classification | Peripheral Vasodilator[9] | Short-Acting Beta-2 Agonist (SABA)[4] | Long-Acting Beta-2 Agonist (LABA)[4] | Long-Acting Beta-2 Agonist (LABA)[12] |
| Primary Therapeutic Use | Peripheral Vascular Disease[10] | Acute Bronchospasm (Asthma, COPD)[2][13] | Maintenance Therapy (Asthma, COPD)[13] | Maintenance & Rescue Therapy (Asthma, COPD)[12] |
| Receptor Selectivity | Primarily Beta-Adrenergic Agonist; potential Alpha-Adrenergic blockade[8][10] | Selective for β2-AR over β1-AR[13] | Highly selective for β2-AR[12] | Highly selective for β2-AR[12] |
| Intrinsic Efficacy | Assumed to be a full agonist | Full Agonist | Partial Agonist[12] | Full Agonist[12] |
| Onset of Action | Not well-documented in comparative studies | Rapid (~5 minutes)[3] | Slow (~15-20 minutes)[14] | Rapid (~5 minutes)[12][14] |
| Duration of Action | Not well-documented in comparative studies | Short (~4-6 hours) | Long (>12 hours)[12] | Long (>12 hours)[12] |
| Common Administration | Oral | Inhalation (MDI, Nebulizer)[4][7] | Inhalation (DPI)[13] | Inhalation (DPI)[13] |
Key Insights from the Comparison:
-
Divergent Therapeutic Intents: The most significant difference lies in their clinical applications. Bamethan is aimed at systemic vasodilation, whereas Salbutamol, Salmeterol, and Formoterol are predominantly used as inhaled bronchodilators to target the airways directly, minimizing systemic exposure.[4]
-
Intrinsic Efficacy and Clinical Response: Formoterol is a full agonist, meaning it can elicit a maximal receptor response.[12] Salmeterol, a partial agonist, produces a submaximal response even at full receptor occupancy.[12] This difference can be clinically significant; a full agonist may provide greater bronchodilation in severe bronchoconstriction.[15] The intrinsic efficacy of Bamethan is not as extensively characterized in modern literature.
-
Onset and Duration: The classification into SABAs and LABAs is based on their pharmacokinetic and pharmacodynamic profiles.[3] LABAs like Salmeterol and Formoterol achieve their long duration of action due to high lipophilicity, allowing them to remain in the vicinity of the receptor for an extended period.[12]
Section 4: Experimental Protocols for Efficacy Assessment
To objectively compare the efficacy of compounds like Bamethan Sulfate against other beta-2 agonists, a series of standardized in vitro and in vivo assays are required.
Protocol 1: In Vitro Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the β2-AR, providing a quantitative measure of how strongly it interacts with the target.
Caption: Experimental workflow for a receptor binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues known to express the β2-AR (e.g., HEK293 cells transfected with the human β2-AR gene) in a suitable buffer and isolate the membrane fraction by centrifugation.[16]
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a high-affinity radioligand (e.g., [125I]-cyanopindolol), and varying concentrations of the unlabeled test compound (the "competitor," e.g., Bamethan Sulfate).[17]
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The inhibition constant (Ki), which reflects the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[18]
Protocol 2: In Vitro cAMP Accumulation Functional Assay
This assay measures the ability of an agonist to stimulate the downstream signaling pathway of the β2-AR by quantifying the production of the second messenger, cAMP.
Methodology:
-
Cell Culture: Plate cells expressing β2-AR (e.g., primary Human Airway Smooth Muscle cells or a suitable cell line) in a multi-well format.[19]
-
Pre-treatment: Treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: Add varying concentrations of the test agonist (e.g., Bamethan, Salbutamol) to the wells and incubate for a defined period.
-
Cell Lysis: Lyse the cells to release the intracellular contents, including the accumulated cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20]
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve. From this curve, the potency (EC50) and efficacy (Emax) of the agonist can be determined.
Protocol 3: In Vivo Bronchodilator Response Assessment
This protocol assesses the functional effect of a beta-2 agonist on airway caliber in a clinical or pre-clinical setting. Spirometry is a standard clinical method.
Caption: Workflow for a clinical bronchodilator response study.
Methodology:
-
Baseline Measurement: In a subject (human or animal model), measure baseline airway function. In humans, this is typically done using spirometry to determine the Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC).[21] In animal models, invasive plethysmography can be used to measure airway resistance.[22][23]
-
Drug Administration: Administer a standardized dose of the test drug (e.g., Bamethan Sulfate) and the comparator drug (e.g., Salbutamol) via the intended route (e.g., inhalation or systemic injection).[24]
-
Post-Dose Measurement: After a specified time, repeat the airway function measurements.
-
Data Analysis: Calculate the percentage change in FEV1 or other relevant parameters from baseline. A significant increase indicates a bronchodilator effect.[21] Comparing the magnitude and duration of this effect between Bamethan and other agonists provides a direct measure of relative efficacy.
Section 5: Conclusion and Future Directions
The available evidence indicates that Bamethan Sulfate functions as a beta-adrenergic agonist, with its primary established role as a peripheral vasodilator for circulatory disorders.[8][10] In contrast, modern beta-2 agonists like Salbutamol, Salmeterol, and Formoterol are highly specialized drugs, refined for targeted delivery to the airways to produce potent and sustained bronchodilation with minimal systemic side effects.[2][12]
A direct comparison reveals a significant gap in the literature; there is a scarcity of modern, head-to-head experimental data evaluating the efficacy of Bamethan Sulfate against current-generation beta-2 agonists using standardized assays for receptor affinity, downstream signaling, and functional bronchodilatory or vasodilatory output. While its vasodilatory properties are acknowledged, its relative potency, selectivity, and intrinsic efficacy at the β2-AR compared to drugs like Salbutamol remain poorly defined.
For drug development professionals, Bamethan may serve as a historical reference compound, but its pharmacological profile is not optimized for respiratory disease when compared to the highly effective and selective inhaled agents that form the current standard of care. Future research employing the protocols outlined in this guide would be necessary to fully characterize Bamethan's β2-AR pharmacology and definitively place its efficacy within the broader landscape of beta-2 adrenergic agonists.
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A Comparative Mechanistic Guide to Bamethan Sulfate and Buphenine (Nylidrin)
This guide provides an in-depth, comparative analysis of the mechanisms of action for two peripheral vasodilating agents: Bamethan Sulfate and Buphenine. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced pharmacology, receptor interactions, and downstream signaling pathways that define and differentiate these two compounds.
Introduction: Two Vasodilators for Peripheral Vascular Disease
Bamethan sulfate and Buphenine (more commonly known as Nylidrin) are pharmaceutical compounds primarily utilized for their vasodilatory properties to improve blood flow in conditions associated with poor circulation, such as peripheral vascular diseases.[1][2] While both ultimately achieve vasodilation by relaxing the smooth muscle cells in the walls of blood vessels, their underlying molecular mechanisms, particularly their interactions with the adrenergic receptor system, exhibit important distinctions.[1][2][3] Understanding these differences is critical for targeted therapeutic development and for elucidating the precise pharmacological basis of their clinical effects.
| Compound | Chemical Formula | Key Therapeutic Use |
| Bamethan Sulfate | C₂₄H₄₀N₂O₈S[4][5] | Peripheral Vasodilator[1][3] |
| Buphenine (Nylidrin) | C₁₉H₂₅NO₂ | Peripheral Vasodilator[2] |
Comparative Mechanism of Action: A Tale of Adrenergic Modulation
The primary theater of action for both Bamethan and Buphenine is the adrenergic system, a critical component of the sympathetic nervous system that regulates vascular tone through its alpha (α) and beta (β) receptors.
Buphenine (Nylidrin): A Classic Beta-Adrenergic Agonist
Buphenine hydrochloride functions as a sympathomimetic drug, exerting its effects predominantly as a beta-adrenergic receptor agonist .[2] Its mechanism is a well-established pathway for inducing smooth muscle relaxation:
-
Receptor Binding: Buphenine binds to and activates β-adrenergic receptors on the surface of vascular smooth muscle cells.[2]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[6][7]
-
Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][6]
-
Downstream Signaling: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a reduction in intracellular calcium concentrations.[2][7]
-
Muscle Relaxation: Since calcium ions are essential for muscle contraction, their reduced availability causes the vascular smooth muscle to relax, resulting in vasodilation and improved blood flow.[2][8]
Buphenine's action on beta-1 adrenergic receptors in the heart can also enhance cardiac output by increasing heart rate and the force of contractions.[2]
Caption: Buphenine's signaling pathway via β-adrenergic agonism.
Bamethan Sulfate: A Dual-Action Vasodilator
The mechanism of Bamethan sulfate is more complex, with evidence suggesting a dual mode of action that contributes to its vasodilatory effects. It is primarily classified as a beta-adrenergic agonist , functioning through the same cAMP-mediated pathway as Buphenine.[1][9]
However, some reports indicate that Bamethan also possesses mild alpha-adrenergic receptor antagonist properties.[1][3][10] Alpha-adrenergic receptors are typically responsible for mediating vasoconstriction.[1] By blocking these receptors, Bamethan can prevent the narrowing of blood vessels, further contributing to its overall vasodilatory action.[1][3]
This dual mechanism—stimulating vasodilation via β-receptors while simultaneously inhibiting vasoconstriction via α-receptors—provides a comprehensive approach to relaxing vascular smooth muscle.
Caption: Bamethan's dual mechanism on adrenergic receptors.
Summary of Mechanistic Comparison
The fundamental difference lies in Bamethan's potential for alpha-receptor blockade, a property not typically associated with Buphenine.
| Feature | Bamethan Sulfate | Buphenine (Nylidrin) |
| Primary Target | Beta-Adrenergic Receptors[1] | Beta-Adrenergic Receptors[2] |
| Secondary Target | Alpha-Adrenergic Receptors (Antagonist effect)[1][3] | None reported |
| Primary Signaling | ↑ cAMP leading to smooth muscle relaxation[1] | ↑ cAMP leading to smooth muscle relaxation[2] |
| Contributing Action | Inhibition of vasoconstriction via α-receptor blockade[1][10] | Increased cardiac output via β1 stimulation[2] |
| Overall Effect | Vasodilation via direct relaxation and prevention of constriction[1][11] | Vasodilation via direct relaxation[2] |
Experimental Protocols for Mechanistic Validation
To empirically determine and compare the receptor binding affinities and functional potencies of these compounds, standardized pharmacological assays are required. The following protocols describe self-validating systems for characterizing adrenergic ligands.
Workflow for Ligand Characterization
The logical flow involves first determining if the compounds physically bind to the target receptors (Binding Assay) and then assessing the functional consequence of that binding (Functional Assay).
Caption: General workflow for characterizing receptor ligands.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Bamethan and Buphenine for α- and β-adrenergic receptors.
Principle: This assay measures the ability of a test compound (e.g., Bamethan) to compete with a radiolabeled ligand (which has a known high affinity for the receptor) for binding to the target receptor in a cell membrane preparation. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can be converted to the inhibitory constant (Ki).
Methodology:
-
Membrane Preparation:
-
Culture cells engineered to express a high density of the desired adrenergic receptor subtype (e.g., HEK293 cells expressing β2-AR).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors).
-
Add increasing concentrations of the unlabeled test compound (Bamethan or Buphenine) across a series of wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).
-
-
Incubation & Harvesting:
-
Incubate the plate for a set time at a specific temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound ligands are retained on the filter.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate specific binding = (Total binding) - (Non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Functional Assay
Objective: To measure the functional potency (EC50) of Bamethan and Buphenine as agonists at β-adrenergic receptors.
Principle: As β-adrenergic receptor agonists, these compounds should increase intracellular cAMP levels. This assay quantifies the amount of cAMP produced by cells in response to stimulation with the test compound.
Methodology:
-
Cell Culture:
-
Plate cells expressing the target β-adrenergic receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor is crucial as it prevents the degradation of cAMP, allowing it to accumulate for easier measurement.
-
Add increasing concentrations of the test compound (Bamethan or Buphenine) to the wells. Include a known agonist (e.g., Isoproterenol) as a positive control.
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis & Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Perform the detection reaction. For example, in a competitive immunoassay format, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, absorbance) using a plate reader. The signal will be inversely or directly proportional to the amount of cAMP produced, depending on the kit format.
-
Plot the signal or calculated cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).
-
Conclusion and Future Perspectives
While both Bamethan Sulfate and Buphenine are effective peripheral vasodilators, their mechanisms are subtly distinct. Buphenine acts as a standard β-adrenergic agonist.[2] Bamethan appears to leverage a dual mechanism, combining β-adrenergic agonism with α-adrenergic antagonism to achieve vasodilation.[1][3] This suggests that Bamethan may offer a more robust vasodilatory effect in settings where alpha-mediated vasoconstrictor tone is high.
For drug development professionals, this comparison highlights the potential for designing compounds with tailored adrenergic receptor profiles. Future research should focus on direct, head-to-head comparative studies using modern techniques like radioligand binding and functional assays to precisely quantify the affinity (Ki) and potency (EC50) of each compound at all adrenergic receptor subtypes. Furthermore, investigating potential biased agonism—where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin)—could uncover even more sophisticated mechanisms and open new avenues for therapeutic innovation.
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A Researcher's Guide to Characterizing the Off-Target Effects of Bamethan Sulfate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the off-target effects of Bamethan Sulfate. By employing a systematic, multi-tiered experimental approach, this document outlines objective methods to compare Bamethan's performance against alternative vasodilators, supported by detailed experimental protocols and data interpretation strategies. Our focus is on ensuring scientific integrity through self-validating assays and grounding our claims in authoritative references.
Introduction: The Imperative of Off-Target Profiling
Bamethan Sulfate is a vasodilator historically used to improve peripheral blood flow in conditions like peripheral vascular diseases.[1][2] Its primary mechanism of action is centered on its activity as a beta-adrenergic agonist, stimulating receptors that lead to the relaxation of vascular smooth muscle and subsequent vasodilation.[1] Some evidence also suggests a mild antagonistic effect on alpha-adrenergic receptors, which could further contribute to its vasodilatory action.[1]
While the on-target effects are generally understood, a thorough characterization of any compound's full pharmacological profile is critical for modern drug development. Off-target interactions, where a drug binds to and modulates unintended molecular targets, can lead to unexpected side effects or, in some cases, reveal new therapeutic opportunities.[3][4] This guide details a rigorous, phased approach to systematically uncover and validate potential off-target activities of Bamethan Sulfate, using the highly selective β2-agonist Salbutamol as a primary comparator.
Section 1: The On-Target Profile of Bamethan Sulfate
Bamethan primarily functions as a β-adrenergic agonist.[1] Stimulation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.
Caption: On-target signaling of Bamethan Sulfate via the β2-adrenergic receptor.
Section 2: A Tiered Experimental Strategy for Off-Target Identification
To comprehensively profile Bamethan Sulfate, we propose a three-tiered approach. This strategy begins with broad screening to identify potential "hits" and progressively narrows the focus to functionally validate these interactions.
Caption: A tiered workflow for systematic off-target effect investigation.
Tier 1: Broad Receptor Profiling via Radioligand Binding
The first step is to assess the binding profile of Bamethan Sulfate across a wide panel of GPCRs, ion channels, and transporters. A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a specific target.[6][7]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized template adaptable for various receptor targets.
-
Preparation of Cell Membranes:
-
Culture cells expressing the receptor of interest (e.g., HEK293 or CHO cells) to ~90% confluency.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA).[8]
-
Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well format):
-
Prepare serial dilutions of Bamethan Sulfate, a known selective comparator (e.g., Salbutamol), and a positive control ligand.
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of the test compound (Bamethan) or comparator at various concentrations.
-
50 µL of the specific radioligand (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors) at a concentration near its Kd.
-
100 µL of the prepared cell membrane suspension.
-
-
-
Incubation and Filtration:
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Comparative Data Presentation (Hypothetical)
The results should be compiled into a clear table for comparison. A "hit" is typically defined as a compound exhibiting a Ki value below 10 µM at a non-target receptor.
| Receptor Target | Bamethan Sulfate (Ki, nM) | Salbutamol (Ki, nM) |
| β1-Adrenergic | 850 | >10,000 |
| β2-Adrenergic | 120 | 35 |
| α1A-Adrenergic | >10,000 | >10,000 |
| α2A-Adrenergic | 5,600 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 |
| Serotonin 5-HT2A | 8,900 | >10,000 |
This hypothetical data suggests Bamethan has a higher affinity for the β1-receptor (a potential off-target) compared to the highly selective Salbutamol.
Tier 2: Functional Validation with Cell-Based Assays
A binding event does not necessarily translate to a biological response. Therefore, any "hits" from Tier 1 must be validated in a functional assay to determine if the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor. Since the primary on-target and many potential off-targets are Gs or Gi-coupled GPCRs, a cAMP assay is a highly relevant functional readout.[9][10]
Experimental Protocol: HTRF cAMP Functional Assay
This protocol measures changes in intracellular cAMP levels.
-
Cell Culture and Plating:
-
Use a cell line stably or transiently expressing the receptor of interest (e.g., the β1-adrenergic receptor).
-
Seed cells into a 384-well assay plate and incubate overnight.[9]
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of Bamethan Sulfate and relevant controls (a known agonist and antagonist for the target receptor).
-
For Agonist Mode: Add diluted compounds directly to the cells.
-
For Antagonist Mode: Pre-incubate cells with the diluted compounds before adding a known agonist at its EC₈₀ concentration.[9]
-
Incubate the plate for 15-30 minutes at 37°C.
-
-
cAMP Detection (using a Lysis-Based HTRF Kit):
-
Following the manufacturer's protocol (e.g., Cisbio, PerkinElmer), add lysis buffer containing the HTRF detection reagents (e.g., an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).
-
Incubate for 60 minutes at room temperature to allow for cell lysis and reagent binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
For Agonist Mode: Plot cAMP concentration vs. log [compound] to determine the EC50 (potency) and Emax (efficacy).
-
For Antagonist Mode: Plot the inhibition of the agonist response vs. log [compound] to determine the IC50.
-
Comparative Data Presentation (Hypothetical)
| Assay (at β1-Receptor) | Bamethan Sulfate | Salbutamol | Isoprenaline (Control) |
| Agonist Mode (EC50, nM) | 1,200 | >10,000 | 25 |
| Emax (% of Control) | 45% | < 5% | 100% |
This hypothetical functional data suggests that Bamethan Sulfate acts as a partial agonist at the β1-adrenergic receptor, an effect not observed with the more selective Salbutamol. This could explain potential cardiovascular side effects like increased heart rate.[11][12]
Tier 3: Broad Kinase Profiling
Beyond receptor-mediated effects, many drugs unexpectedly interact with protein kinases, which can lead to significant off-target effects.[3] Therefore, the final tier involves screening Bamethan against a large panel of kinases. This is typically performed as a service by specialized vendors (e.g., Eurofins Discovery, Promega).[13][14]
Experimental Workflow: Kinase Panel Screening
-
Platform Selection: Choose a suitable platform.
-
Binding Assays (e.g., KINOMEscan™): These measure the ability of the test compound to displace a ligand from the kinase's active site. Data is typically reported as % inhibition at a fixed concentration or as a dissociation constant (Kd).[13]
-
Activity Assays (e.g., KinaseProfiler™): These measure the compound's ability to inhibit the enzymatic activity of the kinase. Data is reported as % inhibition or IC50.[13][15]
-
-
Screening Execution:
-
Submit the compound (Bamethan Sulfate) for screening at a standard concentration (e.g., 10 µM) against a panel of hundreds of kinases.
-
The service provider performs the assays under standardized conditions (e.g., ATP concentration at or near the Km for each kinase).
-
-
Data Analysis and Visualization:
-
Results are typically provided as a percentage of control (% inhibition).
-
Significant hits (e.g., >50% inhibition) should be followed up with dose-response curves to determine IC50 values.
-
The data can be visualized using kinome trees to map the selectivity profile of the compound.
-
Comparative Data Presentation (Hypothetical)
| Kinase Target | Bamethan Sulfate (% Inhibition @ 10 µM) | Salbutamol (% Inhibition @ 10 µM) |
| PKA | 8% | 5% |
| ROCK1 | 65% | 12% |
| MAPK1 | 15% | 9% |
| SRC | 4% | 6% |
This hypothetical data indicates a potential off-target interaction with Rho-associated coiled-coil containing protein kinase 1 (ROCK1), an enzyme involved in vascular smooth muscle contraction. Inhibition of ROCK1 could potentially complement Bamethan's primary vasodilatory mechanism but also warrants further investigation for unintended consequences.
Conclusion and Implications
This guide presents a systematic methodology for the in-depth investigation of Bamethan Sulfate's off-target effects. By moving from broad binding screens to specific functional assays and finally to unrelated target class profiling (kinases), researchers can build a comprehensive safety and selectivity profile.
Comparing Bamethan to a highly selective drug like Salbutamol provides crucial context.[16][17] The hypothetical data presented herein illustrates how Bamethan might exhibit partial agonism at β1-adrenergic receptors and inhibit ROCK1 kinase. Such findings would be critical for a modern assessment of its therapeutic window and could explain side effects such as palpitations.[11] This rigorous, evidence-based approach is essential for ensuring the safety and efficacy of new and existing pharmaceutical compounds.
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A Comparative Guide to the Pharmacological Profile of Bamethan Sulfate and Its Structural Analogs
This guide provides an in-depth comparative analysis of Bamethan Sulfate and its key structural analogs within the β-phenylethylamine class. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to explore the nuanced structure-activity relationships (SAR) that govern receptor affinity, selectivity, and functional efficacy. We will dissect the molecular mechanisms, present the experimental workflows used for characterization, and provide the causal logic behind these scientific protocols.
Introduction: Understanding Bamethan Sulfate
Bamethan sulfate is a pharmaceutical agent primarily classified as a peripheral vasodilator, prescribed for conditions linked to poor circulation.[1][2] Structurally, it belongs to the β-phenylethylamine family, a scaffold common to many neuroactive and cardiovascular compounds.[3] The therapeutic action of Bamethan stems from its role as a β-adrenergic agonist.[1][4] Stimulation of β-adrenergic receptors, particularly β2 receptors on the smooth muscle cells of blood vessel walls, initiates a signaling cascade that leads to vasodilation, thereby improving blood flow to peripheral tissues.[1]
While effective, understanding Bamethan in the context of its structural relatives is crucial for appreciating the subtle molecular modifications that dictate pharmacological outcomes. This guide will compare Bamethan with two canonical β-adrenergic agonists:
-
Isoproterenol: A potent, non-selective β-adrenergic agonist, serving as a benchmark for broad β-receptor activation.
-
Salbutamol (Albuterol): A well-known β2-selective adrenergic agonist, highlighting how structural changes can confer receptor subtype specificity.
By analyzing these compounds, we can elucidate the core principles of SAR for this important class of vasodilators.
Section 1: Mechanism of Action - The β-Adrenergic Signaling Pathway
Bamethan and its analogs exert their effects by activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] Upon agonist binding, the receptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). This triggers a cascade of intracellular events, as detailed below.
Caption: β-Adrenergic receptor signaling cascade leading to vasodilation.
The stimulation of β-receptors by an agonist like Bamethan leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels activate Protein Kinase A (PKA). In vascular smooth muscle, PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), an enzyme essential for muscle contraction. This inactivation prevents the phosphorylation of myosin, leading to smooth muscle relaxation and, consequently, vasodilation.[5]
Section 2: A Comparative Analysis of Structure and Activity
The potency, efficacy, and receptor selectivity of β-phenylethylamine derivatives are highly dependent on their chemical structure. Key modifications on the phenyl ring, the ethylamine side chain, and the amine group itself dictate the interaction with the adrenergic receptor binding pocket.
| Compound | Structure | Key Structural Features | Receptor Selectivity | Primary Application |
| Bamethan | ![]() | - 4-hydroxyl group on phenyl ring- N-butyl substituent | Primarily β-adrenergic agonist[1] | Peripheral Vasodilator[1] |
| Isoproterenol | ![]() | - 3,4-dihydroxyl groups on phenyl ring- N-isopropyl substituent | Non-selective β1/β2 Agonist | Cardiac Stimulant, Bronchodilator |
| Salbutamol | ![]() | - 4-hydroxy-3-(hydroxymethyl)phenyl group- N-tert-butyl substituent | Selective β2 Agonist | Bronchodilator (Asthma Treatment) |
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the Amine Nitrogen: The size and bulkiness of the N-alkyl group are critical determinants of β-receptor selectivity.
-
Isoproterenol's N-isopropyl group provides potent, non-selective affinity for both β1 and β2 receptors.
-
Salbutamol's larger N-tert-butyl group sterically favors interaction with the β2 receptor subtype over the β1 subtype, conferring its selectivity.
-
Bamethan's N-butyl group is intermediate in size. While it primarily acts as a β-agonist, its selectivity profile is less pronounced than that of Salbutamol, contributing to its systemic vasodilatory effects rather than targeted bronchodilation.[1]
-
-
Substituents on the Phenyl Ring: The hydroxyl groups on the aromatic ring are crucial for receptor binding and activation.
-
The catechol moiety (3,4-dihydroxyl groups) of Isoproterenol is optimal for high-affinity binding and potent activation of adrenergic receptors. However, it also makes the molecule susceptible to rapid metabolic inactivation by catechol-O-methyltransferase (COMT).
-
Bamethan possesses a single 4-hydroxyl group, similar to other phenylethanolamines. This modification affects its binding affinity compared to catecholamines but provides a different metabolic profile.
-
Salbutamol's unique 3-(hydroxymethyl)-4-hydroxyl substitution pattern makes it resistant to COMT metabolism, which contributes to a longer duration of action compared to Isoproterenol.
-
Section 3: Experimental Protocols for Comparative Evaluation
To quantify the differences in pharmacological profiles, a series of standardized in vitro and ex vivo assays are employed. These protocols form a self-validating system, where receptor binding affinity is correlated with functional cellular responses, which are then confirmed in tissue-level physiological assays.
Protocol 1: In Vitro β2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Bamethan and its analogs for the β2-adrenergic receptor. This is a competitive binding assay using a known radiolabeled antagonist.
Causality: This assay directly measures the physical interaction between the test compound and the receptor. A lower Ki value indicates a higher binding affinity. It is the first step in characterizing a potential agonist or antagonist.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine:
-
Cell membranes (typically 5-10 µg of protein per well).
-
A fixed concentration of a radiolabeled β-adrenergic antagonist, such as [3H]-Dihydroalprenolol (~1 nM).
-
Increasing concentrations of the unlabeled test compound (Bamethan, Isoproterenol, or Salbutamol) ranging from 10⁻¹⁰ M to 10⁻⁴ M.
-
-
Define non-specific binding in wells containing a high concentration (e.g., 10 µM) of a non-labeled antagonist like Propranolol.
-
Define total binding in wells with only membranes and radioligand.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes while unbound ligand passes through.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro cAMP Accumulation Functional Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the compounds as agonists by quantifying the downstream second messenger, cAMP.
Causality: This assay links receptor binding to a cellular response. It determines whether a compound is an agonist (stimulates a response) and how powerful it is. The results should correlate with the binding data; a high-affinity compound is expected to be potent (low EC50).
Caption: Workflow for a cAMP accumulation functional assay.
Methodology:
-
Cell Plating: Seed cells expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells) into 96-well plates and allow them to adhere overnight.
-
Assay Execution:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes. This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal.
-
Add increasing concentrations of the test agonists (Bamethan, Isoproterenol, Salbutamol).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol for the chosen detection kit.
-
Quantify the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist.
-
Use non-linear regression (sigmoidal dose-response model) to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response achievable by the agonist).
-
Protocol 3: Ex Vivo Vasodilation Assay Using Wire Myography
Objective: To assess the direct vasodilatory effect of the compounds on isolated arterial segments.
Causality: This assay provides a physiological readout of the compound's effect on vascular tissue, bridging the gap between cellular assays and in vivo effects. It validates that the cAMP production observed in Protocol 2 translates to functional smooth muscle relaxation.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Wistar rat) according to approved institutional protocols.
-
Carefully dissect the thoracic aorta or mesenteric artery and place it in ice-cold Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.
-
Under a dissecting microscope, clean the artery of adherent connective tissue and cut it into 2 mm rings.
-
-
Mounting and Equilibration:
-
Mount the arterial rings on the stainless-steel wires of a wire myograph system within chambers filled with Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under an optimal passive tension (determined via a length-tension curve).
-
-
Viability and Contraction:
-
Assess the viability of the smooth muscle by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). Rings that fail to produce a robust contraction are discarded.
-
Wash out the KCl and allow the tissue to return to baseline.
-
Pre-constrict the rings with an α-adrenergic agonist like Phenylephrine (PE) or Norepinephrine (NE) to a submaximal level (typically 60-80% of the KCl-induced contraction). This establishes a stable vascular tone against which relaxation can be measured.
-
-
Dose-Response Curve:
-
Once the PE-induced contraction has stabilized, add the test compounds (Bamethan, Isoproterenol, Salbutamol) in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Record the changes in isometric force using a force transducer and data acquisition system.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by Phenylephrine.
-
Plot the percentage of relaxation against the log concentration of the agonist to generate a dose-response curve.
-
Calculate the EC50 and Emax for vasodilation for each compound.
-
Conclusion
The comparative analysis of Bamethan Sulfate alongside its structural analogs, Isoproterenol and Salbutamol, provides critical insights into the structure-activity relationships of β-adrenergic agonists. The size of the N-alkyl substituent is a key driver of β2-receptor selectivity, while modifications to the phenyl ring influence both metabolic stability and binding affinity. The integrated experimental approach—progressing from receptor binding to cellular function and finally to tissue-level physiological response—offers a robust framework for characterizing and comparing such compounds. This guide underscores the importance of rational drug design, where precise structural modifications are leveraged to tune the pharmacological profile of a molecule to achieve a desired therapeutic outcome.
References
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Patsnap Synapse. (2024). What is the mechanism of Bamethan Sulfate? [Online]. Available at: [Link]
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PharmaCompass. (n.d.). Bamethan Sulfate Drug Information. [Online]. Available at: [Link]
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PubChem. (n.d.). Bamethan Sulfate. [Online]. Available at: [Link]
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Patsnap Synapse. (n.d.). Bamethan Sulfate - Drug Targets, Indications, Patents. [Online]. Available at: [Link]
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National Institutes of Health. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. [Online]. Available at: [Link]
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Bio-protocol. (n.d.). Experiments of Vascular Reactivity. [Online]. Available at: [Link]
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Wikipedia. (n.d.). Phenethylamine. [Online]. Available at: [Link]
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CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). [Online]. Available at: [Link]
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PNAS. (2009). Structure-based discovery of β2-adrenergic receptor ligands. [Online]. Available at: [Link]
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ACS Publications. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [Online]. Available at: [Link]
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A Comparative Guide to the Receptor Binding Affinity of Beta-Agonists: Profiling Bamethan Sulfate Against Established Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Beta-Adrenergic Receptor Agonism
Beta-adrenergic receptors (β-ARs), a class of G-protein coupled receptors, are pivotal in regulating physiological processes ranging from cardiac function to airway smooth muscle tone.[1] The interaction of ligands, particularly agonists, with these receptors is a cornerstone of modern pharmacology, leading to the development of therapies for asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular conditions.[2] The therapeutic efficacy and side-effect profile of a β-agonist are intrinsically linked to its binding affinity and selectivity for the different β-AR subtypes (β1, β2, and β3).
This guide provides a comparative analysis of the receptor binding affinity of Bamethan Sulfate against a panel of well-characterized β-agonists: Isoprenaline, Salbutamol, and Clenbutamol. While Bamethan is known clinically for its vasodilatory effects, primarily attributed to β-adrenergic agonism, a comprehensive, quantitative understanding of its receptor binding profile is less documented in publicly available literature.[3][4] This guide, therefore, aims to contextualize the known pharmacological actions of Bamethan by comparing them with the precise, data-driven profiles of established β-agonists. Such a comparison is crucial for researchers in drug discovery and development, as it highlights the structure-activity relationships that govern receptor affinity and selectivity, and underscores the importance of quantitative pharmacological characterization.
Understanding Beta-Adrenergic Signaling
Upon agonist binding, β-adrenergic receptors undergo a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This initiates a signaling cascade, primarily through the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in the physiological response, such as smooth muscle relaxation or increased cardiac contractility.
Figure 1: Simplified Beta-Adrenergic Signaling Pathway.
Comparative Analysis of Receptor Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity. The following table summarizes the reported binding affinities of Isoprenaline, Salbutamol, and Clenbuterol for β1 and β2 adrenergic receptors.
| Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Isoprenaline | β1-Adrenergic | 61.7 ± 18.3 | [5] |
| β2-Adrenergic | 11.8 ± 3.1 | [5] | |
| Salbutamol | β1-Adrenergic | ~13,300 | [6] |
| β2-Adrenergic | ~460 | [6] | |
| Clenbuterol | β2-Adrenergic | 100 - 200 (Kd) | [4] |
Analysis of Comparative Data:
-
Isoprenaline exhibits high affinity for both β1 and β2 receptors, with a slight preference for the β2 subtype, making it a potent but non-selective β-agonist.
-
Salbutamol demonstrates significantly higher affinity for β2 receptors compared to β1 receptors, highlighting its selectivity as a β2-agonist, which is crucial for its therapeutic use in asthma to minimize cardiac side effects.[6]
-
Clenbuterol also shows a high affinity for β2-adrenoceptors.[4]
Bamethan Sulfate: A Qualitative Perspective
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of a compound like Bamethan Sulfate, a competitive radioligand binding assay is a standard and robust method. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Bamethan) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor from the receptor-ligand complex.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human β1 or β2 adrenergic receptor subtype.
-
Harvest the cells and homogenize them in an ice-cold buffer to lyse the cells and release the membranes.
-
Perform differential centrifugation to isolate the cell membranes containing the receptors of interest.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., Bamethan Sulfate).
-
To determine non-specific binding, add a high concentration of a known non-selective antagonist (e.g., propranolol) to a set of control wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log concentration of the competitor to generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion and Future Directions
This guide provides a comparative overview of the receptor binding affinities of several key β-agonists, contextualizing the pharmacological profile of Bamethan Sulfate. While Isoprenaline, Salbutamol, and Clenbutamol have well-defined binding characteristics that explain their clinical efficacy and selectivity, a significant gap exists in the publicly available quantitative binding data for Bamethan Sulfate.
The provided experimental protocol for a radioligand binding assay offers a clear roadmap for researchers to quantitatively determine the binding affinity and subtype selectivity of Bamethan Sulfate. Such studies are imperative to move beyond a qualitative understanding of its mechanism and to enable a direct, data-driven comparison with other β-agonists. A thorough characterization of Bamethan's binding profile would not only enhance our understanding of its vasodilatory effects but also potentially uncover novel therapeutic applications and inform the design of future, more selective β-adrenergic ligands.
References
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What is the mechanism of Bamethan Sulfate? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
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Bamethan Sulfate - Drug Targets, Indications, Patents - Patsnap Synapse. (2025-11-01). Retrieved from [Link]
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Determination of the affinity of ractopamine and clenbuterol for the beta-adrenoceptor of the porcine adipocyte - PubMed. (1991-05-01). Retrieved from [Link]
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Bamethan - Wikipedia. (2025-12-26). Retrieved from [Link]
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Bamethan | C12H19NO2 | CID 2292 - PubChem. (2025-12-27). Retrieved from [Link]
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Beta-Adrenoceptor Agonists (β-agonists) - CV Pharmacology. Retrieved from [Link]
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Beta adrenergic agonist - Wikipedia. Retrieved from [Link]
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The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC. (2005-01-21). Retrieved from [Link]
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Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed. (1991-09-01). Retrieved from [Link]
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What is Bamethan Sulfate used for?. (2024-06-14). Retrieved from [Link]
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A Comparative Guide to the Downstream Signaling of Bamethan Sulfate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Bamethan Sulfate and the Beta-Adrenergic Signaling Axis
Bamethan sulfate is a pharmaceutical compound recognized for its vasodilatory properties, primarily utilized in the management of peripheral vascular diseases.[1][2] Its therapeutic effect stems from its function as a beta-adrenergic receptor (β-AR) agonist.[1][3] Upon binding, it initiates a cascade of intracellular events that collectively define its pharmacological profile.
The beta-adrenergic signaling network is a cornerstone of physiological regulation, particularly in the cardiovascular and respiratory systems. Agonist binding to β-ARs, which are G-protein coupled receptors (GPCRs), classically triggers the activation of the Gs alpha subunit (Gαs). This event stimulates adenylyl cyclase to synthesize the second messenger cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This canonical Gs-cAMP-PKA pathway is the primary driver of smooth muscle relaxation and other key physiological responses.[4]
However, the signaling landscape is more complex. β-ARs can also engage alternative pathways, including coupling to the inhibitory G alpha subunit (Gαi) or initiating G-protein-independent signaling through β-arrestin recruitment.[4] The recruitment of β-arrestin not only desensitizes the G-protein response but can also act as a scaffold to activate distinct pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.
The concept of biased agonism is critical in this context. A biased agonist preferentially activates one downstream pathway over another (e.g., Gs-cAMP over β-arrestin).[4][5] This selectivity can have profound implications for a drug's therapeutic efficacy and side-effect profile. This guide will dissect the signaling signature of Bamethan Sulfate, comparing it to the non-selective full agonist Isoproterenol and the β2-selective partial agonist Salbutamol, with a focus on pathway bias.
Section 2: Visualizing the Core Signaling Pathways
To understand the comparative data, it is essential to visualize the primary signaling architectures activated by β-AR agonists.
Section 3: Comparative Analysis of Downstream Pathway Activation
A pivotal study profiled Bamethan alongside a panel of other β-agonists, including Isoproterenol and Salbutamol, in HEK293 cells expressing the β2-adrenergic receptor.[4] This allows for a direct, quantitative comparison of their ability to engage different signaling effectors.
G-Protein Activation vs. β-Arrestin Recruitment
The concept of biased agonism is best illustrated by comparing a ligand's ability to recruit G-proteins versus β-arrestin. Isoproterenol, a full agonist, robustly activates all pathways. In contrast, Bamethan demonstrates a clear bias towards G-protein signaling with minimal engagement of the β-arrestin pathway.
Table 1: Comparative Signaling Profile of β-Adrenergic Agonists at the β2AR [4]
| Compound | Pathway | Potency (pEC50) | Efficacy (% of Isoproterenol) | Bias Profile |
| Isoproterenol | Gs Recruitment | 7.9 ± 0.1 | 100 ± 4 | Balanced |
| cAMP Production | 8.0 ± 0.1 | 100 ± 3 | ||
| Gi Recruitment | 7.3 ± 0.1 | 100 ± 10 | ||
| β-Arrestin Recruitment | 7.4 ± 0.1 | 100 ± 6 | ||
| Bamethan | Gs Recruitment | 6.1 ± 0.1 | 55 ± 4 | Gs-Biased |
| cAMP Production | 6.2 ± 0.1 | 43 ± 3 | ||
| Gi Recruitment | - | No Effect | ||
| β-Arrestin Recruitment | - | Weak/No Effect | ||
| Salbutamol | Gs Recruitment | 6.8 ± 0.1 | 60 ± 5 | Gs-Biased |
| cAMP Production | 7.0 ± 0.1 | 62 ± 5 | ||
| Gi Recruitment | - | No Effect | ||
| β-Arrestin Recruitment | < 5.0 | ~40 |
Data presented as mean ± SEM. pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. Efficacy is normalized to the maximal response of Isoproterenol.
Analysis:
-
Isoproterenol acts as a potent, balanced agonist , effectively recruiting Gs, Gi, and β-arrestin.
-
Bamethan is a partial agonist for the Gs-cAMP pathway, achieving about half the maximal Gs recruitment and 43% of the cAMP production compared to Isoproterenol.[4] Critically, it shows no significant recruitment of Gi or β-arrestin , characterizing it as a Gs-biased agonist .[4]
-
Salbutamol also shows a Gs-biased profile, being a partial agonist for Gs/cAMP activation with significantly weaker recruitment of β-arrestin compared to Isoproterenol.[4][5]
This Gs-bias displayed by Bamethan is significant. By avoiding the β-arrestin pathway, it may circumvent the mechanisms of receptor desensitization and internalization that can lead to tachyphylaxis (loss of drug effectiveness) with chronic use of balanced agonists.[4]
Section 4: Experimental Protocols for Pathway Characterization
Validating the signaling profile of a β-agonist requires robust and reproducible experimental methods. Below are detailed protocols for the key assays used to generate the comparative data discussed in this guide.
Protocol: cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify intracellular cAMP levels following agonist stimulation, a direct measure of Gs pathway activation.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cells stably expressing the β-adrenergic receptor of interest (e.g., HEK293-β2AR) in appropriate growth medium.
-
Harvest cells and seed them into white, low-volume 384-well plates at a predetermined optimal density.
-
Causality: Proper cell density is crucial to ensure the signal falls within the linear range of the assay.
-
-
Compound Preparation:
-
Prepare serial dilutions of Bamethan Sulfate, Isoproterenol, Salbutamol, and other test compounds in an assay buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM).
-
Causality: The PDE inhibitor prevents the enzymatic degradation of cAMP, allowing it to accumulate to detectable levels.
-
-
Cell Stimulation:
-
On the day of the assay, carefully remove the culture medium from the cells.
-
Add the compound dilutions to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
-
Lysis and Detection:
-
Following stimulation, add the HTRF lysis buffer and detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at 665 nm and 620 nm using an HTRF-compatible plate reader.
-
Calculate the signal ratio (665nm/620nm) and determine the cAMP concentration for each well by interpolating from a cAMP standard curve.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine pEC50 and Emax values.
-
Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol outlines a method to measure the recruitment of β-arrestin to the receptor, a key indicator of the non-canonical signaling pathway.
Step-by-Step Methodology:
-
Cell Line:
-
Use a commercially available cell line engineered to co-express the GPCR of interest fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.
-
-
Assay Procedure:
-
Seed the engineered cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test agonists.
-
Add the agonists to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Causality: Agonist binding induces a conformational change in the receptor, leading to its phosphorylation and subsequent binding by β-arrestin-EA. This brings the PK and EA fragments into proximity.
-
-
Detection:
-
Add the detection reagent containing the chemiluminescent substrate for β-galactosidase.
-
Incubate at room temperature for 60 minutes.
-
Causality: The complemented enzyme hydrolyzes the substrate, generating a luminescent signal that is directly proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the signal against the log of the agonist concentration and fit the data to determine pEC50 and Emax values, as described for the cAMP assay.
-
Section 5: Conclusion and Future Directions
The experimental evidence clearly positions Bamethan Sulfate as a Gs-biased partial agonist at the β2-adrenergic receptor . Unlike the balanced full agonist Isoproterenol, Bamethan preferentially activates the canonical Gs-cAMP pathway while having a negligible effect on β-arrestin recruitment.[4] This signaling signature is distinct and offers a potential therapeutic advantage by minimizing the β-arrestin-mediated receptor desensitization that can limit the long-term efficacy of other β-agonists.[4]
For drug development professionals, this comparative analysis underscores the importance of characterizing compounds beyond their primary target engagement. Understanding the full spectrum of downstream signaling, including pathway bias, is essential for predicting both therapeutic effects and potential liabilities. The Gs-biased profile of Bamethan suggests that exploring this chemical space could lead to the development of novel vasodilators or other β-agonist therapeutics with improved clinical profiles. Future studies should aim to directly compare the effects of these agonists on ERK phosphorylation to complete the signaling profile and further elucidate the consequences of their biased agonism.
References
-
Patsnap Synapse. (2024-07-17). Bamethan Sulfate: a β-adrenoceptors agonists Drug. [Link]
-
Patsnap Synapse. (2024-07-17). What is the mechanism of Bamethan Sulfate?. [Link]
-
Soto-Velasquez, M., et al. (2022). β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. British Journal of Pharmacology. [Link]
-
Patsnap Synapse. (2024-06-14). What is Bamethan Sulfate used for?. [Link]
-
St-Jaques, B., et al. (2024). Biased Signaling and Its Role in the Genesis of Short- and Long-Acting β2‑Adrenoceptor Agonists. ACS Pharmacology & Translational Science. [Link]
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A Comparative Analysis of the Vasodilatory Effects of Bamethan Sulfate
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of peripheral vasodilators, a comprehensive understanding of a compound's efficacy and mechanism of action is paramount for its therapeutic application and further development. This guide provides an in-depth, evidence-based comparison of the vasodilatory properties of Bamethan Sulfate against Isoproterenol, a well-established non-selective β-adrenergic agonist. By examining their mechanisms of action and presenting supporting experimental data from both in vitro and in vivo studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate Bamethan Sulfate's potential in the context of vasodilator therapy.
Introduction to Vasodilation and Adrenergic Signaling
Vasodilation, the widening of blood vessels, is a fundamental physiological process that decreases blood pressure and increases blood flow. This process is intricately regulated by the autonomic nervous system, particularly through adrenergic receptors. These receptors, broadly classified into α (alpha) and β (beta) subtypes, respond to catecholamines like norepinephrine and epinephrine, mediating vasoconstriction (primarily via α1-receptors) and vasodilation (primarily via β2-receptors). Pharmacological agents that modulate these receptors are crucial in the management of various cardiovascular conditions.
Bamethan Sulfate: A Profile
Bamethan Sulfate is a synthetic compound recognized for its vasodilatory properties, primarily utilized in the management of peripheral vascular diseases.[1][2] Its chemical structure, bis(4-[2-(butylamino)-1-hydroxyethyl]phenol);sulfuric acid, underpins its pharmacological activity.
Mechanism of Action
The primary mechanism of Bamethan Sulfate's vasodilatory effect is its action as a β-adrenergic agonist.[1] By stimulating β-adrenergic receptors on vascular smooth muscle cells, it triggers a signaling cascade that leads to muscle relaxation and subsequent vasodilation. Some evidence also suggests a mild α-adrenergic receptor antagonistic effect, which could further contribute to its vasodilatory action by inhibiting the vasoconstrictive signals mediated by α-receptors.[1] This dual-action potential distinguishes it from more selective β-agonists.
Below is a diagram illustrating the proposed signaling pathway for Bamethan Sulfate-induced vasodilation.
Comparative Agent: Isoproterenol
Isoproterenol is a potent, non-selective β-adrenergic agonist with well-documented positive inotropic and chronotropic effects on the heart, as well as peripheral vasodilation.[3][4] It serves as a valuable comparator for evaluating the vasodilatory profile of other β-agonists.
Experimental Cross-Validation: Methodologies and Data
To objectively compare the vasodilatory effects of Bamethan Sulfate and Isoproterenol, two primary experimental approaches are employed: in vitro organ bath studies and in vivo hemodynamic measurements in animal models.
In Vitro Analysis: Isolated Aortic Ring Assay
The isolated aortic ring assay is a classic pharmacological method to assess the direct effect of a substance on vascular smooth muscle tone.
-
Tissue Preparation:
-
Male Wistar rats (250-300 g) are euthanized in accordance with institutional animal care guidelines.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.
-
For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire.
-
-
Organ Bath Setup:
-
Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 2 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
-
Experimental Procedure:
-
The viability of the rings is assessed by contracting them with a high potassium chloride (KCl) solution (60-80 mM).
-
Endothelial integrity is verified by assessing the relaxation response to acetylcholine (ACh, 1 µM) in rings pre-contracted with phenylephrine (PE, 1 µM). A relaxation of >60% indicates intact endothelium.[5]
-
After washing and re-equilibration, the aortic rings are pre-contracted with a submaximal concentration of phenylephrine (1 µM).
-
Once a stable contraction plateau is reached, cumulative concentration-response curves are generated for Bamethan Sulfate or Isoproterenol by adding the drugs in increasing concentrations to the organ bath.
-
-
Data Analysis:
-
The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
The EC50 (half-maximal effective concentration) and Emax (maximal relaxation) values are calculated from the concentration-response curves.
-
| Compound | Preparation | Pre-contraction Agent | EC50 | Emax (% Relaxation) | Reference |
| Isoproterenol | Rat Thoracic Aorta (with endothelium) | Phenylephrine | Not explicitly stated, but concentration-response curve provided | ~80% | [6] |
| Isoproterenol | Rat Thoracic Aorta (without endothelium) | Phenylephrine | Not explicitly stated, but concentration-response curve provided | ~60% | [6] |
Note: The lack of directly comparable, published EC50 values for Bamethan Sulfate in this specific assay highlights a gap in the current research literature.
The following diagram illustrates the workflow for the isolated aortic ring assay.
In Vivo Analysis: Hemodynamic Measurement in Rats
To assess the systemic vasodilatory effects of Bamethan Sulfate and Isoproterenol, blood pressure is measured in conscious rats. The non-invasive tail-cuff method is a widely used and validated technique for this purpose.[7][8]
-
Animal Acclimatization:
-
Male Wistar or Sprague-Dawley rats are acclimatized to the experimental setup for several days prior to the study to minimize stress-induced blood pressure variations.
-
This involves placing the rats in restrainers for short periods.[7]
-
-
Experimental Setup:
-
The rat is placed in a restrainer, and a tail-cuff with a pulse sensor is placed on the base of the tail.
-
The system typically includes a warming platform to promote blood flow to the tail for easier detection of the pulse.[9]
-
-
Measurement Procedure:
-
Baseline systolic blood pressure and heart rate are recorded.
-
The test compound (Bamethan Sulfate or Isoproterenol) or vehicle is administered (e.g., subcutaneously or intraperitoneally) at various doses.
-
Blood pressure and heart rate are then measured at regular intervals post-administration.
-
-
Data Analysis:
-
Changes in systolic blood pressure and heart rate from baseline are calculated for each dose and time point.
-
Dose-response curves for the change in blood pressure can be generated.
-
Studies have shown that Isoproterenol administration in rats leads to a dose-dependent decrease in blood pressure.[3][10] For instance, a subcutaneous injection of 2.5 mg/kg Isoproterenol in rats resulted in arterial hypotension.[3] Another study demonstrated that a cardiotoxic dose of 100 mg/kg Isoproterenol caused a rapid, approximately 40% decrease in arterial blood pressure within one minute.[10]
The following diagram outlines the logical flow of the non-invasive blood pressure measurement experiment.
Discussion and Future Directions
The available evidence confirms that Bamethan Sulfate is a vasodilator that likely exerts its effects through β-adrenergic agonism, with a potential minor contribution from α-adrenergic antagonism.[1] Its profile suggests therapeutic potential in conditions requiring improved peripheral blood flow.
However, this comparative guide highlights a significant gap in the publicly available scientific literature regarding the quantitative pharmacological characterization of Bamethan Sulfate. To fully understand its vasodilatory potency and clinical potential relative to other β-agonists like Isoproterenol, further research is warranted. Specifically, studies generating concentration-response curves for Bamethan Sulfate in isolated vascular preparations and dose-response studies on blood pressure in animal models are needed.
Such data would allow for a direct and quantitative comparison of EC50 and Emax values for vasodilation, as well as the in vivo hypotensive efficacy. This information is crucial for drug development professionals in optimizing dosing regimens and identifying the most appropriate therapeutic niches for Bamethan Sulfate.
Conclusion
Bamethan Sulfate is a vasodilator with a plausible mechanism of action involving β-adrenergic agonism. While it has been used clinically for peripheral vascular disorders, a comprehensive, data-driven comparison with other vasodilators is hampered by a lack of recent, quantitative pharmacological studies. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses. Future research focusing on generating robust preclinical data for Bamethan Sulfate will be instrumental in solidifying its place in the therapeutic arsenal for cardiovascular diseases.
References
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What is the mechanism of Bamethan Sulfate? - Patsnap Synapse. (2024-07-17). [Link]
-
Yeager, J. C., & Iams, S. G. (1981). The hemodynamics of isoproterenol-induced cardiac failure in the rat. Circulatory shock, 8(2), 151–163. [Link]
-
Effect of Isoproterenol on Tissue Defense Enzymes, Hemodynamic and Left Ventricular Contractile Function in Rats. (n.d.). National Institutes of Health. [Link]
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Modulation of adrenoceptor-mediated cardiovascular effects by short-term in vivo infusion of isoproterenol in rats. (1989). PubMed. [Link]
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What is Bamethan Sulfate used for? (2024-06-14). [Link]
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Acute initial haemodynamic changes in a rat isoprenaline model of cardiotoxicity. (2012). PubMed. [Link]
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Cardiac oxidative stress in acute and chronic isoproterenol-infused rats. (2005). Oxford Academic. [Link]
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Concentration-response curves to isoprenaline in rat thoracic aortic... (n.d.). ResearchGate. [Link]
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Kumar, P., Rawat, A., Tiwari, S., & Gangwar, A. (2014). Noninvasive measurement of systolic blood pressure in rats: a novel technique. Indian journal of pharmacology, 46(3), 351–352. [Link]
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Changes in vascular reactivity following administration of isoproterenol for 1 week: a role for endothelial modulation. (2007). National Institutes of Health. [Link]
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Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. (2023-11-22). Hypertension. [Link]
-
Vascular reactivity analysis. Concentration–response curves to... (n.d.). ResearchGate. [Link]
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Non-Invasive Blood Pressure (NIBP) Controller. (2021-12-15). School of Biomedical Sciences. [Link]
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Animal Non-invasive blood pressure. (n.d.). ADInstruments. [Link]
-
Contractions induced by phenylephrine and noradrenaline are differently affected by endothelium-dependent relaxation in rat aorta. (1991). PubMed. [Link]
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Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction. (2012). PubMed Central. [Link]
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Original Article Iloprost relaxes phenylephrine-precontracted rat aortic rings. (2016-07-30). e-Century Publishing Corporation. [Link]
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A : concentration-response curves to phenylephrine in aortic rings from... (n.d.). ResearchGate. [Link]
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Parker, C. E., Edwards, A. E., & Cohen, S. (1966). The effect of bamethan on cardiovascular response. The Journal of new drugs, 6(1), 55–61. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bamethan Sulfate
As a Senior Application Scientist, my primary goal is to empower our partners in research and development with not only high-performance products but also the critical knowledge to ensure safety, compliance, and environmental stewardship. This guide moves beyond a simple checklist to provide a deep, procedural framework for the proper disposal of Bamethan Sulfate. The methodologies outlined here are designed to be self-validating, grounded in regulatory standards and the inherent chemical properties of the substance.
Foundational Knowledge: Hazard Profile of Bamethan Sulfate
Understanding the intrinsic hazards of a chemical is the first and most critical step in determining its proper disposal pathway. Bamethan Sulfate is not a benign compound; its management requires a clear comprehension of its toxicological and physical properties.
Bamethan Sulfate is categorized under the Globally Harmonized System (GHS) as Acute Toxicity 4 (Oral), with the hazard statement H302: "Harmful if swallowed"[1]. It is also classified as an irritant[1]. These classifications are not mere labels; they are directives that mandate a specific level of caution. The oral toxicity implies that release into the environment could pose a significant risk to wildlife and, potentially, human health through contaminated water sources. The irritant nature necessitates careful handling to prevent skin and eye exposure.
To facilitate a quick assessment, the key identifiers and hazard data for Bamethan Sulfate are summarized below.
| Property | Value | Source |
| CAS Number | 5716-20-1 | [1][2][3] |
| Molecular Formula | C₂₄H₄₀N₂O₈S | [1][4] |
| Molecular Weight | ~516.6 g/mol | [1][4] |
| GHS Hazard Class | Acute Toxicity 4 (Oral) | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| Primary Hazards | Irritant | [1] |
The Regulatory Landscape: EPA and DEA Frameworks
The disposal of any pharmaceutical agent in the United States is governed by a stringent regulatory framework, primarily enforced by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the foundational regulations for managing hazardous waste, from generation to final disposal[5][6]. In 2019, the EPA finalized a new rule under RCRA, known as Subpart P, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities[7][8]. A critical mandate of Subpart P is the outright ban on sewering (flushing) of hazardous waste pharmaceuticals , a practice that was once common but is now recognized as a direct threat to environmental health[7].
-
Drug Enforcement Administration (DEA): While Bamethan Sulfate is not currently listed as a controlled substance, it is crucial for laboratories to maintain protocols that can manage controlled substances. The DEA regulates the disposal of these drugs, requiring their destruction to be "non-retrievable" to prevent diversion[9].
The GHS classification of Bamethan Sulfate as "Harmful if swallowed" firmly places it within the scope of RCRA's hazardous waste regulations. Therefore, its disposal must follow a protocol that ensures it is handled, transported, and destroyed in a compliant manner.
Standard Operating Procedure: Disposal of Bamethan Sulfate
This section provides a step-by-step protocol for the safe disposal of Bamethan Sulfate from a laboratory setting. The workflow is designed to ensure personnel safety and regulatory compliance at every stage.
The first crucial decision is to correctly characterize the waste stream. Any unused, expired, or contaminated Bamethan Sulfate, including solutions or materials used in a spill cleanup, must be treated as hazardous pharmaceutical waste.
Causality: This characterization is a direct consequence of the compound's H302 toxicity classification. Treating it as hazardous waste is essential to prevent its entry into public sewer systems or landfills, where it could cause ecological harm[10].
The following diagram illustrates the initial decision-making process for waste characterization.
Caption: Waste characterization workflow for Bamethan Sulfate.
Once characterized, the waste must be placed in the correct container.
-
Select the Right Container: For RCRA hazardous pharmaceutical waste like Bamethan Sulfate, a designated black waste container should be used[9]. The container must be durable, leak-proof, and have a secure, tight-fitting lid[11][12].
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents. Each laboratory's waste management plan should align with EPA, and state rules for detailed labeling requirements[7][13]. The label must include the accumulation start date[13].
Causality: Color-coding and clear labeling prevent accidental mixing of incompatible waste streams and ensure that the waste is handled correctly by all personnel, from the lab to the final disposal facility. This is a cornerstone of a safe and compliant waste management system[11].
Accumulated hazardous waste must be stored safely prior to pickup by a licensed disposal vendor.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[11].
-
Segregation: Ensure the container is stored separately from incompatible materials, such as strong acids or bases[11][14].
-
Time and Volume Limits: Laboratories may accumulate no more than 55 gallons of hazardous waste at an SAA[15]. The waste must be removed within the timeframes stipulated by institutional policy and regulations.
The ultimate fate of Bamethan Sulfate waste must ensure its complete destruction in a manner that is safe for the environment and public health.
-
Engage a Licensed Vendor: Arrange for the collection, transport, and disposal of the hazardous waste through a certified hazardous waste management company.
-
Method of Destruction: The required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility[6][7]. This high-temperature process destroys the active pharmaceutical ingredient, rendering it non-toxic.
-
Documentation: Maintain all records and manifests associated with the waste disposal as required by the EPA and local regulations.
The complete disposal pathway is visualized below.
Caption: End-to-end disposal pathway for Bamethan Sulfate waste.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental release.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Situation: Determine the extent of the spill. If it is large or involves other hazardous materials, evacuate and contact your institution's Environmental Health and Safety (EHS) office[12].
-
Don Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, a lab coat, and nitrile gloves.
-
Contain the Spill: Use a chemical spill kit to contain the material. For solid spills, carefully sweep the material into a dustpan. For liquid spills, use absorbent pads to soak up the solution. Do not use water to wash the spill away , as this will only spread the contamination.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the area according to your laboratory's specific protocols.
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent pads, contaminated PPE, etc.) must be placed in the designated black RCRA hazardous waste container along with the spilled substance[11][12].
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Bamethan Sulfate, upholding their commitment to laboratory safety and environmental responsibility.
References
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Navigating the Safe Handling of Bamethan Sulfate: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling active pharmaceutical ingredients (APIs) such as Bamethan Sulfate, a comprehensive understanding of its hazard profile and the corresponding safety protocols is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides an in-depth, procedural framework for the safe handling of Bamethan Sulfate, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and outlining a clear plan for its operational use and disposal.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Bamethan Sulfate is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1] This classification is the primary driver for the stringent handling protocols outlined below. The primary risk associated with Bamethan Sulfate in a laboratory setting is accidental ingestion, which can occur through direct contact with the mouth or indirectly through contaminated hands or surfaces. While the primary hazard is oral toxicity, the potential for airborne dust generation during handling also necessitates precautions to prevent inhalation.
A thorough risk assessment should be conducted before any procedure involving Bamethan Sulfate. This assessment must consider the quantity of the substance being handled, the frequency and duration of the handling tasks, and the potential for dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling Bamethan Sulfate. The following table outlines the recommended PPE, with explanations rooted in the compound's hazard profile.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Nitrile provides good chemical resistance for incidental contact.[2] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance data.[3][4][5][6][7] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects the eyes from splashes or airborne particles of Bamethan Sulfate. |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Generally not required when handling small quantities within a certified chemical fume hood. An N95-rated dust mask may be necessary if a risk assessment indicates a potential for dust generation outside of a fume hood.[8][9][10][11] | The primary engineering control is a fume hood to prevent inhalation of any airborne particulates. A respirator is a secondary control measure to be used based on a specific risk assessment.[8][9][10][11] |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Bamethan Sulfate.
Caption: PPE selection workflow for Bamethan Sulfate.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Designated Area: All work with Bamethan Sulfate should be conducted in a designated area, such as a chemical fume hood, to contain any potential dust.[12]
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Pre-weighing: If possible, use a tare method for weighing the solid to minimize the time the container is open.
Handling:
-
Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.
-
Work in Fume Hood: Place all materials and equipment inside the chemical fume hood.
-
Dispensing: Carefully dispense the required amount of Bamethan Sulfate, avoiding any actions that could generate dust.
-
Container Sealing: Immediately and securely seal the stock container and any containers with the weighed compound.
-
Clean-up: Decontaminate any surfaces that may have come into contact with Bamethan Sulfate using an appropriate laboratory cleaning agent. Dispose of cleaning materials as hazardous waste.[12]
Post-Handling:
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
-
Documentation: Record the use of the chemical in your laboratory inventory system.
Disposal Plan: Responsible Waste Management
Proper disposal of Bamethan Sulfate and any contaminated materials is a critical final step. All acutely toxic chemical waste must be collected for proper disposal by a certified hazardous waste management service.[13]
Waste Segregation and Collection:
-
Solid Waste: Any residual Bamethan Sulfate, contaminated weigh boats, and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, and any other disposable PPE that has come into contact with Bamethan Sulfate should also be disposed of in the designated hazardous waste container.
-
Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent (if permissible by your institution's waste management plan), and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to your institution's guidelines.[14]
Disposal Workflow
The following diagram outlines the correct procedure for the disposal of waste generated from handling Bamethan Sulfate.
Caption: Disposal workflow for Bamethan Sulfate waste.
By integrating these safety protocols into your standard operating procedures, you can confidently handle Bamethan Sulfate, ensuring the protection of your team and the integrity of your research environment.
References
-
ACUTELY TOXIC CHEMICALS - SOLIDS (LD50 < 50 mg/kg) - Standard Operating Procedure . (2012, December 14). Retrieved from University of California, Santa Barbara, Environmental Health & Safety website: [Link]
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Bamethan Sulfate . (n.d.). PubChem. Retrieved from [Link]
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Acutely Toxic Chemicals SOP . (n.d.). Wayne State University. Retrieved from [Link]
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Acutely Toxic Materials SOP . (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Acutely Toxic Solids and Liquids . (n.d.). UC Davis Safety Services. Retrieved from [Link]
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Chemical Disposal Procedures . (n.d.). University of Wisconsin–Madison, BME Shared Labs. Retrieved from [Link]
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Safety Data Sheet . (2025, March 24). Angene Chemical. Retrieved from [Link]
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OSHA Respiratory Protection . (n.d.). Association for Dental Safety (ADS). Retrieved from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide . (n.d.). Kimberly-Clark. Retrieved from [Link]
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CHEMICAL RESISTANCE TABLE FOR GLOVES . (n.d.). Becky Aktsiaselts. Retrieved from [Link]
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GHS Classification Summary . (n.d.). PubChem. Retrieved from [Link]
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OSHA Respiratory Protection Standard and Program Guidelines . (2023, July 25). Safety By Design. Retrieved from [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves . (n.d.). SHIELD Scientific. Retrieved from [Link]
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1910.134 - Respiratory protection. . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Bamethan Sulfate | Drug Information, Uses, Side Effects, Chemistry . (n.d.). PharmaCompass.com. Retrieved from [Link]
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OSHA Respirator Requirements for Selected Chemicals | NIOSH . (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



